molecular formula C14H19NO2 B1218549 Dexmethylphenidate CAS No. 40431-64-9

Dexmethylphenidate

Cat. No.: B1218549
CAS No.: 40431-64-9
M. Wt: 233.31 g/mol
InChI Key: DUGOZIWVEXMGBE-CHWSQXEVSA-N

Description

Dexmethylphenidate is the dextrorotary enantiomer of methylphenidate and a potent norepinephrine-dopamine reuptake inhibitor (NDRI) . As a central nervous system (CNS) stimulant, it is primarily used in research related to Attention Deficit Hyperactivity Disorder (ADHD) . Its mechanism of action involves the blockade of dopamine and norepinephrine transporters, increasing the synaptic concentrations of these neurotransmitters, with a predominant effect on dopaminergic pathways, particularly in the basal ganglia . From a research perspective, the d-enantiomer is of significant interest due to its higher pharmacological activity and greater selectivity for the dopamine transporter compared to the l-isomer or the racemic mixture (methylphenidate) . Studies using positron emission tomography (PET) have confirmed its specific binding to dopamine transporters in the basal ganglia . This chiral purity means it provides equivalent therapeutic effects at approximately half the dose of racemic methylphenidate, making it a valuable compound for studying dose-response relationships and enantiomer-specific effects . Researchers utilize this compound to investigate its effects on neural activity, cognitive functions such as processing speed, attention, and executive function, and its neurophysiological impact on specific brain regions . It is available in various chemical forms, including the hydrochloride salt (CAS 19262-68-1) . This product is provided strictly For Research Use Only and is not intended for diagnostic or therapeutic applications or human consumption.

Properties

IUPAC Name

methyl (2R)-2-phenyl-2-[(2R)-piperidin-2-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-17-14(16)13(11-7-3-2-4-8-11)12-9-5-6-10-15-12/h2-4,7-8,12-13,15H,5-6,9-10H2,1H3/t12-,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUGOZIWVEXMGBE-CHWSQXEVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1CCCCN1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]([C@H]1CCCCN1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70893769
Record name Dexmethylphenidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70893769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Dexmethylphenidate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015647
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

40431-64-9
Record name (+)-threo-Methylphenidate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40431-64-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dexmethylphenidate [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040431649
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dexmethylphenidate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06701
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Dexmethylphenidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70893769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DEXMETHYLPHENIDATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M32RH9MFGP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Dexmethylphenidate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015647
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

>203
Record name Dexmethylphenidate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06701
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Foundational & Exploratory

Enantioselective Synthesis of Dexmethylphenidate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dexmethylphenidate, the (2R,2'R)-threo-enantiomer of methylphenidate, is the more pharmacologically active isomer responsible for the therapeutic effects in the treatment of Attention Deficit Hyperactivity Disorder (ADHD).[1][2] Its enhanced potency and potentially improved side-effect profile compared to the racemic mixture have made its enantioselective synthesis a significant area of research and development in medicinal and process chemistry.[1] This technical guide provides an in-depth overview of the core methodologies for the enantioselective synthesis of this compound, focusing on diastereomeric resolution and asymmetric synthesis strategies. Detailed experimental protocols, comparative quantitative data, and workflow visualizations are presented to aid researchers and drug development professionals in this field.

Diastereomeric Resolution of Racemic threo-Methylphenidate

A prevalent and industrially scalable method for obtaining enantiomerically pure this compound is the classical resolution of a racemic mixture of threo-methylphenidate. This approach leverages the formation of diastereomeric salts with a chiral resolving agent, which can then be separated by fractional crystallization.

Chiral Resolving Agents

The most commonly employed resolving agents are derivatives of tartaric acid. Specifically, (+)-O,O'-Di-p-toluoyl-D-tartaric acid (DPTTA) and di-pivaloyl-D-tartaric acid (D-DPTA) have proven effective.[1][3]

Experimental Protocol: Resolution with (+)-O,O'-Di-p-toluoyl-D-tartaric acid (DPTTA)

This protocol is adapted from the work of Renalson et al.[1]

Step 1: Preparation of Racemic Methylphenidate Base A detailed procedure for the synthesis of the racemic methylphenidate base is provided in the study by Renalson et al.[1]

Step 2: Diastereomeric Salt Formation

  • A solution of racemic methylphenidate base (15 g, 0.0642 mol) in methanol (B129727) is heated to 40-45 °C.[1]

  • (+)-O,O'-Di-p-toluoyl-D-tartaric acid (DPTTA) (24.8 g, 0.0641 mol) is added, and the mixture is maintained for 30 minutes until a clear solution is obtained.[1]

  • The solution is allowed to cool to room temperature, initiating the precipitation of the diastereomeric salt.[1]

  • The mixture is stirred at 25-28 °C for 2 hours, then cooled to 0 °C and maintained for 30 minutes.[1]

  • The precipitated diastereomeric salt of (2R,2'R)-(+)-threo-methylphenidate is filtered and washed with chilled methanol (45 mL).[1]

Step 3: Liberation of this compound Base

  • The diastereomeric salt (17 g) is suspended in a mixture of dichloromethane (B109758) (MDC) (68 mL) and water (34 mL).[1]

  • The pH of the suspension is adjusted to 8.5-9.5 with aqueous ammonia (B1221849) (6.8 mL).[1]

  • The MDC layer is separated, washed with water, and dried over anhydrous sodium sulfate.[1]

  • The solvent is distilled off to yield this compound base as an oil.[1]

Step 4: Formation of this compound Hydrochloride

  • The this compound base (6 g) is dissolved in isopropyl alcohol (18 mL) and pre-cooled to 0-5 °C.[1]

  • Concentrated HCl (3.6 mL) is added, and the mixture is stirred for 1 hour at 0-5 °C.[1]

  • The resulting solid is filtered, washed with isopropyl alcohol, and dried to yield this compound hydrochloride.

Quantitative Data for Diastereomeric Resolution
ParameterValueReference
Yield of Diastereomeric Salt97%[1]
Yield of this compound Base85%[1]
Chiral Purity (e.e.)>99.9%[1]

Table 1: Quantitative data for the diastereomeric resolution of racemic threo-methylphenidate using DPTTA.

Asymmetric Synthesis Strategies

While resolution is a robust method, asymmetric synthesis offers the potential for a more direct and atom-economical route to the desired enantiomer.

Synthesis from Chiral Precursors: The d-Pipecolic Acid Approach

An asymmetric synthesis reported by Thai et al. utilizes d-pipecolic acid as a chiral starting material to produce the (2R,2'R) and (2S,2'R) enantiomers of methylphenidate with high optical purity.[4]

Scalable Synthesis via Chiral Resolution and Configuration Inversion

A practical and scalable synthesis of high-purity (R,R)-dexmethylphenidate has been developed, commencing from 2-chloropyridine (B119429) and phenylacetonitrile.[5] This multi-step process involves a chiral resolution of a key intermediate.

Experimental Protocol: Scalable Synthesis of this compound

This protocol is a summary of the key resolution step described by Wang et al.[5]

Step 1: Synthesis of Racemic syn-2-piperidyl-2-yl-phenylacetyl amide The synthesis of the racemic amide intermediate is detailed in the publication by Wang et al.[5]

Step 2: Chiral Resolution

  • Racemic syn-2-piperidyl-2-yl-phenylacetyl amide (600.0 g, 2.8 mol) and anhydrous D-dibenzoyl tartaric acid (1002.0 g, 2.8 mol) are dissolved in isopropanol (B130326) (12.0 L) and heated to 60 °C until all solids dissolve.[5]

  • The solution is gradually cooled to 30 °C, leading to the precipitation of the desired diastereomeric salt.[5]

  • The white solid is filtered and then treated with 6 N hydrochloric acid solution and stirred for 1 hour.[5]

  • The solution is neutralized with a 30% sodium hydroxide (B78521) solution to a pH of 13 to yield the optically pure (R,R)-2-piperidyl-2-yl-phenylacetyl amide.[5]

Step 3: Methyl Esterification and Salt Formation The optically pure amide is then subjected to methyl esterification using concentrated sulfuric acid in refluxing methanol, followed by treatment with concentrated hydrochloric acid in ethyl acetate (B1210297) to precipitate this compound hydrochloride.[5]

Quantitative Data for Scalable Asymmetric Synthesis
ParameterValueReference
Yield of Optically Pure Amide35%[5]
Enantiomeric Excess (e.e.) of Amide>99%[5]
Overall Yield of this compound HCl23% (over 7 steps)[2]
Purity of this compound HCl>99.8%[5]

Table 2: Quantitative data for the scalable synthesis of this compound.

Visualized Workflows

Diastereomeric Resolution Workflow

G racemic_mph Racemic threo-Methylphenidate diastereomeric_salt Diastereomeric Salt Formation (Methanol, 40-45°C) racemic_mph->diastereomeric_salt dptta (+)-DPTTA dptta->diastereomeric_salt filtration Fractional Crystallization & Filtration diastereomeric_salt->filtration d_salt (2R,2'R)-MPH-DPTTA Salt filtration->d_salt Precipitate l_salt_mother_liquor Mother Liquor with (2S,2'S)-MPH-DPTTA filtration->l_salt_mother_liquor Solution base_liberation Base Liberation (DCM, aq. NH3) d_salt->base_liberation dex_base This compound Base base_liberation->dex_base hcl_formation HCl Salt Formation (IPA, conc. HCl) dex_base->hcl_formation dex_hcl This compound HCl hcl_formation->dex_hcl

Caption: Workflow for Diastereomeric Resolution of this compound.

Scalable Asymmetric Synthesis Logical Flow

G start 2-Chloropyridine & Phenylacetonitrile amide_formation Multi-step Synthesis to rac-syn-Amide start->amide_formation resolution Chiral Resolution (Isopropanol) amide_formation->resolution chiral_acid D-Dibenzoyl Tartaric Acid chiral_acid->resolution r_amide (R,R)-Amide resolution->r_amide esterification Methyl Esterification (MeOH, H2SO4) r_amide->esterification dex_ester This compound esterification->dex_ester salt_formation Salification (EtOAc, HCl) dex_ester->salt_formation final_product This compound HCl salt_formation->final_product

Caption: Logical Flow for Scalable Asymmetric Synthesis of this compound.

Conclusion

The enantioselective synthesis of this compound is well-established, with diastereomeric resolution of racemic threo-methylphenidate being a robust and high-yielding method suitable for large-scale production. Asymmetric synthesis routes, while potentially more elegant and atom-economical, often involve more complex multi-step procedures. The choice of synthetic strategy will depend on factors such as scale, cost of starting materials and reagents, and desired purity levels. The detailed protocols and comparative data presented in this guide offer a solid foundation for researchers to select and optimize a suitable method for their specific research and development needs.

References

An In-depth Technical Guide to the Synthesis and Characterization of Dexmethylphenidate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of dexmethylphenidate hydrochloride, the pharmacologically active d-threo enantiomer of methylphenidate. The document details common synthetic routes, including enantioselective resolution and asymmetric synthesis, and outlines the analytical methodologies crucial for its characterization and quality control.

Synthesis of this compound Hydrochloride

The synthesis of this compound hydrochloride primarily focuses on obtaining the desired (2R,2'R)-(+)-threo stereoisomer with high enantiomeric purity. Two prominent strategies are employed: the resolution of racemic methylphenidate and asymmetric synthesis.

Enantioselective Resolution of Racemic Methylphenidate

A widely utilized and scalable method for producing this compound involves the resolution of a racemic mixture of threo-methylphenidate. This process relies on the formation of diastereomeric salts with a chiral resolving agent, allowing for the separation of the desired d-enantiomer.

Experimental Protocol: Resolution via Diastereomeric Salt Formation [1][2]

  • Esterification of Ritalinic Acid: Racemic ritalinic acid is esterified using methanol (B129727) and a catalyst such as thionyl chloride to produce racemic methylphenidate base.[1]

  • Diastereomeric Salt Formation: The resulting racemic methylphenidate base is dissolved in a suitable solvent, typically methanol. A chiral resolving agent, such as (+)-O,O'-Di-p-toluoyl-D-tartaric acid (DPTTA), is added to the solution.[1] The mixture is heated to ensure complete dissolution and then gradually cooled to allow for the selective precipitation of the diastereomeric salt of (2R,2'R)-(+)-threo-methylphenidate.[1]

  • Isolation of the Diastereomeric Salt: The precipitated salt is isolated by filtration and washed with a cold solvent, such as chilled methanol, to remove impurities.[1]

  • Liberation of the Free Base: The purified diastereomeric salt is then treated with a base, such as aqueous ammonia (B1221849) or sodium hydroxide, to break the salt and liberate the this compound free base.[1] The free base is typically extracted into an organic solvent like dichloromethane.

  • Formation of the Hydrochloride Salt: The isolated this compound free base is dissolved in a suitable solvent, such as isopropyl alcohol. Concentrated hydrochloric acid is then added to the cooled solution to precipitate the this compound hydrochloride salt.[1] The final product is filtered, washed with a cold solvent, and dried.

StepReactantsSolvent(s)Key ConditionsYieldEnantiomeric Purity ((2R,2'R):(2S,2'S))
Diastereomeric Salt FormationRacemic methylphenidate base, (+)-O,O'-Di-p-toluoyl-D-tartaric acidMethanolHeat to 40-45 °C, then cool to 0 °C97%N/A
Free Base LiberationDiastereomeric salt, Aqueous ammoniaDichloromethane, WaterpH 8.5-9.585%N/A
Hydrochloride Salt FormationThis compound free base, Concentrated HClIsopropyl alcohol0-5 °C, stir for 1 hour98%99.9:0.1
Asymmetric Synthesis from 2-Benzoylpyridine

A more complex approach involves a multi-step synthesis starting from a commercially available precursor, which allows for the stereocontrolled introduction of the chiral centers.[3][4][5]

Experimental Protocol: Multi-step Asymmetric Synthesis [3]

  • Hydrogenation: 2-Benzoylpyridine is hydrogenated to form cis/trans-rac-2-piperidin-2-yl-phenylmethanol.

  • Oxidation: The secondary hydroxyl group is oxidized using a reagent like Dess-Martin periodinane to yield rac-2-piperidin-2-yl-phenylmethanone.

  • Chiral Resolution of Intermediate: The racemic ketone is resolved using a chiral acid, such as D- or L-dibenzoyl tartaric acid, to separate the (R) and (S) enantiomers.

  • Wittig Reaction: The resolved ketone undergoes a Wittig reaction to introduce a double bond, forming an alkene intermediate.

  • Hydroboration and Oxidation: The alkene is then subjected to hydroboration-oxidation to introduce a hydroxyl group with stereocontrol.

  • Oxidation and Esterification: The resulting alcohol is oxidized to a carboxylic acid, followed by esterification to yield the methyl ester.

  • Deprotection and Salt Formation: Finally, any protecting groups are removed, and the molecule is treated with hydrochloric acid to form the final hydrochloride salt.

Characterization of this compound Hydrochloride

A suite of analytical techniques is essential for confirming the identity, purity, and stereochemistry of synthesized this compound hydrochloride.

Spectroscopic Methods

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is used to confirm the molecular structure of this compound hydrochloride.

Experimental Protocol: ¹H NMR Spectroscopy [1]

  • Sample Preparation: A small amount of the synthesized this compound hydrochloride is dissolved in a suitable deuterated solvent, such as DMSO-d₆.

  • Data Acquisition: The ¹H NMR spectrum is recorded on a spectrometer, typically operating at a frequency of 400 MHz or higher.

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
10.28br s1HNH₂⁺
8.98br s1HNH₂⁺
7.28-7.38m5HAromatic protons
4.31-4.33s3HMethine proton (α to Ph)
3.84s3HMethyl ester protons
3.65-3.79m2HPiperidine protons
2.93-2.95m1HMethine proton (α to N)
1.33-2.13m6HPiperidine protons

2. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol: FTIR Spectroscopy [1]

  • Sample Preparation: The sample is prepared as a KBr pellet.

  • Data Acquisition: The FTIR spectrum is recorded over a standard wavenumber range (e.g., 4000-400 cm⁻¹).

Wavenumber (cm⁻¹)Functional Group Assignment
2937C-H stretching (aliphatic)
1739C=O stretching (ester)

3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound.

Experimental Protocol: Mass Spectrometry [1]

  • Sample Introduction: The sample is introduced into the mass spectrometer, often via an HPLC system.

  • Ionization: A soft ionization technique, such as electrospray ionization (ESI), is typically used.

  • Detection: The mass-to-charge ratio (m/z) of the resulting ions is measured.

m/z ValueAssignment
234[MH]⁺
Chromatographic Methods

1. High-Performance Liquid Chromatography (HPLC)

HPLC is a primary tool for assessing the purity and assay of this compound hydrochloride.[6][7][8][9]

Experimental Protocol: Reversed-Phase HPLC [6][7]

  • Column: A C18 or phenyl-based column is commonly used (e.g., Inertsil ODS, 250x4.6 mm, 5 µm or X-Bridge Phenyl, 250x4.6 mm, 5µm).[6][7]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or hexane (B92381) sulfonic acid) and an organic solvent (e.g., acetonitrile) is used in an isocratic elution mode.[6][7]

  • Flow Rate: A typical flow rate is 1.0 mL/min.[6][7]

  • Detection: UV detection is performed at a wavelength where the analyte absorbs, such as 236 nm or 265 nm.[6][7]

  • Sample Preparation: A known concentration of the sample is prepared in the mobile phase.

ParameterValue
Retention Time4.258 min[6]
Linearity Range2.25-13.50 µg/mL[7]
Correlation Coefficient (r²)0.999[6][7]
Limit of Detection (LOD)0.27 µg/mL[9]
Limit of Quantitation (LOQ)0.81 µg/mL[9]

2. Chiral High-Performance Liquid Chromatography (Chiral HPLC)

Chiral HPLC is critical for determining the enantiomeric purity of this compound hydrochloride.[10]

Experimental Protocol: Chiral HPLC

  • Column: A specialized chiral stationary phase is required to separate the enantiomers.

  • Mobile Phase: The mobile phase composition is optimized to achieve baseline separation of the d- and l-threo enantiomers, as well as any erythro isomers.

  • Detection: UV detection is typically used.

3. Supercritical Fluid Chromatography (SFC)

SFC is an alternative technique for the chiral separation of methylphenidate and its related compounds, offering advantages in terms of speed and reduced solvent consumption.[11][12]

Visualized Workflows

// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124"]; reactant [shape=oval, fillcolor="#4285F4", fontcolor="#FFFFFF"]; product [shape=oval, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Nodes Racemic_MP [label="Racemic\nMethylphenidate Base", class="reactant"]; DPTTA [label="(+)-DPTTA", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Diastereomeric_Salt [label="Diastereomeric Salt\n(d-MP-DPTTA)"]; Base_Liberation [label="this compound\nFree Base"]; HCl_Salt [label="this compound HCl", class="product"];

// Edges Racemic_MP -> Diastereomeric_Salt [label="Resolution\n(Methanol)"]; DPTTA -> Diastereomeric_Salt [style=dashed]; Diastereomeric_Salt -> Base_Liberation [label="Base Treatment\n(aq. NH3)"]; Base_Liberation -> HCl_Salt [label="Salt Formation\n(HCl in IPA)"]; } dot Caption: Enantioselective resolution of racemic methylphenidate.

// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124"]; start_node [shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF", label="Synthesized\nthis compound HCl"]; technique_node [shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; result_node [shape=note, fillcolor="#E8F0FE", fontcolor="#202124"];

// Nodes start -> HPLC [label="Purity & Assay"]; start -> Chiral_HPLC [label="Enantiomeric Purity"]; start -> NMR [label="Structure Elucidation"]; start -> FTIR [label="Functional Groups"]; start -> MS [label="Molecular Weight"];

HPLC [class="technique_node", label="HPLC"]; Chiral_HPLC [class="technique_node", label="Chiral HPLC"]; NMR [class="technique_node", label="1H NMR"]; FTIR [class="technique_node", label="FTIR"]; MS [class="technique_node", label="Mass Spectrometry"];

HPLC -> Purity_Result [label=">99% Purity"]; Chiral_HPLC -> Enantiomeric_Purity_Result [label=">99.9% ee"]; NMR -> Structure_Result [label="Structural Confirmation"]; FTIR -> Functional_Group_Result [label="Ester C=O peak at ~1739 cm-1"]; MS -> MW_Result [label="[MH]+ at m/z 234"];

Purity_Result [class="result_node"]; Enantiomeric_Purity_Result [class="result_node"]; Structure_Result [class="result_node"]; Functional_Group_Result [class="result_node"]; MW_Result [class="result_node"]; } dot Caption: Analytical workflow for this compound HCl characterization.

References

The Neurochemical Profile of Dexmethylphenidate in Preclinical Models: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the neurochemical profile of dexmethylphenidate (d-MPH), the pharmacologically active d-threo enantiomer of methylphenidate, in preclinical models. It is designed to be a core resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental methodologies, and visual representations of key biological processes.

Core Mechanism of Action

This compound is a central nervous system stimulant that primarily functions as a norepinephrine-dopamine reuptake inhibitor (NDRI)[1]. Its therapeutic effects, particularly in the context of Attention-Deficit/Hyperactivity Disorder (ADHD), are attributed to its ability to block the dopamine (B1211576) transporter (DAT) and the norepinephrine (B1679862) transporter (NET)[2][3]. This blockade leads to an increase in the extracellular concentrations of dopamine (DA) and norepinephrine (NE) in the synaptic cleft, thereby enhancing dopaminergic and noradrenergic neurotransmission[2][3]. The phenethylamine (B48288) moiety within the structure of this compound is crucial for its affinity to these transporters[4].

Quantitative Analysis of Transporter Affinity

The binding affinity of this compound to DAT and NET has been quantified in several preclinical studies. The following tables summarize the key findings, presenting IC50 and Ki values, which are measures of the concentration of a drug required to inhibit 50% of a specific biological function and the inhibition constant, respectively.

Transporter Species Tissue Ligand IC50 (nM) Reference(s)
Dopamine Transporter (DAT)RatStriatal Membranes[3H]WIN 35,42833[5]
Norepinephrine Transporter (NET)RatFrontal Cortex Membranes[3H]nisoxetine244[5]
Serotonin (B10506) Transporter (SERT)RatBrain Stem Membranes[3H]paroxetine>50,000[5]

Table 1: In Vitro Inhibitory Concentrations (IC50) of d-Methylphenidate for Monoamine Transporters. This table clearly demonstrates the higher affinity of this compound for the dopamine transporter compared to the norepinephrine transporter, and its negligible affinity for the serotonin transporter.

Transporter Species Ki (nM) Reference(s)
Norepinephrine Transporter (NET)Human (in vitro)38[6]
Dopamine Transporter (DAT)Human (in vitro)193[6]

Table 2: In Vitro Inhibition Constants (Ki) of Methylphenidate for Human Norepinephrine and Dopamine Transporters. While this study used racemic methylphenidate, it provides valuable insight into the relative affinities for human transporters, showing a higher affinity for NET in this particular assay.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the neurochemical profile of this compound in preclinical models.

In Vivo Microdialysis for Neurotransmitter Level Assessment

This technique allows for the in vivo sampling and measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.

Objective: To measure the effect of this compound on extracellular dopamine and norepinephrine concentrations in the striatum and prefrontal cortex.

Materials:

  • Male Sprague-Dawley or Wistar-Kyoto rats (250-350g)

  • Stereotaxic apparatus

  • Microdialysis probes (e.g., CMA 12) with a semipermeable membrane

  • Perfusion pump

  • Artificial cerebrospinal fluid (aCSF)

  • This compound hydrochloride

  • High-performance liquid chromatography with electrochemical detection (HPLC-ECD) system

  • Fraction collector

Procedure:

  • Surgical Implantation of Microdialysis Probe:

    • Anesthetize the rat using isoflurane (B1672236) or a similar anesthetic.

    • Secure the animal in a stereotaxic frame.

    • Drill a small hole in the skull above the target brain region (e.g., striatum or prefrontal cortex) based on stereotaxic coordinates.

    • Slowly lower the microdialysis probe into the target region.

    • Secure the probe to the skull using dental cement.

    • Allow the animal to recover from surgery for at least 24 hours.

  • Microdialysis Sampling:

    • On the day of the experiment, connect the probe inlet to a perfusion pump and the outlet to a fraction collector.

    • Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

    • Collect baseline dialysate samples for a predetermined period (e.g., 60 minutes), collecting fractions every 10-20 minutes.

    • Administer this compound (e.g., 2.0 mg/kg, intraperitoneally or orally).

    • Continue collecting dialysate samples for several hours post-administration.

  • Neurotransmitter Analysis:

    • Analyze the collected dialysate samples using an HPLC-ECD system to quantify the concentrations of dopamine, norepinephrine, and their metabolites.

    • Express the results as a percentage of the baseline neurotransmitter levels.

In Vivo Electrophysiology for Neuronal Activity Assessment

This method is used to record the electrical activity of individual neurons (single-unit recording) or populations of neurons in response to drug administration.

Objective: To determine the effect of this compound on the firing rate of neurons in the prefrontal cortex.

Materials:

  • Male Wistar rats

  • Urethane anesthesia

  • Stereotaxic frame

  • Glass micropipettes for recording

  • Amplifier and data acquisition system

  • This compound hydrochloride

Procedure:

  • Animal Preparation and Electrode Placement:

    • Anesthetize the rat with urethane.

    • Place the animal in a stereotaxic frame.

    • Drill a burr hole over the prefrontal cortex.

    • Lower a glass micropipette electrode into the prefrontal cortex to record the extracellular activity of single neurons.

  • Electrophysiological Recording:

    • Record the baseline firing rate of a spontaneously active neuron for a stable period.

    • Administer this compound intravenously (e.g., 1-3 mg/kg).

    • Continuously record the neuronal firing rate for a designated period after drug administration.

  • Data Analysis:

    • Analyze the firing rate data to determine the percentage change from baseline following this compound administration.

Behavioral Pharmacology: Locomotor Activity Assessment

This assay is used to measure the stimulant effects of this compound on spontaneous motor activity.

Objective: To assess the dose-dependent effects of this compound on locomotor activity in rats.

Materials:

  • Male Sprague-Dawley or Wistar-Kyoto rats

  • Automated locomotor activity chambers equipped with infrared beams

  • This compound hydrochloride

Procedure:

  • Habituation:

    • Place individual rats in the locomotor activity chambers and allow them to habituate for a specific period (e.g., 60 minutes)[7].

  • Drug Administration and Testing:

    • Administer this compound or vehicle (e.g., saline) via the desired route (e.g., intraperitoneal injection).

    • Immediately return the rats to the activity chambers.

    • Record locomotor activity (e.g., number of beam breaks, distance traveled) for a set duration (e.g., 60-120 minutes)[7][8][9][10].

  • Data Analysis:

    • Analyze the locomotor activity data in time bins (e.g., 5-10 minutes) to assess the time course of the drug's effect.

    • Compare the total activity between different dose groups and the vehicle control group.

Behavioral Pharmacology: Operant Conditioning

Operant conditioning paradigms are used to assess the effects of this compound on motivated behavior and cognitive functions like attention and impulsivity.

Objective: To evaluate the effect of this compound on responding for a reward under a specific schedule of reinforcement.

Materials:

  • Rats trained to press a lever for a food reward

  • Operant conditioning chambers equipped with levers, food dispensers, and stimulus lights

  • This compound hydrochloride

Procedure:

  • Training:

    • Train rats to press a lever to receive a food pellet under a specific reinforcement schedule (e.g., fixed-ratio, fixed-interval)[5].

  • Drug Testing:

    • Once a stable baseline of responding is achieved, administer different doses of this compound or vehicle before the operant session.

    • Place the rat in the operant chamber and record the number of lever presses and rewards earned over a set session duration.

  • Data Analysis:

    • Analyze the response rate (lever presses per minute) and the pattern of responding to determine the effect of this compound on motivated behavior.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its preclinical evaluation.

Dexmethylphenidate_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dex This compound DAT Dopamine Transporter (DAT) Dex->DAT Blocks NET Norepinephrine Transporter (NET) Dex->NET Blocks DA_vesicle Dopamine Vesicle DAT->DA_vesicle Reuptake NE_vesicle Norepinephrine Vesicle NET->NE_vesicle Reuptake DA Dopamine DA_vesicle->DA Release NE Norepinephrine NE_vesicle->NE Release DA_reuptake Dopamine Reuptake DA_reuptake->DAT NE_reuptake Norepinephrine Reuptake NE_reuptake->NET DA->DA_reuptake D1R D1 Receptor DA->D1R Binds D2R D2 Receptor DA->D2R Binds NE->NE_reuptake Alpha2R α2-Adrenergic Receptor NE->Alpha2R Binds Signal_Transduction Signal Transduction Cascade D1R->Signal_Transduction Activates D2R->Signal_Transduction Inhibits Alpha2R->Signal_Transduction Modulates

Caption: Mechanism of Action of this compound.

Dopamine_Signaling_Pathway DA Dopamine D1R D1 Receptor DA->D1R D2R D2 Receptor DA->D2R Gs Gs Protein D1R->Gs Activates Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase Gs->AC Stimulates Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates DARPP32 DARPP-32 PKA->DARPP32 Phosphorylates (activates) CREB CREB PKA->CREB Phosphorylates (activates) PP1 Protein Phosphatase-1 DARPP32->PP1 Inhibits Gene_Expression Gene Expression CREB->Gene_Expression Regulates

Caption: Downstream Signaling of Dopamine Receptors.

Norepinephrine_Signaling_Pathway NE Norepinephrine Alpha2R α2-Adrenergic Receptor NE->Alpha2R Gi Gi Protein Alpha2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Downstream_Effectors Downstream Effectors PKA->Downstream_Effectors Phosphorylates

Caption: Downstream Signaling of α2-Adrenergic Receptors.

Preclinical_Workflow start Hypothesis: This compound modulates neurotransmitter levels and behavior in_vitro In Vitro Studies: Receptor Binding Assays start->in_vitro in_vivo_electro In Vivo Electrophysiology start->in_vivo_electro behavioral Behavioral Pharmacology start->behavioral in_vivo_neurochem In Vivo Neurochemistry: Microdialysis in_vitro->in_vivo_neurochem Provides affinity data data_analysis Data Analysis and Interpretation in_vivo_neurochem->data_analysis in_vivo_electro->data_analysis behavioral->data_analysis conclusion Conclusion: Elucidation of Neurochemical Profile data_analysis->conclusion

Caption: Preclinical Experimental Workflow.

Conclusion

This technical guide has provided a detailed examination of the neurochemical profile of this compound in preclinical models. The data presented in the tables clearly indicates its high affinity for the dopamine transporter, followed by the norepinephrine transporter, with negligible interaction with the serotonin transporter. The detailed experimental protocols offer a practical framework for researchers aiming to investigate the effects of this compound. The signaling pathway and workflow diagrams provide a clear visual representation of its mechanism of action and the experimental process for its characterization. This comprehensive resource is intended to support the ongoing research and development efforts in the field of psychostimulant pharmacology.

References

A Deep Dive into the In Vivo Pharmacodynamics of Dexmethylphenidate Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylphenidate (MPH), a cornerstone in the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD), is a chiral molecule existing as four stereoisomers. The therapeutic and pharmacological activities are primarily attributed to the threo isomers, specifically the dextrorotary (d) and levorotary (l) enantiomers. Dexmethylphenidate, the d-threo-enantiomer (d-TMP), is recognized as the pharmacologically more active isomer.[1] This technical guide provides a comprehensive overview of the in vivo pharmacodynamics of the this compound enantiomers, focusing on their differential interactions with monoamine transporters and the resulting neurochemical and behavioral effects. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and neuroscience.

Pharmacodynamics at the Dopamine (B1211576) Transporter (DAT)

The primary mechanism of action of this compound is the blockade of the dopamine transporter (DAT), leading to an increase in extracellular dopamine concentrations in the synaptic cleft.[1] This action is crucial for its therapeutic effects in ADHD.

Binding Affinity and Potency

The d-threo-enantiomer of methylphenidate exhibits a significantly higher affinity and potency for the dopamine transporter compared to the l-threo-enantiomer. This stereoselectivity is a key determinant of the overall pharmacological profile of racemic methylphenidate.

Table 1: In Vitro Binding Affinities (IC50) of Methylphenidate Enantiomers at the Dopamine Transporter (DAT)

EnantiomerMean IC50 (nM) at Rat DATReference
d-threo-methylphenidate (d-TMP)33[2][3]
l-threo-methylphenidate (l-TMP)540[2][3]

IC50 (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

Experimental Protocol: Radioligand Binding Assay for DAT

This protocol outlines a typical radioligand binding assay to determine the affinity of test compounds for the dopamine transporter.

1. Tissue Preparation:

  • Male Sprague-Dawley rat brains are rapidly dissected on ice.
  • The striatum is isolated and homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
  • The homogenate is centrifuged at high speed (e.g., 48,000 x g) for 10-15 minutes at 4°C.
  • The resulting pellet is resuspended in fresh buffer, and this wash step is repeated.
  • The final pellet is resuspended in the assay buffer to a specific protein concentration, determined by a protein assay (e.g., Bradford assay).

2. Binding Assay:

  • The assay is typically performed in 96-well plates.
  • Each well contains:
  • A fixed concentration of a radioligand specific for DAT (e.g., [³H]WIN 35,428).[4][5]
  • Varying concentrations of the test compounds (d-TMP, l-TMP).
  • For determining non-specific binding, a high concentration of a known DAT blocker (e.g., cocaine or GBR 12909) is used.
  • The reaction mixture is incubated for a specific period (e.g., 60-90 minutes) at a controlled temperature (e.g., 4°C or room temperature).[5]

3. Separation and Detection:

  • The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the bound radioligand from the free radioligand.
  • The filters are washed multiple times with ice-cold buffer to remove any non-specifically bound radioligand.
  • The filters are then placed in scintillation vials with a scintillation cocktail.
  • The radioactivity retained on the filters is quantified using a liquid scintillation counter.

4. Data Analysis:

  • The specific binding is calculated by subtracting the non-specific binding from the total binding.
  • The IC50 values are determined by non-linear regression analysis of the competition binding data.
  • Ki (inhibition constant) values can be calculated from the IC50 values using the Cheng-Prusoff equation.

Pharmacodynamics at the Norepinephrine (B1679862) Transporter (NET)

This compound also exhibits significant activity at the norepinephrine transporter (NET), contributing to its overall clinical effects by increasing synaptic norepinephrine levels.

Binding Affinity and Potency

Similar to its action at the DAT, d-TMP shows a higher affinity for the NET compared to l-TMP.

Table 2: In Vitro Binding Affinities (IC50) of Methylphenidate Enantiomers at the Norepinephrine Transporter (NET)

EnantiomerMean IC50 (nM) at Rat NETReference
d-threo-methylphenidate (d-TMP)244[2][3]
l-threo-methylphenidate (l-TMP)5100[2][3]
Experimental Protocol: Radioligand Binding Assay for NET

The protocol for NET binding assays is analogous to that for DAT, with the following key differences:

  • Tissue Source: The frontal cortex or hypothalamus, brain regions with high NET density, are typically used.[4]

  • Radioligand: A NET-specific radioligand, such as [³H]nisoxetine, is employed.[4]

  • Non-specific Binding: A known NET inhibitor, such as desipramine, is used to define non-specific binding.

In Vivo Neurochemical Effects: Microdialysis Studies

In vivo microdialysis is a powerful technique to measure the extracellular concentrations of neurotransmitters in specific brain regions of freely moving animals, providing a direct assessment of a drug's pharmacodynamic effects.

Effects on Extracellular Dopamine and Norepinephrine

Administration of methylphenidate leads to a dose-dependent increase in extracellular dopamine and norepinephrine levels in brain regions such as the striatum and prefrontal cortex.

Table 3: In Vivo Effects of Methylphenidate on Striatal Dopamine Levels in Rats

CompoundDose (mg/kg, i.p.)Peak Increase in Extracellular Dopamine (% of Baseline)Reference
Racemic Methylphenidate5~430%[6]
Racemic Methylphenidate10Not specified, but dose-dependent increase observed[7]

Note: Data for individual enantiomers from a single comparative microdialysis study was not available in the initial search results. However, the greater in vitro potency of d-TMP strongly suggests it is the primary driver of these in vivo effects.

Experimental Protocol: In Vivo Microdialysis

This protocol describes a general procedure for in vivo microdialysis in rats to measure neurotransmitter levels.

1. Surgical Implantation of Guide Cannula:

  • Rats are anesthetized (e.g., with isoflurane (B1672236) or a ketamine/xylazine mixture).
  • The animal is placed in a stereotaxic frame.
  • A guide cannula is surgically implanted, targeting the brain region of interest (e.g., striatum or nucleus accumbens).[7]
  • The cannula is secured to the skull with dental cement.
  • Animals are allowed to recover for a specified period (e.g., 5-7 days).

2. Microdialysis Experiment:

  • On the day of the experiment, a microdialysis probe is inserted into the guide cannula.
  • The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) solution at a low flow rate (e.g., 1-2 µL/min) using a syringe pump.
  • After a stabilization period to allow for equilibration, baseline dialysate samples are collected at regular intervals (e.g., every 15-20 minutes).
  • The drug (methylphenidate enantiomer) is administered (e.g., via intraperitoneal injection).[7]
  • Dialysate samples continue to be collected for several hours post-administration.

3. Sample Analysis:

  • The collected dialysate samples are analyzed to quantify the concentrations of dopamine, norepinephrine, and their metabolites.
  • High-performance liquid chromatography (HPLC) with electrochemical detection (ECD) is a common and highly sensitive method for this analysis.[6]

4. Data Analysis:

  • The neurotransmitter concentrations in the post-drug samples are expressed as a percentage of the average baseline concentration.
  • Time-course curves are generated to visualize the effect of the drug on neurotransmitter levels.

Behavioral Pharmacodynamics

The neurochemical changes induced by this compound enantiomers translate into observable behavioral effects, most notably an increase in locomotor activity.

Effects on Locomotor Activity

Studies in rats have consistently shown that methylphenidate increases locomotor activity, and this effect is primarily attributed to the d-enantiomer.

Table 4: Behavioral Effects of Methylphenidate in Rats

CompoundDose (mg/kg, i.p.)Observed EffectReference
Racemic Methylphenidate2Significant increase in locomotor activity[7]
Racemic Methylphenidate0.6, 2.5, 10Dose-dependent increase in locomotor activity[8][9]
Experimental Protocol: Locomotor Activity Assessment

This protocol outlines a standard method for assessing locomotor activity in rats.

1. Apparatus:

  • Locomotor activity is measured in an open-field arena.
  • The arena is equipped with a grid of infrared photobeams connected to a computer. The number of beam breaks is recorded as a measure of horizontal and vertical activity.[10]

2. Procedure:

  • Rats are individually placed in the activity chambers for a habituation period (e.g., 30-60 minutes) to allow them to acclimate to the new environment.[10]
  • Following habituation, animals are removed, administered the test compound or vehicle (e.g., saline) via the desired route (e.g., intraperitoneal injection), and immediately returned to the chamber.
  • Locomotor activity is then recorded for a set duration (e.g., 60-120 minutes).

3. Data Analysis:

  • The data is typically binned into time intervals (e.g., 5 or 10 minutes).
  • The total distance traveled, number of horizontal and vertical movements, and time spent in different zones of the arena can be analyzed.
  • Statistical comparisons are made between the drug-treated and vehicle-treated groups.

Visualizations

Signaling Pathways and Experimental Workflows

DAT_Inhibition cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine DOPA DOPA Tyrosine->DOPA TH Dopamine_vesicle Dopamine (in vesicles) DOPA->Dopamine_vesicle Dopamine_synapse Dopamine Dopamine_vesicle->Dopamine_synapse Release DAT Dopamine Transporter (DAT) Dopamine_synapse->DAT Reuptake D2R Dopamine Receptors (e.g., D2) Dopamine_synapse->D2R Binds to Signal_Transduction Signal Transduction D2R->Signal_Transduction This compound This compound (d-TMP) This compound->DAT Blocks Synaptic_Cleft Synaptic Cleft

Caption: Mechanism of action of this compound at the dopaminergic synapse.

Pharmacodynamics_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment cluster_data Data Analysis & Interpretation Binding_Assay Radioligand Binding Assay (DAT & NET) Potency Determine IC50/Ki (Potency & Selectivity) Binding_Assay->Potency Uptake_Assay Neurotransmitter Uptake Assay Uptake_Assay->Potency Microdialysis In Vivo Microdialysis (Dopamine & Norepinephrine Levels) Neurochemical_Effects Quantify Neurochemical Changes Microdialysis->Neurochemical_Effects Behavior Behavioral Pharmacology (e.g., Locomotor Activity) Behavioral_Effects Analyze Behavioral Outcomes Behavior->Behavioral_Effects PK_PD Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling Neurochemical_Effects->PK_PD Behavioral_Effects->PK_PD Enantiomer_Comparison d_TMP d-threo-methylphenidate DAT_Affinity High DAT Affinity d_TMP->DAT_Affinity NET_Affinity High NET Affinity d_TMP->NET_Affinity l_TMP l-threo-methylphenidate Low_Affinity Low DAT/NET Affinity l_TMP->Low_Affinity Therapeutic_Effect Primary Therapeutic Effect DAT_Affinity->Therapeutic_Effect NET_Affinity->Therapeutic_Effect Minimal_Effect Minimal Therapeutic Effect Low_Affinity->Minimal_Effect

References

An In-depth Technical Guide to the Mechanism of Action of Dexmethylphenidate at the Dopamine and Norepinephrine Transporters

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed examination of the molecular and cellular mechanisms by which dexmethylphenidate (d-MPH), the pharmacologically active d-threo enantiomer of methylphenidate, exerts its effects on the dopamine (B1211576) transporter (DAT) and the norepinephrine (B1679862) transporter (NET). It is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this compound's pharmacodynamics.

Core Mechanism of Action: Transporter Inhibition

This compound is a catecholamine reuptake inhibitor.[1][2] Its primary mechanism of action involves the potent and competitive blockade of the dopamine transporter (DAT) and, to a lesser extent, the norepinephrine transporter (NET).[3][4] These transporters are presynaptic membrane proteins responsible for clearing dopamine (DA) and norepinephrine (NE), respectively, from the synaptic cleft, thereby terminating their signaling.[1][2]

By binding to DAT and NET, this compound inhibits the reuptake of DA and NE into the presynaptic neuron.[5][6] This blockade leads to an accumulation of these neurotransmitters in the synaptic cleft, resulting in increased concentrations and a prolonged duration of action at postsynaptic receptors.[5][6][7] The therapeutic effects in Attention-Deficit/Hyperactivity Disorder (ADHD) are largely attributed to this enhancement of dopaminergic and noradrenergic neurotransmission, particularly in brain regions associated with attention, executive function, and motor control, such as the prefrontal cortex and striatum.[2][7]

Studies indicate that this compound acts as a negative allosteric modulator at the DAT, stabilizing the transporter in an outward-facing conformation, which prevents dopamine from being reabsorbed.[1] This action is distinct from that of amphetamines, which can reverse the transporter's function.[1] For therapeutic efficacy in ADHD, it is suggested that greater than 50% DAT occupancy in the basal ganglia by this compound may be required.[8]

G Figure 1. This compound Mechanism of Action at the Synapse cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron vesicle Synaptic Vesicles (Dopamine / Norepinephrine) dat Dopamine Transporter (DAT) net Norepinephrine Transporter (NET) da_ne Increased Dopamine (DA) & Norepinephrine (NE) vesicle->da_ne Release da_ne->dat Reuptake (Inhibited) da_ne->net Reuptake (Inhibited) da_receptor Dopamine Receptors (D1/D2) da_ne->da_receptor Binds ne_receptor Norepinephrine Receptors (α/β) da_ne->ne_receptor Binds dex This compound dex->dat Blocks dex->net Blocks signal Downstream Signal Transduction da_receptor->signal da_receptor->signal Activates ne_receptor->signal ne_receptor->signal Activates

Figure 1. this compound Mechanism of Action at the Synapse

Quantitative Pharmacological Data

The affinity and inhibitory potency of this compound and its racemic mixture at DAT and NET have been quantified in various studies. The data, presented in terms of inhibitory concentration (IC50) and binding affinity (Ki), show a higher affinity for DAT over NET.

CompoundTargetParameterValue (nM)Species/SystemReference
d-Methylphenidate DATIC5033Rat Brain Membranes[5][6]
d-Methylphenidate NETIC50244Rat Brain Membranes[5][6]
d-Methylphenidate DATIC5023Not Specified[9]
d-Methylphenidate NETIC5039Not Specified[9]
dl-Methylphenidate DATKi193Not Specified[10]
dl-Methylphenidate NETKi38Not Specified[10]
dl-Methylphenidate DATKi84Not Specified[11]
dl-Methylphenidate NETKi514Not Specified[11]

Note: Discrepancies in reported values can arise from differences in experimental conditions, such as tissue preparation, radioligand used, and assay buffers.

Key Experimental Methodologies

The quantitative data presented above are primarily derived from two key types of in vitro experiments: radioligand binding assays and neurotransmitter uptake assays.

Radioligand binding assays are the gold standard for determining the affinity (Ki) of a compound for a specific receptor or transporter.[12] A competitive binding assay is used to measure how effectively this compound competes with a known radiolabeled ligand for binding to DAT or NET.

Objective: To determine the binding affinity (Ki) of this compound for DAT and NET.

Materials:

  • Tissue Source: Rat brain tissue (striatum for DAT, frontal cortex for NET).[13]

  • Radioligands: [³H]WIN 35,428 (for DAT) or [³H]nisoxetine (for NET).[13]

  • Test Compound: this compound HCl.

  • Buffers: Homogenization buffer, assay buffer, wash buffer.

  • Equipment: Homogenizer, refrigerated centrifuge, 96-well plates, cell harvester/filtration apparatus, scintillation counter.[12][14]

Methodology:

  • Membrane Preparation:

    • Dissect brain tissue (e.g., rat striatum) on ice and homogenize in 20 volumes of cold lysis buffer (e.g., 50mM Tris-HCl).[14]

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.[14]

    • Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes containing the transporters.[14]

    • Wash the pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

    • Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration (e.g., using a BCA assay).[14]

  • Competitive Binding Assay:

    • In a 96-well plate, add the membrane preparation (50-120 µg protein), a fixed concentration of the appropriate radioligand (e.g., [³H]WIN 35,428), and varying concentrations of this compound.[14]

    • For determining non-specific binding, a separate set of wells includes a high concentration of a known DAT/NET inhibitor (e.g., cocaine or nomifensine) instead of this compound.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[14]

  • Separation and Quantification:

    • Terminate the incubation by rapid vacuum filtration through glass fiber filters (e.g., GF/C) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.[12][14]

    • Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.[14]

    • Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.[14]

  • Data Analysis:

    • Subtract non-specific binding from total binding to obtain specific binding at each this compound concentration.

    • Plot the specific binding as a function of the this compound concentration to generate a competition curve.

    • Use non-linear regression analysis to determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]

G Figure 2. Radioligand Binding Assay Workflow cluster_prep 1. Membrane Preparation cluster_assay 2. Incubation cluster_quant 3. Quantification & Analysis tissue Brain Tissue (e.g., Striatum) homogenize Homogenize tissue->homogenize centrifuge Centrifuge & Wash Pellet homogenize->centrifuge membranes Isolated Membranes (DAT/NET) centrifuge->membranes plate 96-Well Plate membranes->plate Transfer add_reagents Add: 1. Membranes 2. Radioligand ([³H]WIN 35,428) 3. This compound (Varying Conc.) plate->add_reagents incubate Incubate to Equilibrium add_reagents->incubate filter Rapid Filtration (Separate Bound/Free) incubate->filter Terminate count Scintillation Counting filter->count analyze Data Analysis (IC50 → Ki) count->analyze

Figure 2. Radioligand Binding Assay Workflow

This functional assay measures the ability of this compound to inhibit the transport of neurotransmitters into synaptosomes, which are resealed nerve terminals isolated from brain tissue.

Objective: To determine the functional potency (IC50) of this compound in inhibiting dopamine and norepinephrine uptake.

Materials:

  • Tissue Source: Rat brain tissue (striatum for DA uptake, prefrontal cortex for NE uptake).[15]

  • Radiolabeled Neurotransmitters: [³H]Dopamine or [³H]Norepinephrine.

  • Test Compound: this compound HCl.

  • Buffers: Sucrose buffer for homogenization, Krebs-Ringer buffer for incubation.

  • Equipment: Homogenizer, refrigerated centrifuge, filtration apparatus, liquid scintillation counter.

Methodology:

  • Synaptosome Preparation:

    • Homogenize fresh brain tissue in ice-cold buffered sucrose.

    • Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to remove cellular debris.

    • Centrifuge the supernatant at a higher speed (e.g., 17,000 x g) to pellet the crude synaptosomal fraction.

    • Resuspend the synaptosomes in a physiological buffer (e.g., Krebs-Ringer) and keep on ice.

  • Uptake Inhibition Assay:

    • Aliquot the synaptosomal suspension into tubes.

    • Pre-incubate the synaptosomes for a short period (e.g., 5-10 minutes) at 37°C with either buffer or varying concentrations of this compound.

    • Initiate the uptake reaction by adding a fixed concentration of the radiolabeled neurotransmitter ([³H]Dopamine or [³H]Norepinephrine).

    • Allow the uptake to proceed for a short, defined time (e.g., 5 minutes). The reaction is kept short to measure the initial uptake rate.[16]

    • Control tubes are incubated at 0°C to measure passive diffusion and non-specific binding.

  • Termination and Quantification:

    • Terminate the uptake by rapid dilution with ice-cold buffer followed immediately by vacuum filtration through glass fiber filters to trap the synaptosomes.[16]

    • Wash the filters rapidly with more ice-cold buffer to remove external radioactivity.

    • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity (representing internalized neurotransmitter) in a scintillation counter.

  • Data Analysis:

    • Calculate the specific uptake by subtracting the counts from the 0°C control tubes from the 37°C tubes.

    • Determine the percent inhibition of uptake for each concentration of this compound.

    • Plot percent inhibition versus drug concentration and use non-linear regression to calculate the IC50 value for uptake inhibition.

G Figure 3. Synaptosomal Uptake Assay Workflow cluster_prep 1. Synaptosome Preparation cluster_assay 2. Uptake Assay cluster_quant 3. Quantification & Analysis tissue Brain Tissue homogenize Homogenize in Sucrose Buffer tissue->homogenize centrifuge Differential Centrifugation homogenize->centrifuge synaptosomes Isolated Synaptosomes centrifuge->synaptosomes preincubate Pre-incubate Synaptosomes + this compound (37°C) synaptosomes->preincubate Transfer add_nt Initiate Uptake: Add [³H]Dopamine or [³H]Norepinephrine preincubate->add_nt incubate Incubate for Short Duration (e.g., 5 min) add_nt->incubate terminate Terminate by Filtration (Trap Synaptosomes) incubate->terminate Stop Reaction count Scintillation Counting (Measure Internalized NT) terminate->count analyze Data Analysis (Calculate % Inhibition → IC50) count->analyze

Figure 3. Synaptosomal Uptake Assay Workflow

Conclusion

The mechanism of action of this compound is centered on its function as a competitive inhibitor of the dopamine and norepinephrine transporters. By blocking the reuptake of these key catecholamines, it elevates their synaptic concentrations, thereby enhancing neurotransmission in critical brain circuits. This action is quantifiable through established in vitro methods, such as radioligand binding and synaptosomal uptake assays, which confirm its high affinity and functional potency, particularly at the dopamine transporter. This targeted modulation of catecholaminergic systems forms the neurochemical basis for its therapeutic efficacy in the treatment of ADHD.

References

An In-Depth Technical Guide to Dexmethylphenidate: Binding Affinity and Receptor Occupancy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and in vivo transporter occupancy of dexmethylphenidate (d-MPH), the pharmacologically active d-threo-enantiomer of methylphenidate. This compound is a central nervous system (CNS) stimulant primarily used in the treatment of Attention Deficit Hyperactivity Disorder (ADHD).[1][2] Its therapeutic effects are mediated by its interaction with specific neurotransmitter transporters.[3][4] This document summarizes key quantitative data, details common experimental protocols, and visualizes critical pathways and workflows.

Binding Affinity Profile

The pharmacological activity of this compound is defined by its high affinity and selectivity for the dopamine (B1211576) and norepinephrine (B1679862) transporters (DAT and NET, respectively).[5][6] It has significantly lower affinity for the serotonin (B10506) transporter (SERT) and negligible affinity for other major CNS receptors, highlighting its targeted mechanism of action.

Data Presentation: Binding Affinities

The following tables summarize the in vitro binding affinities (Ki) of this compound for key monoamine transporters and a range of other CNS receptors. A lower Ki value indicates a higher binding affinity.

Table 1: this compound Binding Affinity for Monoamine Transporters

TransporterKi (nM)SpeciesRadioligandReference
DAT (Dopamine Transporter)108 - 193Rat[³H]WIN 35,428[7][8]
NET (Norepinephrine Transporter)24 - 54Rat[³H]nisoxetine[7][8]
SERT (Serotonin Transporter)> 10,000Rat[³H]paroxetine[8]

Note: Affinity data can vary based on experimental conditions and tissue preparations. The values presented represent a range from published studies.

Table 2: this compound Binding Affinity for Other CNS Receptors

ReceptorKi (nM)SpeciesNoteReference
Dopamine D1 > 500RatNegligible Affinity[8]
Dopamine D2 > 5,000RatNegligible Affinity[8]
Serotonin 5-HT1A Weak Affinity-Weak affinity observed[1][6]
Serotonin 5-HT2B Weak Affinity-Weak affinity observed[6]
Experimental Protocol: In Vitro Radioligand Displacement Assay

This protocol describes a standard method for determining the binding affinity (Ki) of a test compound like this compound by measuring its ability to displace a specific radioligand from its target.[9][10][11]

Objective: To determine the inhibitory constant (Ki) of this compound for a specific monoamine transporter (e.g., DAT).

Materials:

  • Biological Sample: Rat striatal membrane homogenates (rich in DAT).

  • Radioligand: [³H]WIN 35,428 (a high-affinity DAT ligand).

  • Test Compound: this compound hydrochloride solutions of varying concentrations.

  • Non-specific Agent: A high concentration of a known DAT inhibitor (e.g., cocaine) to determine non-specific binding.

  • Buffers: Incubation buffer (e.g., Tris-HCl), wash buffer.

  • Equipment: 96-well filter plates, vacuum filtration manifold, scintillation counter, scintillation fluid.

Methodology:

  • Membrane Preparation: Homogenize frozen tissue (e.g., rat striatum) in a cold lysis buffer. Centrifuge the homogenate to pellet the membranes, then wash and resuspend the pellet in the final assay buffer.[12]

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand ([³H]WIN 35,428), and varying concentrations of this compound.[12]

  • Incubation: Incubate the plates at a controlled temperature (e.g., 30°C) for a set duration (e.g., 60 minutes) to allow the binding to reach equilibrium.[12]

  • Filtration: Rapidly terminate the reaction by vacuum filtration through a glass fiber filter plate. This separates the membrane-bound radioligand from the unbound radioligand. Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound ligand.[12]

  • Quantification: Dry the filter mats, add scintillation cocktail, and count the radioactivity in a microplate scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13]

Visualization: Binding Affinity Assay Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep1 Prepare Membrane Homogenates (e.g., Striatum) assay1 Incubate Membranes, Radioligand & d-MPH prep1->assay1 prep2 Prepare Serial Dilutions of this compound prep2->assay1 prep3 Prepare Radioligand ([³H]WIN 35,428) Solution prep3->assay1 assay2 Separate Bound/Free Ligand (Rapid Vacuum Filtration) assay1->assay2 assay3 Quantify Radioactivity (Scintillation Counting) assay2->assay3 analysis1 Plot % Inhibition vs. [d-MPH] assay3->analysis1 analysis2 Calculate IC₅₀ via Non-linear Regression analysis1->analysis2 analysis3 Calculate Kᵢ using Cheng-Prusoff Equation analysis2->analysis3 G cluster_scan1 Session 1: Baseline cluster_scan2 Session 2: Post-Drug cluster_final Final Calculation s1_1 Acquire Anatomical MRI s1_2 Inject Radiotracer (e.g., [¹¹C]altropane) s1_1->s1_2 s1_3 Perform Baseline Dynamic PET Scan s1_2->s1_3 s1_4 Calculate Baseline Binding Potential (BP_ND) s1_3->s1_4 final_calc Calculate % Occupancy: ((BP_Baseline - BP_Post-drug) / BP_Baseline) * 100 s1_4->final_calc s2_1 Administer Oral This compound s2_2 Inject Radiotracer at Peak Drug Concentration s2_1->s2_2 s2_3 Perform Post-Drug Dynamic PET Scan s2_2->s2_3 s2_4 Calculate Post-Drug Binding Potential (BP_ND) s2_3->s2_4 s2_4->final_calc G cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron vesicle Vesicles (DA/NE) cleft Synaptic Cleft vesicle->cleft Release dat DAT / NET (Transporter) receptor DA / NE Receptors signal Postsynaptic Signaling receptor->signal Activation cleft->dat Reuptake cleft->receptor Binding dmph This compound dmph->dat Blockade

References

Long-Term Neurodevelopmental Effects of Dexmethylphenidate Exposure: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dexmethylphenidate (d-MPH), the pharmacologically active d-threo enantiomer of methylphenidate, is a widely prescribed central nervous system stimulant for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD) in children, adolescents, and adults. Its primary mechanism of action involves the blockade of dopamine (B1211576) and norepinephrine (B1679862) transporters, leading to increased synaptic concentrations of these key neurotransmitters. While the short-term efficacy and safety of this compound are well-established, its long-term effects on the developing brain remain a critical area of investigation. This technical guide synthesizes current preclinical and clinical evidence on the long-term neurodevelopmental consequences of this compound exposure, with a focus on quantitative data, experimental methodologies, and underlying molecular pathways.

Introduction

Attention-Deficit/Hyperactivity Disorder (ADHD) is a neurodevelopmental disorder characterized by persistent patterns of inattention, hyperactivity, and impulsivity that interfere with development and functioning. This compound is a cornerstone of ADHD pharmacotherapy, demonstrating efficacy in improving core symptoms.[1] Given that treatment often commences during critical periods of brain development and can extend for many years, a thorough understanding of its long-term neurodevelopmental impact is paramount for informed clinical decision-making and future drug development. This document provides a comprehensive overview of the enduring effects of this compound on brain structure, function, and behavior, drawing from both animal models and human studies.

Mechanism of Action and Key Signaling Pathways

This compound primarily acts as a reuptake inhibitor of dopamine (DA) and norepinephrine (NE) by binding to the dopamine transporter (DAT) and the norepinephrine transporter (NET).[2] This blockade leads to an accumulation of these neurotransmitters in the synaptic cleft, enhancing dopaminergic and noradrenergic signaling. The therapeutic effects in ADHD are attributed to the modulation of neurotransmission in brain regions critical for executive function, attention, and reward, including the prefrontal cortex and striatum.[3]

Long-term exposure to this compound can induce neuroadaptive changes in these signaling pathways. Preclinical studies suggest that chronic treatment may lead to alterations in the expression and function of dopamine receptors and transporters.[4] Furthermore, downstream signaling cascades involving cyclic AMP response element-binding protein (CREB) and brain-derived neurotrophic factor (BDNF) have been implicated in the lasting effects of psychostimulants on neuronal plasticity and behavior.[5][6]

Dexmethylphenidate_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron dopa Dopamine dat DAT dopa->dat da_receptor Dopamine Receptors dopa->da_receptor Binds norepi Norepinephrine net NET norepi->net ne_receptor Norepinephrine Receptors norepi->ne_receptor Binds downstream Downstream Signaling (e.g., CREB, BDNF) da_receptor->downstream Activates ne_receptor->downstream Activates dex This compound dex->dat Inhibits dex->net Inhibits

Figure 1: this compound's primary mechanism of action.

Preclinical Studies: Insights from Animal Models

Animal models, primarily using rodents, have been instrumental in elucidating the neurobiological effects of long-term methylphenidate (with direct relevance to this compound) exposure during development. These studies allow for controlled investigation of molecular, cellular, and behavioral outcomes that are not readily accessible in human subjects.

Experimental Protocols

A common preclinical paradigm involves the administration of methylphenidate to juvenile or adolescent rats, followed by behavioral and neurobiological assessments in adulthood.

Representative Experimental Workflow:

Preclinical_Workflow start Juvenile/Adolescent Rodent Models (e.g., Spontaneously Hypertensive Rat) treatment Chronic this compound Administration (e.g., oral gavage, drinking water) start->treatment washout Washout Period treatment->washout behavioral Behavioral Testing (e.g., cognitive tasks, anxiety models) washout->behavioral neurobio Neurobiological Analysis (e.g., gene expression, receptor density, synaptic plasticity) washout->neurobio end Data Analysis and Interpretation behavioral->end neurobio->end

Figure 2: A typical experimental workflow in preclinical studies.

Key Methodological Details:

  • Animal Models: The Spontaneously Hypertensive Rat (SHR) is a well-validated genetic model of ADHD.[4] Wistar-Kyoto (WKY) rats are often used as normotensive controls.

  • Drug Administration: To mimic clinical use, oral administration via gavage or in drinking water is preferred over intraperitoneal injections.[7] Dosages are often selected to achieve plasma concentrations comparable to those in treated children.[8]

  • Treatment Duration: Chronic exposure typically spans the juvenile and adolescent periods (e.g., postnatal days 28 to 55).[4]

  • Behavioral Assessments: A battery of tests is used to evaluate cognitive functions (e.g., visual discrimination learning), emotionality (e.g., elevated plus maze), and susceptibility to substance use.[4]

  • Neurobiological Analyses: Post-mortem brain tissue is analyzed for changes in dopamine transporter (DAT) function, dopamine receptor density, gene expression (e.g., for BDNF and CREB), and synaptic plasticity (e.g., long-term potentiation).[4][6]

Summary of Preclinical Findings

The findings from preclinical studies are complex and sometimes contradictory, likely due to differences in animal models, dosing regimens, and timing of exposure.

Table 1: Summary of Key Preclinical Findings on Long-Term Methylphenidate Exposure

Neurobiological Outcome Key Findings Citations
Dopaminergic System Altered dopamine transporter (DAT) function in the prefrontal cortex and striatum. Changes in dopamine D1 and D2 receptor densities have been observed.[4]
Noradrenergic System Preferential effects on extracellular norepinephrine levels, particularly at lower doses.[9]
Gene Expression Widespread potentiation of genes involved in neuronal plasticity and transmission. Alterations in the expression of immediate early genes like Arc and neurotrophic factors like BDNF.[10][11]
Synaptic Plasticity Age-dependent effects on synaptic plasticity in the prefrontal cortex, with some studies showing enhanced long-term potentiation. Chronic exposure can reduce striatal synaptic responses to other substances like ethanol.[12][13]
Neuroinflammation Some evidence suggests that chronic methylphenidate can lead to a loss of astrocytes and neurons with increased cytokine levels in the hippocampus of juvenile rats, potentially contributing to cognitive impairment.[5]
Behavioral Outcomes Effects on adult behavior are dose- and age-dependent. Some studies report increased anxiety-like behaviors, while others show no long-term impact on cognition or even cognitive enhancement. Early exposure has been linked to altered sensitivity to the rewarding effects of other drugs.[14]

Clinical Studies: Evidence from Human Trials

Long-term studies in children and adolescents treated with this compound provide crucial data on its neurodevelopmental impact in a clinical context. These studies primarily focus on efficacy, safety, and effects on physical development.

Experimental Protocols

Long-term clinical studies are often open-label extensions of shorter-term, double-blind, placebo-controlled trials.

Representative Clinical Trial Design:

Clinical_Trial_Design screening Screening and Baseline Assessment (e.g., ADHD-RS, CGI-S) randomization Randomization (Double-Blind Phase) screening->randomization treatment_arms This compound vs. Placebo (Short-term, e.g., 4-8 weeks) randomization->treatment_arms open_label Open-Label Extension (Long-term, e.g., 6-12 months) treatment_arms->open_label assessments Regular Follow-up Assessments (Efficacy, Safety, Growth) open_label->assessments end End of Study Analysis assessments->end

Figure 3: A common design for long-term clinical trials.

Key Methodological Details:

  • Study Population: Children and adolescents (typically aged 6-17) with a DSM-IV or DSM-5 diagnosis of ADHD.[15][16]

  • Dosage: Dosing is often flexible and optimized for individual response and tolerability, with typical ranges for extended-release formulations being 5-30 mg/day.[15]

  • Efficacy Measures: Standardized rating scales are used to assess changes in ADHD symptoms, including the Conners' ADHD/DSM-IV Scales (CADS), the ADHD Rating Scale (ADHD-RS), and the Clinical Global Impressions (CGI) scale.[15][17]

  • Safety and Tolerability: Monitored through the recording of treatment-emergent adverse events (TEAEs), vital signs, electrocardiograms (ECGs), and laboratory tests.[17]

  • Growth and Development: Height and weight are measured at regular intervals and converted to Z-scores to assess growth velocity relative to age and sex-matched peers.[18]

Summary of Clinical Findings

Long-term clinical trials have consistently demonstrated the sustained efficacy of this compound in managing ADHD symptoms. The safety profile is generally considered acceptable, with common adverse events being mild to moderate in severity.

Table 2: Quantitative Outcomes from Long-Term this compound Clinical Trials in Children and Adolescents

Study (Identifier) Duration Population Dosage (d-MPH) Primary Efficacy Outcomes (Change from Baseline) Key Safety/Tolerability Findings Citations
Greenhill et al. (2005)7 weeksChildren (6-12 years)5-30 mg/day (ER)Significant improvement in attention and behavior.Well-tolerated.[2]
Wigal et al. (2004)4 weeksChildrenMean 18.25 mg/daySignificant improvement in Teacher SNAP ratings (p=0.0004 vs. placebo).Well-tolerated.[1]
Arnold et al. (2004)6 weeks (open-label) + 2 weeks (withdrawal)Children2.5-10 mg BID82% achieved CGI-I of "much" or "very much improved" in open-label phase. Significant deterioration upon placebo withdrawal.5 patients discontinued (B1498344) for adverse events.[19]
Childress et al. (2009)5 weeksChildren (6-12 years)10, 20, 30 mg/day (ER)Significant reduction in CADS-T and CADS-P scores vs. placebo (p<0.001 for all doses).Adverse events were mild to moderate.[20]
Lopez et al. (2018)7 weeksChildren & Adolescents (6-17 years)5-30 mg/day (ER)Significant improvement in CADS-T total subscale score vs. placebo.Not detailed in abstract.[15]
NCT0346065212 monthsChildren (6-12 years)Dose-optimized SDX/d-MPHSustained reduction in ADHD-RS-5 and CGI-S scores.Most common TEAEs: decreased appetite (18.5%), upper respiratory tract infection (9.7%). No clinically meaningful cardiovascular effects.[17]

Table 3: Long-Term Effects on Growth in Children Treated with Methylphenidate Formulations

Study (Identifier) Duration Key Findings on Growth Citations
MTA Cooperative GroupUp to 16 yearsConsistent stimulant use was associated with a reduction in adult height (-4.06 cm) compared to negligible use. Initial weight divergence followed by convergence in adolescence and divergence again in adulthood.[21]
NCT0346065212 monthsModest, non-clinically significant mean decreases in weight (-0.20) and height (-0.21) Z-scores.[18]
ADDUCE Study2 yearsLittle evidence of an effect on growth (24-month height velocity SD score difference -0.07).[22]

Discussion and Future Directions

The available evidence suggests that long-term treatment with this compound is effective for managing ADHD symptoms and is generally well-tolerated. However, the long-term neurodevelopmental effects are complex and not yet fully understood.

Preclinical studies highlight the potential for chronic exposure to induce lasting changes in brain structure and function, particularly within the dopaminergic system and pathways related to neuronal plasticity. The age at which treatment is initiated appears to be a critical factor influencing these outcomes. While some of these neuroadaptations may be beneficial, others, such as potential effects on neuroinflammation and altered responses to other substances, warrant further investigation.

Clinical studies provide reassurance regarding the overall safety of long-term this compound use, with modest and often non-clinically significant effects on growth. The landmark MTA study, however, suggests that consistent, long-term stimulant use from childhood may be associated with a small reduction in adult height.[21] The long-term impact on neurocognitive function and brain maturation in humans remains an active area of research, with functional neuroimaging studies beginning to shed light on how these medications may influence brain connectivity and activity over time.[14][23]

Future research should focus on:

  • Head-to-head long-term comparative studies of different stimulant and non-stimulant medications to better understand their relative neurodevelopmental impacts.

  • Advanced neuroimaging techniques to prospectively track changes in brain structure, function, and connectivity in children and adolescents undergoing long-term this compound treatment.

  • Translational studies that bridge the gap between preclinical findings and clinical observations, particularly concerning the molecular mechanisms underlying the observed neuroadaptations.

  • Identifying biomarkers that can predict individual differences in response to long-term treatment and the likelihood of experiencing adverse neurodevelopmental outcomes.

Conclusion

This compound is an effective and generally safe long-term treatment for ADHD. The current body of evidence indicates that its benefits in controlling core symptoms are substantial. While preclinical data suggest that chronic exposure during development can induce lasting neurobiological changes, the clinical significance of these findings in humans is still being elucidated. Continued research is essential to fully characterize the long-term neurodevelopmental effects of this compound and to optimize its use in the pediatric population. Regular monitoring of growth and overall well-being remains a crucial component of clinical practice for all children and adolescents receiving long-term stimulant medication.

References

Investigating Dexmethylphenidate for Cognitive Enhancement in Animal Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dexmethylphenidate (d-MPH), the pharmacologically more active d-threo enantiomer of racemic methylphenidate, is a central nervous system stimulant widely prescribed for the treatment of Attention-Deficit Hyperactivity Disorder (ADHD).[1][2] Its established efficacy in improving attention, focus, and impulse control has prompted significant preclinical research into its potential as a broader cognitive enhancer.[3][4] This technical guide provides an in-depth overview of the investigation of this compound in animal models of cognitive enhancement. It details the underlying neurobiological mechanisms, outlines key experimental protocols, presents quantitative data from relevant studies, and offers visualizations of critical pathways and workflows to aid in the design and interpretation of preclinical research in this domain.

Core Mechanism of Action: Modulation of Catecholaminergic Signaling

This compound exerts its cognitive-enhancing effects primarily by acting as a reuptake inhibitor for dopamine (B1211576) (DA) and norepinephrine (B1679862) (NE).[5][6] By blocking the dopamine transporter (DAT) and the norepinephrine transporter (NET) on presynaptic neurons, this compound increases the extracellular concentrations of these key catecholamines in the synaptic cleft.[7][8] This leads to enhanced and prolonged stimulation of postsynaptic dopamine (e.g., D1) and adrenergic (e.g., β-adrenergic) receptors, particularly in brain regions critical for executive function, such as the prefrontal cortex and striatum.[3][9][10] Studies indicate that this compound has a significantly higher affinity for DAT than for NET.[2][3] This amplified dopaminergic and noradrenergic signaling is believed to be the primary mechanism through which this compound improves cognitive functions like working memory, attention, and long-term memory formation.[5][9]

G cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron DA_Vesicle Dopamine Vesicle DA DA DA_Vesicle->DA Release NE_Vesicle Norepinephrine Vesicle NE NE NE_Vesicle->NE Release DAT DAT NET NET DA->DAT Reuptake DA_Receptor Dopamine Receptor (D1) DA->DA_Receptor Binds NE->NET Reuptake NE_Receptor Adrenergic Receptor (β) NE->NE_Receptor Binds Cognitive_Function Modulation of Cognitive Function DA_Receptor->Cognitive_Function NE_Receptor->Cognitive_Function This compound This compound This compound->DAT Blocks This compound->NET Blocks

Caption: this compound blocks DAT and NET, increasing synaptic dopamine and norepinephrine.

Experimental Protocols for Cognitive Assessment

A variety of behavioral paradigms are employed in animal models to assess the cognitive-enhancing effects of this compound. The selection of a specific task depends on the cognitive domain of interest (e.g., memory, attention, executive function).

Pavlovian Fear Conditioning (Long-Term Memory)

This paradigm assesses associative fear memory. Low, clinically relevant doses of methylphenidate have been shown to enhance, while high doses impair, fear memory consolidation.[4][11]

  • Apparatus: A conditioning chamber with a grid floor connected to a shock generator and a speaker to deliver an auditory cue (tone). A separate, novel context is used for testing cued-fear memory.

  • Procedure:

    • Habituation: Allow the animal to explore the conditioning chamber for 2-3 minutes.

    • Drug Administration: Administer this compound or vehicle (e.g., saline) via intraperitoneal (i.p.) injection at the desired dose (e.g., 0.1 - 10 mg/kg) 20-30 minutes prior to training.[4]

    • Training: Place the animal in the chamber. After a baseline period, present a conditioned stimulus (CS), such as an auditory tone (e.g., 30 seconds, 80 dB), which co-terminates with an unconditioned stimulus (US), a mild footshock (e.g., 2 seconds, 0.5 mA). This pairing is typically repeated 2-3 times with an inter-trial interval of 1-2 minutes.

    • Contextual Memory Test: 24 hours later, place the animal back into the original conditioning chamber for 5-8 minutes without presenting the CS or US. Record freezing behavior (a fear response characterized by the complete absence of movement except for respiration).

    • Cued Memory Test: At least 2 hours after the contextual test, place the animal in a novel context with altered visual, tactile, and olfactory cues. After a baseline period, present the CS (tone) for several minutes and record freezing behavior.

  • Primary Endpoint: Percentage of time spent freezing during the contextual and cued memory tests. An increase in freezing in the drug-treated group compared to the vehicle group indicates memory enhancement.

Sustained Attention Task (Vigilance)

This task measures an animal's ability to maintain focus over an extended period, a key aspect of attention. Methylphenidate has been shown to improve performance in animals with low baseline attention levels.[12]

  • Apparatus: An operant conditioning chamber with five apertures, each containing a light stimulus and a nose-poke sensor. A food reward dispenser is located on the opposite wall.

  • Procedure:

    • Pre-training: Animals are trained to nose-poke a lit aperture to receive a food reward.

    • Baseline Testing: Animals are tested in sessions where a brief light stimulus (e.g., 0.5 seconds) is presented in one of the five apertures at variable inter-trial intervals. The animal must make a correct nose-poke within a limited time window (e.g., 5 seconds) to receive a reward. Performance is measured over multiple sessions to establish a stable baseline.

    • Drug Administration: Administer this compound or vehicle orally (p.o.) or via i.p. injection (e.g., 8 mg/kg, p.o.) a set time before the test session.[12]

    • Test Session: The animal performs the sustained attention task under the influence of the drug.

  • Primary Endpoints:

    • Accuracy (%): (Number of correct responses / Number of trials with a response) x 100.

    • Omission Errors: Number of trials with no response.

    • Response Latency: Time from stimulus presentation to correct response.

G cluster_setup Phase 1: Setup & Baseline cluster_testing Phase 2: Acute Drug Testing cluster_analysis Phase 3: Analysis A1 Animal Acclimation & Handling A2 Behavioral Pre-training (e.g., Operant Conditioning) A1->A2 A3 Establish Stable Baseline Performance A2->A3 B1 Randomize Animals to Treatment Groups (Vehicle, d-MPH Doses) A3->B1 Animals Ready for Testing B2 Drug Administration (e.g., i.p., p.o.) B1->B2 B3 Cognitive Task (e.g., Fear Conditioning) B2->B3 B4 Data Collection (e.g., % Freezing, Accuracy) B3->B4 C1 Statistical Analysis (e.g., ANOVA, t-test) B4->C1 Raw Data C2 Interpretation of Results C1->C2

Caption: A generalized workflow for assessing this compound's cognitive effects in animals.

Quantitative Data on Cognitive Enhancement

The following table summarizes quantitative findings from key studies investigating methylphenidate (MPH), the racemic mixture containing this compound, in animal models. Given that d-MPH is the primary active isomer, these results are highly relevant.[2]

Animal ModelDrug & Dose (Route)Behavioral TestKey Cognitive OutcomeReference
Mice (C57BL/6J)MPH (1 mg/kg, i.p.)Pavlovian Fear ConditioningEnhanced contextual fear memory (P = 0.027 vs. saline).[4]
Mice (C57BL/6J)MPH (10 mg/kg, i.p.)Pavlovian Fear ConditioningImpaired contextual fear memory (P = 0.012 vs. saline).[4]
Rats (Sprague-Dawley)MPH (8 mg/kg, p.o.)Sustained Attention TaskImproved performance (Vigilance Index) in low-performing rats (P<0.01).[12]
Rats (SHR)MPH (1.5 mg/kg, p.o.)Spatial Working Memory TaskImproved sWM in 50% of rats; impaired in the other 50%.[13]
Mice (Neurogranin KO)MPH (Treatment)Morris Water MazeImproved cognitive memory in mutant mice.[14]

Note: SHR = Spontaneously Hypertensive Rat, a common genetic model for ADHD.

Discussion and Future Directions

Preclinical evidence strongly supports the dose-dependent, cognitive-enhancing effects of this compound, primarily mediated through the modulation of dopamine and norepinephrine systems. Studies consistently show that low, clinically-translatable doses can improve performance on tasks related to long-term memory and attention.[4][12] However, the research also highlights critical considerations for drug development.

A notable finding is the "inverted-U" dose-response curve, where low doses are beneficial, but high doses can be detrimental to cognitive performance.[4] Furthermore, the effects of methylphenidate can be highly dependent on the baseline cognitive performance of the individual subject, with low-performing animals often showing the most significant improvement.[12][13] This suggests that the therapeutic window for cognitive enhancement may be narrow and influenced by individual neurobiology.

Future research should focus on:

  • Dissociating Isomers: Directly comparing the cognitive effects of pure this compound with l-methylphenidate (B1246959) and the racemic mixture to clarify the specific contribution of each isomer.

  • Chronic Dosing Studies: Most preclinical studies utilize acute dosing paradigms. Investigating the neuroadaptive changes and sustained cognitive effects of chronic this compound administration is crucial.

  • Advanced Models: Employing more complex behavioral paradigms that assess higher-order executive functions, such as cognitive flexibility and planning, to build a more comprehensive profile of this compound's pro-cognitive effects.

  • Translational Biomarkers: Identifying and validating neurophysiological biomarkers (e.g., through in-vivo electrophysiology or neuroimaging) that correlate with the cognitive-enhancing effects of this compound to improve translation to human studies.[9]

Conclusion

This compound demonstrates significant potential for cognitive enhancement in preclinical animal models, acting through well-defined dopaminergic and noradrenergic pathways. Its efficacy is highly sensitive to dosage and the baseline cognitive state of the subject. The experimental protocols and quantitative data summarized in this guide provide a robust framework for researchers and drug development professionals to design and execute rigorous preclinical investigations. A nuanced understanding of its dose-dependent effects and the use of appropriate behavioral paradigms are essential for successfully translating these promising preclinical findings into therapeutic applications.

References

An In-depth Technical Guide on the Role of Dexmethylphenidate in Modulating Dopamine and Norepinephrine Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Dexmethylphenidate (d-MPH), the pharmacologically active d-threo enantiomer of racemic methylphenidate, is a central nervous system (CNS) stimulant primarily used in the treatment of Attention Deficit Hyperactivity Disorder (ADHD).[1][2] Its therapeutic efficacy is rooted in its ability to modulate catecholaminergic neurotransmission, specifically by acting as a reuptake inhibitor at the dopamine (B1211576) and norepinephrine (B1679862) transporters.[3][4][5] This guide provides a detailed examination of the molecular and cellular mechanisms of this compound, summarizing key quantitative data, outlining experimental protocols for its study, and visualizing its action on critical signaling pathways.

Core Mechanism of Action

This compound exerts its effects by binding to and blocking the dopamine transporter (DAT) and the norepinephrine transporter (NET).[3][5][6] These transporters are presynaptic proteins responsible for clearing dopamine (DA) and norepinephrine (NE), respectively, from the synaptic cleft, thereby terminating their signaling. By inhibiting this reuptake process, this compound increases the extracellular concentrations of DA and NE, leading to enhanced and prolonged stimulation of postsynaptic dopamine and norepinephrine receptors.[1][7][8] This potentiation of dopaminergic and noradrenergic signaling in brain regions like the prefrontal cortex and striatum is believed to be the primary mechanism underlying its therapeutic effects on attention and impulse control.[8][9] The phenethylamine (B48288) moiety within the structure of this compound is structurally similar to dopamine and norepinephrine, which provides its affinity for the respective transporters.[2][10]

Pharmacodynamics and Quantitative Data

The interaction of this compound with monoamine transporters is characterized by specific binding affinities and in vivo occupancy. The d-threo enantiomer is significantly more pharmacologically active than its l-threo counterpart.[2][4][11]

Table 1: Transporter Binding Affinities and Occupancy

This table summarizes the binding affinity (Ki) of methylphenidate enantiomers for the dopamine (DAT), norepinephrine (NET), and serotonin (B10506) (SERT) transporters, along with the effective dose required for 50% transporter occupancy (ED50) in the human brain.

ParameterCompoundDATNETSERTReference
Binding Affinity (Ki, nM) d-threo-MPH206>10000>10000[3]
dl-threo-MPH19338>6700[12]
Transporter Occupancy (ED50) Methylphenidate0.25 mg/kg0.14 mg/kgN/A[12]
In Vivo Occupancy (10h post-dose) 36mg OROS-MPH~44.3%N/AN/A[13]

Note: There is some variability in reported binding affinities across studies, potentially due to different experimental models and conditions. While some in vitro studies report higher affinity for DAT, in vivo human PET studies suggest that NET is occupied at lower clinical doses than DAT.[12][14]

Visualization of Core Signaling Pathway

The following diagram illustrates the primary mechanism of action of this compound at a catecholaminergic synapse.

G Mechanism of this compound Action cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Vesicle Dopamine (DA) & Norepinephrine (NE) Vesicles Release Neurotransmitter Release Vesicle->Release DAT Dopamine Transporter (DAT) NET Norepinephrine Transporter (NET) Cleft_DA DA Release->Cleft_DA Exocytosis Cleft_NE NE Release->Cleft_NE Receptor Postsynaptic DA/NE Receptors Cleft_DA->DAT Reuptake Cleft_DA->Receptor Binding & Signal Cleft_NE->NET Reuptake Cleft_NE->Receptor DEX This compound DEX->DAT Blockade DEX->NET Blockade

Caption: this compound blocks DAT and NET, increasing synaptic DA and NE levels.

Key Experimental Protocols and Methodologies

The characterization of this compound's effects relies on several key experimental techniques.

Radioligand Binding Assays

These in vitro assays are used to determine the binding affinity of a drug for specific receptors or transporters.

  • Objective: To quantify the affinity (Ki) of this compound for DAT, NET, and SERT.

  • Methodology:

    • Tissue Preparation: Brain tissue rich in the target transporter (e.g., striatum for DAT, frontal cortex for NET) is homogenized.[15]

    • Incubation: The tissue homogenate is incubated with a specific radioligand (e.g., [3H]WIN 35,428 for DAT, [3H]nisoxetine for NET) and varying concentrations of this compound.[15]

    • Separation: The mixture is filtered to separate the bound radioligand from the unbound.

    • Quantification: Radioactivity of the filter is measured using liquid scintillation counting.

    • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The Ki value is then derived from the IC50 using the Cheng-Prusoff equation.

Positron Emission Tomography (PET) Imaging

PET is a non-invasive in vivo imaging technique used to measure transporter occupancy in the human brain.[12]

  • Objective: To determine the percentage of DAT or NET occupied by clinical doses of this compound.

  • Methodology:

    • Subject Enrollment: Healthy volunteers or patients are recruited for the study.

    • Baseline Scan: A baseline PET scan is conducted after injecting a specific radiotracer that binds to the target transporter (e.g., [11C]Altropane for DAT, (S,S)-[11C]methylreboxetine for NET).[12][13]

    • Drug Administration: Subjects are administered a single oral dose of this compound.

    • Post-Dose Scan: A second PET scan is performed at a specific time point after drug administration (e.g., 10 hours post-dose).[13]

    • Image Analysis: Brain images are analyzed to calculate the binding potential (BP) of the radiotracer in target regions. Transporter occupancy is calculated as the percentage reduction in BP from the baseline to the post-dose scan.[13]

G Positron Emission Tomography (PET) Workflow A Subject Recruitment & Consent B Injection of Radiotracer (e.g., [11C]Altropane) A->B C Baseline PET Scan (Measures initial transporter density) B->C D Oral Administration of This compound C->D E Second Injection of Radiotracer (at Tmax) D->E F Post-Drug PET Scan (Measures remaining available transporters) E->F G Data Analysis (Calculate % Occupancy) F->G

Caption: Workflow for determining in vivo transporter occupancy using PET imaging.

In Vivo Microdialysis

This technique measures the levels of neurotransmitters in the extracellular fluid of specific brain regions in freely moving animals.

  • Objective: To quantify the increase in extracellular dopamine and norepinephrine concentrations following this compound administration.

  • Methodology:

    • Probe Implantation: A microdialysis probe is stereotaxically implanted into a target brain region (e.g., prefrontal cortex or striatum) of an anesthetized rat.[16]

    • Recovery: The animal is allowed to recover from surgery.

    • Perfusion: On the day of the experiment, the probe is perfused with artificial cerebrospinal fluid (aCSF).

    • Baseline Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a stable baseline of neurotransmitter levels.[17]

    • Drug Administration: this compound is administered (e.g., intraperitoneally).

    • Post-Drug Collection: Sample collection continues to monitor drug-induced changes in neurotransmitter concentrations.

    • Analysis: The concentration of dopamine and norepinephrine in the dialysate samples is quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.[17]

G In Vivo Microdialysis Workflow A Stereotaxic Implantation of Microdialysis Probe B Post-Surgical Recovery A->B C Probe Perfusion with aCSF B->C D Collection of Baseline Dialysate Samples C->D E Administration of This compound D->E F Collection of Post-Drug Dialysate Samples E->F G HPLC-EC Analysis of Neurotransmitter Levels F->G

Caption: Workflow for measuring extracellular neurotransmitter levels via microdialysis.

In Vivo Electrophysiology

This method is used to record the electrical activity (firing rate and pattern) of individual neurons in response to drug administration.

  • Objective: To assess how this compound-induced increases in catecholamines alter the firing activity of neurons in brain regions like the prefrontal cortex or ventral tegmental area (VTA).

  • Methodology:

    • Animal Preparation: An animal (typically a rat) is anesthetized.

    • Electrode Placement: A recording microelectrode is lowered into the target brain region to isolate the spontaneous activity of a single neuron (e.g., a VTA dopamine neuron).[18]

    • Baseline Recording: The baseline firing rate and bursting activity of the neuron are recorded.

    • Drug Administration: this compound is administered, often intravenously (i.v.) to observe immediate effects.[18][19]

    • Post-Drug Recording: Changes in the neuron's firing rate and pattern are recorded and quantified.

    • Pharmacological Challenge: In some protocols, receptor antagonists (e.g., for D1 or alpha-2 receptors) are co-administered to determine which receptors mediate the observed effects.[19]

Conclusion

This compound's therapeutic action in ADHD is unequivocally linked to its modulation of dopamine and norepinephrine pathways. By acting as a potent inhibitor of DAT and NET, it elevates the synaptic availability of these crucial neurotransmitters. Quantitative pharmacodynamic studies using PET have demonstrated significant occupancy of these transporters at clinically relevant doses. Furthermore, preclinical methodologies such as in vivo microdialysis and electrophysiology have confirmed the downstream consequences of this transporter blockade: increased extracellular catecholamine levels and altered neuronal firing patterns in key cortical and subcortical circuits. This comprehensive understanding of its mechanism, supported by robust experimental data, is vital for the continued development and refinement of treatments for disorders involving catecholaminergic dysfunction.

References

The Stereospecificity of Dexmethylphenidate: A Deep Dive into its Foundational Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the foundational research on the stereospecific effects of dexmethylphenidate, the pharmacologically active d-threo-enantiomer of methylphenidate. It explores the critical differences in pharmacodynamics, pharmacokinetics, and clinical efficacy between this compound and its l-threo-enantiomer, as well as the racemic mixture.

Methylphenidate, a cornerstone in the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD), possesses two chiral centers, giving rise to four stereoisomers.[1] However, it is the d-threo-isomer, this compound, that is primarily responsible for its therapeutic effects.[1][2][3] This guide synthesizes key quantitative data, details experimental methodologies from pivotal studies, and provides visual representations of relevant biological pathways and experimental workflows to offer a comprehensive resource for the scientific community.

Pharmacodynamics: Receptor Binding and Neurotransmitter Modulation

The therapeutic action of methylphenidate lies in its ability to block the dopamine (B1211576) transporter (DAT) and the norepinephrine (B1679862) transporter (NET), leading to increased synaptic concentrations of these neurotransmitters.[4][5][6] Foundational research has unequivocally demonstrated that this activity resides predominantly in the d-enantiomer.

This compound exhibits a significantly higher affinity for both DAT and NET compared to its l-isomer.[7] In fact, d-threo-methylphenidate is approximately 10-fold more potent than the l-isomer in its ability to inhibit catecholamine reuptake.[2] This stereospecific binding is the basis for the development of the single-enantiomer formulation, this compound (Focalin®), which allows for therapeutic efficacy at a lower dose compared to the racemic mixture.[3][8]

Quantitative Analysis of Receptor Binding Affinities

The following table summarizes the binding affinities of methylphenidate enantiomers for the dopamine and norepinephrine transporters.

CompoundTransporterBinding Affinity (Ki, nM)
d-threo-methylphenidate (this compound)Dopamine Transporter (DAT)Varies by study; significantly higher than l-isomer
d-threo-methylphenidate (this compound)Norepinephrine Transporter (NET)Varies by study; affinity can exceed that for DAT
l-threo-methylphenidateDopamine Transporter (DAT)Substantially lower than d-isomer
l-threo-methylphenidateNorepinephrine Transporter (NET)Substantially lower than d-isomer
dl-threo-methylphenidate (Racemic)Dopamine Transporter (DAT)Binding affinity is a composite of both isomers
dl-threo-methylphenidate (Racemic)Norepinephrine Transporter (NET)Binding affinity is a composite of both isomers

Note: Specific Ki values can vary between studies based on experimental conditions. The key takeaway is the relative potency.

The primary mechanism of action involves the blockage of dopamine reuptake in the striatum, which is strongly correlated with the therapeutic effects of the drug.[6] PET scan studies have shown that therapeutic doses of methylphenidate result in over 50% occupancy of the DAT.[6]

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicles Dopamine Dopamine Dopamine_Vesicle->Dopamine Release DAT Dopamine Transporter (DAT) Dopamine->DAT Reuptake Dopamine_Receptor Dopamine Receptors Dopamine->Dopamine_Receptor Binding This compound This compound This compound->DAT Blocks

Mechanism of this compound Action at the Dopamine Transporter.

Pharmacokinetics: The Impact of Stereoselective Metabolism

The pharmacokinetic profiles of methylphenidate enantiomers differ significantly due to stereoselective metabolism.[9] After oral administration of racemic methylphenidate, the plasma concentrations of this compound are substantially higher than those of the l-isomer.[3][6] This is primarily due to extensive first-pass metabolism of l-threo-methylphenidate by the enzyme carboxylesterase 1 (CES1) into its inactive metabolite, ritalinic acid.[1][10]

Comparative Pharmacokinetic Parameters

The table below presents a summary of key pharmacokinetic parameters for this compound and racemic methylphenidate.

ParameterThis compound (d-MPH)Racemic Methylphenidate (dl-MPH)Key Observations
Bioavailability (Oral) Higher for the d-isomerSubject to significant first-pass metabolism of the l-isomerThe absolute bioavailability of d-MPH is around 23%, while for l-MPH it is only about 5% after oral administration of the racemate.[9]
Time to Peak Plasma Concentration (Tmax) ~1-3 hours[8]Similar to d-MPH for the d-isomer componentFood can delay the Tmax for racemic MPH by about an hour, but has no significant effect on the bioavailability of this compound.[3][8]
Elimination Half-life ~2-3 hours[4]Similar for the d-isomer componentThe l-isomer is eliminated much more rapidly than the d-isomer.[3]
Area Under the Curve (AUC) Dose-proportionalThe AUC of the d-isomer from a racemic dose is comparable to half the dose of pure this compound.[11]Studies have shown that the early exposure (pAUC0–3 h) to d-MPH is significantly greater after administration of pure this compound compared to a double-milligram dose of the racemate.[11]

This enantioselective metabolism underscores the rationale for using the purified d-isomer to provide a more predictable and efficient therapeutic effect.

Oral_dl_MPH Oral Administration of Racemic Methylphenidate Absorption GI Absorption Oral_dl_MPH->Absorption Liver Liver (First-Pass Metabolism) Absorption->Liver l_MPH_Metabolism l-threo-methylphenidate (Extensive Metabolism by CES1) Liver->l_MPH_Metabolism d_MPH_Metabolism d-threo-methylphenidate (Less Metabolism) Liver->d_MPH_Metabolism Systemic_Circulation Systemic Circulation d_Ritalinic_Acid d-Ritalinic Acid (Inactive) Systemic_Circulation->d_Ritalinic_Acid Metabolism d_MPH_Active Higher Plasma Concentration of Active d-MPH Systemic_Circulation->d_MPH_Active l_Ritalinic_Acid l-Ritalinic Acid (Inactive) l_MPH_Metabolism->l_Ritalinic_Acid d_MPH_Metabolism->Systemic_Circulation d-MPH

Stereoselective First-Pass Metabolism of Racemic Methylphenidate.

Clinical Implications and Efficacy

The stereospecific properties of this compound have significant clinical implications. Clinical trials have demonstrated that this compound at half the dose of the racemic mixture provides equivalent therapeutic effects in managing ADHD symptoms.[3] This is consistent with the finding that the l-isomer does not contribute to the therapeutic efficacy and may even contribute to side effects.[3]

Studies comparing extended-release formulations of this compound and racemic methylphenidate have shown that while both are effective, this compound may have a more rapid onset of action.[12]

Key Experimental Protocols

The foundational research on this compound relies on several key experimental methodologies.

Radioligand Binding Assays

These assays are crucial for determining the binding affinity of methylphenidate isomers to their target transporters.

Objective: To quantify the affinity (Ki) of d- and l-threo-methylphenidate for DAT and NET.

Methodology:

  • Membrane Preparation: Homogenize tissue (e.g., rodent striatum for DAT, cerebral cortex for NET) or cells expressing the transporter of interest in a cold lysis buffer.[13] Centrifuge the homogenate to pellet the membranes, which are then washed and resuspended.

  • Incubation: In a multi-well plate, incubate the membrane preparation with a specific radioligand (e.g., [³H]WIN 35,428 for DAT) and varying concentrations of the competing unlabeled ligand (this compound or l-threo-methylphenidate).[13][14]

  • Separation: Terminate the binding reaction by rapid filtration through a filter mat, which traps the membranes bound to the radioligand while allowing the unbound radioligand to pass through.[13]

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the Ki value using the Cheng-Prusoff equation.[13]

Start Start Membrane_Prep Membrane Preparation (e.g., Striatum) Start->Membrane_Prep Incubation Incubation with Radioligand and Competing Ligand Membrane_Prep->Incubation Filtration Rapid Filtration to Separate Bound/Unbound Incubation->Filtration Counting Scintillation Counting of Radioactivity Filtration->Counting Analysis Data Analysis (IC50 -> Ki) Counting->Analysis End End Analysis->End

Workflow for a Radioligand Binding Assay.
In Vivo Microdialysis

This technique allows for the measurement of extracellular neurotransmitter levels in the brains of freely moving animals, providing a direct assessment of the pharmacodynamic effects of this compound.

Objective: To measure changes in extracellular dopamine and norepinephrine concentrations in specific brain regions (e.g., striatum, prefrontal cortex) following administration of methylphenidate isomers.

Methodology:

  • Probe Implantation: Surgically implant a microdialysis probe into the target brain region of an anesthetized rodent using stereotaxic coordinates.[15][16]

  • Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.[15][16]

  • Sample Collection: Collect the dialysate, which contains a fraction of the extracellular molecules from the surrounding brain tissue, at regular intervals before and after drug administration.[16][17]

  • Analysis: Quantify the concentration of dopamine and its metabolites in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

  • Data Interpretation: Express the post-drug neurotransmitter levels as a percentage of the baseline levels to determine the effect of the drug.

Chiral Separation and Analysis

To study the pharmacokinetics of the individual enantiomers, it is essential to use analytical methods that can separate and quantify them in biological samples.

Objective: To determine the plasma concentrations of d- and l-threo-methylphenidate over time after drug administration.

Methodology:

  • Sample Preparation: Extract the analytes from biological matrices (e.g., plasma, blood) using techniques like solid-phase extraction (SPE) or protein precipitation.[1][18]

  • Chromatographic Separation: Use a chiral stationary phase in a high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) system to separate the enantiomers.[18][19]

  • Detection and Quantification: Employ a sensitive detector, such as a tandem mass spectrometer (MS/MS), to quantify the concentration of each enantiomer.[1][19]

  • Pharmacokinetic Analysis: Plot the plasma concentration of each enantiomer versus time to determine key pharmacokinetic parameters like Cmax, Tmax, AUC, and half-life.

References

The Molecular and Cellular Mechanisms of Dexmethylphenidate Hydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dexmethylphenidate hydrochloride, the pharmacologically active d-threo enantiomer of methylphenidate, is a central nervous system (CNS) stimulant primarily indicated for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD). Its therapeutic effects are predominantly attributed to its action as a reuptake inhibitor at the dopamine (B1211576) transporter (DAT) and the norepinephrine (B1679862) transporter (NET). This guide provides a comprehensive overview of the molecular and cellular mechanisms of this compound, including its binding affinities, its impact on downstream signaling cascades, and detailed experimental protocols for its characterization.

Pharmacodynamics: Interaction with Monoamine Transporters

The primary mechanism of action of this compound hydrochloride is the blockade of DAT and NET, leading to an increase in the extracellular concentrations of dopamine and norepinephrine in the synaptic cleft.[1][2] This potentiation of dopaminergic and noradrenergic neurotransmission is believed to be the cornerstone of its therapeutic efficacy in improving attention and reducing hyperactivity and impulsivity.[1][2]

Binding Affinities

This compound exhibits a high affinity for both DAT and NET. The d-threo isomer is significantly more potent than the l-threo isomer.[3] Quantitative data on the binding affinities, typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), are summarized in the table below.

Target Ligand Species Assay Type Ki (nM) IC50 (nM) Reference
Dopamine Transporter (DAT)d-threo-methylphenidateRat[3H]WIN 35,428 Binding-33[4]
Norepinephrine Transporter (NET)d-threo-methylphenidateRat[3H]nisoxetine Binding-244[4]
Serotonin Transporter (SERT)d-threo-methylphenidateRat[3H]paroxetine Binding->50,000[4]
Dopamine Transporter (DAT)dl-threo-methylphenidateHumanIn vitro193-[5]
Norepinephrine Transporter (NET)dl-threo-methylphenidateHumanIn vitro38-[5]

Note: Ki and IC50 values can vary depending on the experimental conditions, including the radioligand used, tissue preparation, and assay buffer composition.

Cellular Signaling Pathways

The increased synaptic concentrations of dopamine and norepinephrine resulting from DAT and NET blockade by this compound initiate downstream signaling cascades through their respective G-protein coupled receptors (GPCRs).

Dopaminergic Signaling

Dopamine primarily exerts its effects in the prefrontal cortex and striatum through D1 and D2 receptor families. The D1-like receptors (D1 and D5) are coupled to Gs/olf proteins, which activate adenylyl cyclase (AC). This leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels and subsequent activation of Protein Kinase A (PKA).[6] PKA, in turn, phosphorylates various downstream targets, including the Dopamine- and cAMP-regulated phosphoprotein of 32 kDa (DARPP-32), which then inhibits protein phosphatase 1 (PP1).[6] This signaling cascade ultimately modulates neuronal excitability and gene expression.

Dopamine_Signaling cluster_presynaptic Presynaptic Neuron cluster_synapse cluster_postsynaptic Postsynaptic Neuron DA_vesicle Dopamine Vesicle Dopamine Dopamine DA_vesicle->Dopamine Release DAT Dopamine Transporter (DAT) Dopamine->DAT Reuptake D1R Dopamine D1 Receptor (D1R) Dopamine->D1R Binding Gs_olf Gs/olf D1R->Gs_olf Activation AC Adenylyl Cyclase (AC) Gs_olf->AC Activation cAMP cAMP AC->cAMP ATP to cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activation DARPP32 DARPP-32 PKA->DARPP32 Phosphorylation Cellular_Response Modulation of Neuronal Excitability & Gene Expression PKA->Cellular_Response Phosphorylation of targets PP1 Protein Phosphatase 1 (PP1) DARPP32->PP1 Inhibition PP1->Cellular_Response This compound This compound This compound->DAT Inhibition

Dopaminergic signaling pathway modulated by this compound.
Noradrenergic Signaling

Norepinephrine can act on various adrenergic receptors. Presynaptic α2-adrenergic receptors are of particular interest as they are autoreceptors that provide negative feedback on norepinephrine release. These receptors are coupled to Gi proteins, which inhibit adenylyl cyclase, leading to a decrease in cAMP levels. By blocking NET, this compound increases synaptic norepinephrine, which can then act on both presynaptic and postsynaptic adrenergic receptors, modulating neuronal firing and downstream signaling.

Norepinephrine_Signaling cluster_presynaptic Presynaptic Neuron cluster_synapse cluster_postsynaptic Postsynaptic Neuron NE_vesicle Norepinephrine Vesicle Norepinephrine Norepinephrine NE_vesicle->Norepinephrine Release NET Norepinephrine Transporter (NET) Alpha2_R α2-Adrenergic Receptor (Autoreceptor) Gi Gi Alpha2_R->Gi Activation AC_pre Adenylyl Cyclase (AC) Gi->AC_pre Inhibition cAMP_pre cAMP AC_pre->cAMP_pre ATP to cAMP cAMP_pre->NE_vesicle Modulates Release Norepinephrine->NET Reuptake Norepinephrine->Alpha2_R Binding Adrenergic_R_post Postsynaptic Adrenergic Receptor Norepinephrine->Adrenergic_R_post Binding Cellular_Response_post Postsynaptic Cellular Response Adrenergic_R_post->Cellular_Response_post Initiates Signaling This compound This compound This compound->NET Inhibition

Noradrenergic signaling pathway modulated by this compound.

Experimental Protocols

In Vitro Radioligand Binding Assay for DAT

This protocol describes a competitive binding assay to determine the affinity of this compound for the dopamine transporter using a radiolabeled ligand such as [3H]WIN 35,428.

Materials:

  • HEK293 cells stably expressing human DAT

  • [3H]WIN 35,428 (Radioligand)

  • This compound hydrochloride

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • Wash buffer (ice-cold assay buffer)

  • 96-well plates

  • Scintillation fluid and counter

  • Cell harvester

Procedure:

  • Cell Culture and Membrane Preparation: Culture HEK293-hDAT cells to confluency. Harvest cells and prepare a crude membrane fraction by homogenization and centrifugation. Resuspend the membrane pellet in assay buffer.

  • Assay Setup: In a 96-well plate, add in the following order:

    • 50 µL of assay buffer

    • 50 µL of this compound hydrochloride at various concentrations (or vehicle for total binding)

    • 50 µL of [3H]WIN 35,428 at a fixed concentration (typically near its Kd value)

    • 50 µL of the cell membrane preparation

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

  • Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine non-specific binding in the presence of a high concentration of a known DAT inhibitor (e.g., GBR 12909). Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.[7]

Binding_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Cell Membranes - [3H]WIN 35,428 - this compound dilutions Start->Prepare_Reagents Assay_Setup Set up 96-well Plate: Add buffer, drug, radioligand, and membranes Prepare_Reagents->Assay_Setup Incubation Incubate to Reach Equilibrium Assay_Setup->Incubation Filtration Rapid Filtration and Washing (Separates bound from free radioligand) Incubation->Filtration Counting Scintillation Counting (Measures radioactivity) Filtration->Counting Data_Analysis Data Analysis: - Calculate Specific Binding - Generate Dose-Response Curve - Determine IC50 and Ki Counting->Data_Analysis End End Data_Analysis->End

Experimental workflow for the in vitro radioligand binding assay.
In Vivo Microdialysis in Rodents

This protocol outlines the procedure for measuring extracellular dopamine and norepinephrine levels in the brain of a freely moving rat following administration of this compound.[8][9]

Materials:

  • Adult male Sprague-Dawley rats

  • Stereotaxic apparatus

  • Microdialysis probes (e.g., CMA 12)

  • Microinfusion pump

  • Fraction collector

  • Artificial cerebrospinal fluid (aCSF)

  • This compound hydrochloride

  • HPLC system with electrochemical detection (HPLC-ECD)

Procedure:

  • Surgical Implantation of Guide Cannula: Anesthetize the rat and place it in a stereotaxic frame. Surgically implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex or striatum). Secure the cannula with dental cement. Allow the animal to recover for several days.

  • Microdialysis Probe Insertion and Perfusion: On the day of the experiment, insert the microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min) using a microinfusion pump.

  • Baseline Collection: Allow the system to stabilize for 1-2 hours. Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant.

  • Drug Administration: Administer this compound hydrochloride (e.g., via intraperitoneal injection).

  • Post-Drug Sample Collection: Continue collecting dialysate samples for several hours to monitor the change in neurotransmitter levels.

  • Sample Analysis: Analyze the dialysate samples for dopamine and norepinephrine content using HPLC-ECD.

  • Data Analysis: Express the neurotransmitter concentrations as a percentage of the baseline levels and plot the time course of the drug's effect.

Microdialysis_Workflow Start Start Surgery Surgical Implantation of Guide Cannula in Rat Brain Start->Surgery Recovery Animal Recovery Period Surgery->Recovery Probe_Insertion Insert Microdialysis Probe and Perfuse with aCSF Recovery->Probe_Insertion Baseline Collect Baseline Dialysate Samples Probe_Insertion->Baseline Drug_Admin Administer this compound Baseline->Drug_Admin Post_Drug_Collection Collect Post-Administration Dialysate Samples Drug_Admin->Post_Drug_Collection HPLC_Analysis Analyze Samples by HPLC-ECD for Dopamine and Norepinephrine Post_Drug_Collection->HPLC_Analysis Data_Analysis Data Analysis: - Calculate % Change from Baseline - Plot Time-Course of Effect HPLC_Analysis->Data_Analysis End End Data_Analysis->End

Experimental workflow for in vivo microdialysis.

Conclusion

This compound hydrochloride exerts its therapeutic effects through a well-defined molecular mechanism involving the blockade of dopamine and norepinephrine transporters. This leads to an elevation of these catecholamines in the synapse and subsequent modulation of downstream cellular signaling pathways. The in-depth understanding of these mechanisms, facilitated by the experimental approaches detailed in this guide, is crucial for the continued development and optimization of treatments for ADHD and other neuropsychiatric disorders. Further research into the specific downstream targets and the interplay between the dopaminergic and noradrenergic systems will continue to refine our knowledge of this important therapeutic agent.

References

Methodological & Application

Application Note: HPLC-Based Chiral Separation of Dexmethylphenidate Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dexmethylphenidate is the d-threo enantiomer of methylphenidate, a central nervous system stimulant primarily used in the treatment of Attention Deficit Hyperactivity Disorder (ADHD). The pharmacological activity of methylphenidate resides almost exclusively in the d-threo enantiomer. Therefore, the accurate chiral separation and quantification of this compound from its l-threo enantiomer are critical for pharmaceutical quality control, pharmacokinetic studies, and drug development. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the enantioselective separation of this compound.

Principle

The separation of enantiomers is achieved using a chiral stationary phase (CSP) that selectively interacts with the enantiomers, leading to different retention times. In this protocol, a macrocyclic glycopeptide-based CSP, specifically the Astec® CHIROBIOTIC® V2, is utilized. This CSP provides a complex chiral environment with multiple interaction sites, enabling effective resolution of the methylphenidate enantiomers.

Experimental Protocols

Method 1: Chiral Separation using Astec® CHIROBIOTIC® V2 Column

This protocol outlines the validated HPLC method for the separation of d- and l-threo-methylphenidate enantiomers.

1. Instrumentation and Materials

  • HPLC system with a UV detector

  • Astec® CHIROBIOTIC® V2 column (25 cm x 4.6 mm I.D., 5 µm particle size)[1]

  • Methanol (B129727) (HPLC grade)

  • Ammonium (B1175870) acetate (B1210297) (analytical grade)

  • This compound and l-threo-methylphenidate reference standards

  • Volumetric flasks, pipettes, and syringes

  • 0.45 µm membrane filters

2. Preparation of Mobile Phase and Standards

  • Mobile Phase: Prepare a solution of 15 mM ammonium acetate in methanol.[1] Filter the mobile phase through a 0.45 µm membrane filter and degas before use.

  • Standard Solution: Accurately weigh and dissolve the reference standards in methanol to obtain a final concentration of 1 mg/mL.[1]

3. Chromatographic Conditions

The separation is performed under the following isocratic conditions:

ParameterValue
Column Astec® CHIROBIOTIC® V2 (25 cm x 4.6 mm, 5 µm)[1]
Mobile Phase 15 mM Ammonium Acetate in Methanol[1]
Flow Rate 1.0 mL/min[1]
Column Temperature 25 °C[1]
Detection Wavelength 215 nm[1]
Injection Volume 5 µL[1]

4. System Suitability

Before sample analysis, perform system suitability tests to ensure the performance of the chromatographic system. The acceptance criteria should be set according to internal standard operating procedures or relevant pharmacopeial guidelines. Key parameters to monitor include retention time, resolution, tailing factor, and theoretical plates.

5. Sample Analysis

Inject the standard solution into the HPLC system and record the chromatogram. The elution order should be confirmed by injecting individual enantiomer standards.

Data Presentation

Table 1: Quantitative Data for Chiral Separation on Astec® CHIROBIOTIC® V2

The following table summarizes the expected quantitative data for the chiral separation of methylphenidate enantiomers under the conditions described above.

Parameterl-threo-methylphenidated-threo-methylphenidate (this compound)
Retention Time (t_R) ~7.0 min[2]~8.1 min[2]
Resolution (R_s) > 1.5
Tailing Factor (T) ≤ 1.5≤ 1.5
Theoretical Plates (N) > 2000> 2000

Note: The retention times are based on a similar method using a CHIROBIOTIC V2 column with a slightly different mobile phase composition (methanol/ammonium acetate 92:8, V/V; 20 mM pH 4.1)[2]. Resolution, Tailing Factor, and Theoretical Plates are typical performance characteristics for a well-resolved chiral separation.

Table 2: Illustrative Comparison of Different Chiral Stationary Phases

The following table provides a hypothetical comparison of the Astec® CHIROBIOTIC® V2 with a polysaccharide-based CSP. This data is for illustrative purposes to highlight the potential differences in performance between CSP types, as a direct comparative study for this compound was not found.

ParameterAstec® CHIROBIOTIC® V2 (Macrocyclic Glycopeptide)Polysaccharide-Based CSP (e.g., Chiralcel® OD-H)
Mobile Phase Compatibility Normal Phase, Reversed Phase, Polar OrganicNormal Phase, Reversed Phase
Selectivity Principle Complexation, H-bonding, π-π interactionsInclusion, H-bonding, dipole-dipole interactions
Typical Resolution (R_s) Good to ExcellentGood to Excellent
Method Development Often requires screening of pH and additivesScreening of alcohol modifiers is common
Robustness Generally highCan be sensitive to mobile phase composition

Visualizations

Experimental Workflow for Chiral HPLC Separation

experimental_workflow cluster_prep 1. Preparation cluster_hplc 2. HPLC Analysis cluster_analysis 3. Data Processing prep Preparation mobile_phase Mobile Phase (15 mM Ammonium Acetate in Methanol) column Astec® CHIROBIOTIC® V2 (25 cm x 4.6 mm, 5 µm) mobile_phase->column Flow 1.0 mL/min standard Standard Solution (1 mg/mL in Methanol) standard->column Inject 5 µL hplc HPLC System detector UV Detector (215 nm) column->detector chromatogram Chromatogram detector->chromatogram Signal analysis Data Analysis quantification Quantification (Peak Area, Retention Time) chromatogram->quantification

Caption: Workflow for the chiral HPLC separation of this compound.

References

Application Note: Development and Validation of a Reverse Phase-HPLC Method for the Quantification of Dexmethylphenidate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dexmethylphenidate is a central nervous system (CNS) stimulant used in the treatment of Attention Deficit Hyperactivity Disorder (ADHD).[1] Accurate and reliable quantification of this compound in pharmaceutical formulations is crucial for ensuring product quality, safety, and efficacy. This application note describes a validated Reverse Phase-High Performance Liquid Chromatography (RP-HPLC) method for the determination of this compound. The method is demonstrated to be simple, accurate, precise, and stability-indicating as per the International Council for Harmonisation (ICH) guidelines.[2][3][4]

Experimental

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this method. The chromatographic separation is achieved under the conditions summarized in the table below.

ParameterCondition
HPLC System Isocratic HPLC with UV-Vis Detector
Column Waters X-terra C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent
Mobile Phase 0.01N NaH2PO4 Buffer: Acetonitrile (B52724) (60:40 v/v)
Flow Rate 0.9 mL/min
Detection Wavelength 228 nm[5]
Injection Volume 20 µL
Column Temperature 30°C[5]
Run Time Approximately 6 minutes[1]
Preparation of Solutions

Buffer Preparation (0.01N NaH2PO4): Accurately weigh and dissolve a suitable amount of Sodium Dihydrogen Phosphate in HPLC grade water to achieve a 0.01N concentration.

Mobile Phase Preparation: Prepare a mixture of the 0.01N NaH2PO4 buffer and acetonitrile in a 60:40 volume/volume ratio. Filter the mobile phase through a 0.45 µm membrane filter and degas by sonication before use.[1]

Standard Stock Solution Preparation (e.g., 100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

Sample Preparation (from Tablet Dosage Form):

  • Weigh and finely powder not fewer than 20 tablets.

  • Accurately weigh a portion of the powder equivalent to a known amount of this compound and transfer it to a suitable volumetric flask.

  • Add a portion of the mobile phase, sonicate for at least 15 minutes to ensure complete dissolution, and then dilute to volume with the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter before injection.[2]

Method Validation

The developed method was validated according to ICH guidelines for specificity, linearity, accuracy, precision, robustness, limit of detection (LOD), and limit of quantitation (LOQ).

System Suitability

System suitability parameters are evaluated to ensure the chromatographic system is adequate for the intended analysis. The acceptance criteria are based on established guidelines.

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
%RSD of Peak Areas ≤ 2.0%
Quantitative Data Summary

The following tables summarize the data obtained during method validation.

Table 1: Linearity of this compound

Concentration (µg/mL)Peak Area (Arbitrary Units)
2.25(Example Value: 998,500)
4.50(Example Value: 1,995,000)
6.75(Example Value: 2,998,000)
9.00(Example Value: 4,010,000)
11.25(Example Value: 4,995,000)
13.50(Example Value: 6,005,000)
Correlation Coefficient (r²) ≥ 0.999 [1]
Regression Equation y = 443300x + 30330[1]

Table 2: Accuracy (Recovery) Studies

Spiked LevelAmount Added (mg)Amount Recovered (mg)% Recovery
50%4.5(Example Value: 4.48)99.56%
100%9.0(Example Value: 9.03)100.33%
150%13.5(Example Value: 13.45)99.63%
Average % Recovery 100.50% [5]

Table 3: Precision (Repeatability and Intermediate Precision)

Parameter% RSD
Repeatability (n=6) 0.4%[5]
Intermediate Precision (n=6) 0.36%[1]

Table 4: LOD and LOQ

ParameterConcentration (µg/mL)
Limit of Detection (LOD) 0.04[5]
Limit of Quantitation (LOQ) 0.12[5]

Table 5: Robustness

Parameter Variation% RSD of Peak Area
Flow Rate (± 0.1 mL/min) < 2.0%
Mobile Phase Composition (± 2%) < 2.0%
Column Temperature (± 5°C) < 2.0%
Forced Degradation Studies

To establish the stability-indicating nature of the method, forced degradation studies were conducted under various stress conditions, including acid, base, oxidative, thermal, and photolytic stress.[2][6] The method effectively separated the this compound peak from all degradation products.

Experimental Workflow and Protocols

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation & Data Processing prep_mobile Mobile Phase Preparation system_suitability System Suitability Test prep_mobile->system_suitability prep_std Standard Solution Preparation prep_std->system_suitability prep_sample Sample Solution Preparation hplc_analysis RP-HPLC Analysis prep_sample->hplc_analysis system_suitability->hplc_analysis If passes data_acquisition Data Acquisition hplc_analysis->data_acquisition validation Method Validation (Linearity, Accuracy, etc.) data_acquisition->validation quantification Quantification of This compound validation->quantification

Caption: Overall workflow for this compound quantification.

Detailed Protocols

Protocol 1: System Suitability Testing

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the standard solution (e.g., 9 µg/mL) six times.

  • Calculate the %RSD of the peak areas, the tailing factor, and the number of theoretical plates for the this compound peak.

  • Ensure that the results meet the acceptance criteria outlined in the system suitability section.

Protocol 2: Linearity Study

  • Prepare a series of at least five calibration standards from the standard stock solution, covering the expected concentration range of the samples (e.g., 2.25 to 13.50 µg/mL).[1]

  • Inject each calibration standard in duplicate.

  • Plot a calibration curve of the mean peak area against the concentration.

  • Calculate the correlation coefficient (r²) and the regression equation.

Protocol 3: Assay of Tablet Formulation

  • Prepare the sample solution as described in the "Sample Preparation" section.

  • Inject the standard solution and the sample solution into the chromatograph.

  • Record the peak areas for this compound in both the standard and sample chromatograms.

  • Calculate the amount of this compound in the sample using the following formula:

    Amount (mg) = (Area_sample / Area_standard) * (Conc_standard / Conc_sample) * Purity_standard * Average_weight / Label_claim

Signaling Pathway/Logical Relationship Diagram

logical_relationship cluster_method_development Method Development cluster_method_validation Method Validation (ICH Guidelines) col_select Column Selection (e.g., C18) mp_opt Mobile Phase Optimization col_select->mp_opt det_wave Wavelength Selection mp_opt->det_wave specificity Specificity det_wave->specificity linearity Linearity specificity->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision robustness Robustness precision->robustness lod_loq LOD & LOQ robustness->lod_loq validated_method Validated RP-HPLC Method lod_loq->validated_method

Caption: Logical flow from method development to a validated method.

Conclusion

The described RP-HPLC method is rapid, simple, accurate, and precise for the quantification of this compound in pharmaceutical dosage forms. The method has been successfully validated according to ICH guidelines and is suitable for routine quality control analysis. The stability-indicating nature of the assay ensures that the presence of degradation products does not interfere with the quantification of the active pharmaceutical ingredient.

References

in vivo microdialysis protocol for measuring dexmethylphenidate in rat striatum

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Topic: In Vivo Microdialysis Protocol for Measuring Dexmethylphenidate in Rat Striatum

Audience: Researchers, scientists, and drug development professionals.

Introduction

In vivo microdialysis is a widely used neurochemical monitoring technique that allows for the continuous sampling of endogenous and exogenous substances from the extracellular fluid of specific brain regions in awake, freely moving animals.[1][2] This protocol provides a detailed methodology for measuring the concentration of this compound, the more pharmacologically active d-enantiomer of methylphenidate, in the rat striatum.[3] this compound is a central nervous system stimulant primarily used in the treatment of Attention Deficit Hyperactivity Disorder (ADHD).[4][5] Its therapeutic effect is mediated by its action as a dopamine (B1211576) and norepinephrine (B1679862) reuptake inhibitor.[3][5][6] By blocking the dopamine transporter (DAT) and the norepinephrine transporter (NET), this compound increases the synaptic concentration and duration of these neurotransmitters, which are crucial for attention, motivation, and impulse control.[4][6] This protocol will cover all stages of the experiment, from stereotaxic surgery to sample analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Mechanism of Action of this compound

This compound selectively binds to and blocks the dopamine transporter (DAT) and the norepinephrine transporter (NET) on the presynaptic neuron.[3][6] This inhibition prevents the reuptake of dopamine and norepinephrine from the synaptic cleft, leading to their accumulation and enhanced signaling at postsynaptic receptors.[4][6] The primary target in this protocol, the striatum, is a region with high DAT density, making it a key area for studying the dopaminergic effects of this compound.[7]

Dexmethylphenidate_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine Dopamine_Vesicle Dopamine (in Vesicle) Tyrosine->Dopamine_Vesicle Synthesis Synaptic_Dopamine Dopamine Dopamine_Vesicle->Synaptic_Dopamine Release DAT Dopamine Transporter (DAT) Synaptic_Dopamine->DAT Reuptake Dopamine_Receptor Dopamine Receptor Synaptic_Dopamine->Dopamine_Receptor Binds This compound This compound This compound->DAT Blocks Postsynaptic_Effect Postsynaptic Effect Dopamine_Receptor->Postsynaptic_Effect Activates

Caption: Mechanism of action of this compound at a dopamine synapse.

Experimental Protocol

This protocol details the necessary steps for conducting an in vivo microdialysis study in rats.

Animals and Housing
  • Species: Male Sprague-Dawley or Wistar rats.

  • Weight: 250-350 g at the time of surgery.

  • Housing: Animals should be individually housed after surgery to prevent damage to the implant. A 12-hour light/dark cycle should be maintained with ad libitum access to food and water.

Surgical Procedure: Guide Cannula Implantation

All surgical procedures should be performed under aseptic conditions.

  • Anesthesia: Anesthetize the rat using isoflurane (B1672236) or a ketamine/xylazine mixture. Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.

  • Stereotaxic Implantation:

    • Place the anesthetized rat in a stereotaxic frame. Ensure the head is level by adjusting the incisor bar so that bregma and lambda are in the same horizontal plane.[8]

    • Make a midline incision on the scalp to expose the skull.

    • Identify bregma, the junction of the sagittal and coronal sutures.[9] All coordinates are relative to this point.

    • Drill a small burr hole in the skull over the target region, the striatum.

    • Slowly lower the guide cannula (e.g., CMA 12 or equivalent) to the desired coordinates.

    • Secure the cannula to the skull using dental cement and skull screws.

    • Insert a dummy cannula into the guide to keep it patent.

  • Post-Operative Care:

    • Administer post-operative analgesics as per institutional guidelines.

    • Allow the animal to recover for 5-7 days before the microdialysis experiment.

Parameter Coordinate Source
Target Brain Region Striatum (Caudate-Putamen)Paxinos & Watson Atlas
Antero-Posterior (AP) +1.0 mm from Bregma[10]
Medio-Lateral (ML) ±2.5 mm from Midline[10]
Dorso-Ventral (DV) -3.0 mm from Dura[11]
Table 1: Stereotaxic Coordinates for Guide Cannula Implantation in Rat Striatum. Note: Coordinates should be optimized for the specific rat strain and age.
Experimental Workflow

The overall workflow involves surgery, recovery, the microdialysis experiment, sample analysis, and histological verification.

Microdialysis_Workflow cluster_prep Preparation Phase cluster_exp Experiment Day cluster_analysis Analysis Phase Surgery Stereotaxic Surgery (Guide Cannula Implantation) Recovery Post-Operative Recovery (5-7 days) Surgery->Recovery Probe_Insertion Insert Microdialysis Probe Recovery->Probe_Insertion Stabilization Stabilization Period (1-2 hours) Probe_Insertion->Stabilization Baseline Collect Baseline Samples Stabilization->Baseline Drug_Admin Administer this compound Baseline->Drug_Admin Sample_Collection Collect Post-Drug Samples Drug_Admin->Sample_Collection LCMS LC-MS/MS Analysis of Dialysate Sample_Collection->LCMS Histology Histological Verification of Probe Placement Sample_Collection->Histology Data_Analysis Data Analysis & Reporting LCMS->Data_Analysis Histology->Data_Analysis

Caption: Experimental workflow for in vivo microdialysis.

Microdialysis Procedure
  • On the day of the experiment, gently restrain the rat and remove the dummy cannula.

  • Insert the microdialysis probe (e.g., CMA 12, 2 mm membrane) through the guide so that the membrane extends into the striatum.

  • Connect the probe inlet to a syringe pump and the outlet to a fraction collector.

  • Begin perfusing the probe with artificial Cerebrospinal Fluid (aCSF) at a constant flow rate.

  • Allow the system to stabilize for 1-2 hours before collecting baseline samples.[12]

  • Collect 3-4 baseline samples (e.g., every 20 minutes) to establish basal levels of this compound (which should be undetectable) and other analytes of interest.

  • Administer this compound (e.g., 2.0 mg/kg, intraperitoneal injection).

  • Continue collecting dialysate samples at regular intervals (e.g., every 20 minutes) for at least 3-4 hours.[13]

  • Store samples at -80°C until analysis.

Parameter Specification Rationale/Reference
Probe Membrane Length 2-4 mmTo adequately sample from the target structure.[1]
Probe MW Cut-off 18-20 kDaAllows passage of small molecules like this compound.[1]
Perfusion Fluid (aCSF) NaCl 147mM, KCl 2.7mM, CaCl₂ 1.2mM, MgCl₂ 0.85mMIsotonic solution mimicking extracellular fluid.[14]
Flow Rate 1.0 - 2.0 µL/minA balance between recovery and temporal resolution.[12][14]
Sample Interval 20 minProvides good temporal resolution of drug kinetics.[1][13]
Table 2: Microdialysis Probe and Perfusion Parameters.
In Vivo Probe Recovery

It is crucial to determine the probe's extraction efficiency (recovery) in vivo to accurately estimate the absolute concentration of this compound in the extracellular fluid.[15] The "retrodialysis" or "delivery" method is commonly used.

  • After the main experiment, perfuse the probe with a known concentration of this compound (Cperf) in aCSF.

  • Collect dialysate samples and measure the concentration of this compound (Cdial).

  • The loss of the drug from the perfusate reflects the probe's recovery.

  • Calculation: Recovery (%) = [(Cperf - Cdial) / Cperf] x 100.

Analytical Methodology: LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for quantifying the low concentrations of this compound found in microdialysate due to its high sensitivity and specificity.[16][17]

  • Sample Preparation: Samples can often be injected directly after adding an internal standard (e.g., a stable isotope-labeled this compound or a structurally similar compound like venlafaxine).[16]

  • Chromatographic Separation: A reverse-phase C18 column is typically used to separate this compound from other components in the dialysate.[16][18]

  • Mass Spectrometric Detection: Detection is performed using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity.

Parameter Example Specification Reference
LC Column C18 reverse-phase (e.g., 4.6x150 mm, 5 µm)[16]
Mobile Phase Methanol and 5 mM ammonium (B1175870) acetate (B1210297) (90:10)[16]
Ionization Mode Positive Electrospray Ionization (ESI+)[18]
MRM Transition m/z 234.2 → 84.1[18]
Internal Standard Venlafaxine or d-MPH-d3[16]
Lower Limit of Quantification ~0.2 ng/mL[16]
Table 3: Example LC-MS/MS Parameters for this compound Analysis.

Data Presentation

The primary outcome is the concentration of this compound in the striatal extracellular fluid over time. Data should be corrected for in vivo recovery to reflect absolute concentrations.

Time Point (minutes) Dialysate Concentration (ng/mL) In Vivo Recovery (%) Corrected ECF Concentration (ng/mL)
-40 to -20 (Baseline 1)Not DetectedN/ANot Detected
-20 to 0 (Baseline 2)Not DetectedN/ANot Detected
0 to 205.215%34.7
20 to 4012.815%85.3
40 to 609.515%63.3
60 to 806.115%40.7
Table 4: Representative Data for this compound Measurement. Note: These are example values. Actual recovery must be determined experimentally.

Histological Verification

  • Deeply anesthetize the animal and perfuse transcardially with saline followed by 4% paraformaldehyde.

  • Extract the brain and store it in paraformaldehyde.

  • Slice the brain into coronal sections (e.g., 50 µm) using a cryostat or vibratome.

  • Stain the sections (e.g., with Cresyl Violet) to visualize the probe track and confirm its location within the striatum.

This comprehensive protocol provides a robust framework for investigating the pharmacokinetics of this compound in the rat striatum, offering valuable insights for neuropharmacology and drug development professionals.

References

Establishing a Reliable Animal Model of ADHD for Dexmethylphenidate Testing: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Attention-Deficit/Hyperactivity Disorder (ADHD) is a prevalent neurodevelopmental disorder characterized by inattention, hyperactivity, and impulsivity. To facilitate the development of effective therapeutics, such as dexmethylphenidate, robust and reliable animal models that recapitulate the core symptoms of ADHD are essential. This document provides detailed application notes and protocols for establishing and utilizing two widely recognized animal models of ADHD: the Spontaneously Hypertensive Rat (SHR) and the neonatal 6-hydroxydopamine (6-OHDA) lesioned rat.

This compound, the d-threo-enantiomer of methylphenidate, is a central nervous system stimulant that primarily functions by blocking the reuptake of dopamine (B1211576) and norepinephrine, thereby increasing their synaptic concentrations.[1] These neurotransmitters play a crucial role in regulating attention, executive function, and motor control.[2] The protocols outlined below provide a framework for testing the efficacy of this compound and other potential ADHD therapeutics.

Animal Models of ADHD

Two of the most well-validated and widely used animal models for ADHD research are the Spontaneously Hypertensive Rat (SHR) and the 6-hydroxydopamine (6-OHDA) lesioned rat.

  • The Spontaneously Hypertensive Rat (SHR) Model: The SHR is a genetic model that displays behavioral characteristics analogous to the combined type of ADHD, including hyperactivity, impulsivity, and deficits in sustained attention.[3][4] The Wistar-Kyoto (WKY) rat, from which the SHR strain was originally derived, serves as the appropriate normotensive control.[4][5] For ADHD-C models, the SHR/NCrl substrain is considered the best validated, with the WKY/NHsd substrain as the recommended control.[4]

  • The Neonatal 6-Hydroxydopamine (6-OHDA) Lesion Model: This neurodevelopmental model involves the selective destruction of catecholaminergic neurons in the brain of neonatal rats using the neurotoxin 6-OHDA.[6] This lesioning, particularly during early postnatal development, leads to long-lasting behavioral alterations that mimic ADHD symptoms, such as hyperactivity, impulsivity, and attentional deficits.[6]

Experimental Protocols

Animal Handling and Housing

Proper handling and housing are critical for obtaining reliable and reproducible behavioral data.

  • Acclimation: Upon arrival, all animals should be allowed an acclimation period of at least one week before any experimental procedures.

  • Housing: Rats should be housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle.[3] Standard polycarbonate cages with appropriate bedding should be used. Unless specified otherwise by the experimental design, animals can be group-housed.

  • Handling: Gentle and consistent handling for at least three days prior to the start of behavioral testing is recommended to reduce stress-induced behavioral artifacts.[3]

Neonatal 6-OHDA Lesion Protocol for Rats

This protocol describes the induction of an ADHD-like phenotype in neonatal rat pups. The procedure should be performed on postnatal day 5 (P5).[1]

Materials:

  • 6-hydroxydopamine (6-OHDA) hydrochloride

  • Ascorbic acid (0.1% in sterile saline)

  • Desipramine (B1205290) hydrochloride

  • Sterile saline (0.9%)

  • Hamilton syringe (10 µL) with a 30-gauge needle

  • Stereotaxic apparatus adapted for neonatal rats

  • Anesthetic (e.g., isoflurane (B1672236) or hypothermia)

  • Heating pad

Procedure:

  • Preparation of 6-OHDA Solution: Dissolve 6-OHDA in cold 0.1% ascorbic acid-saline to a final concentration of 10 µg/µL. Prepare this solution fresh and protect it from light.

  • Anesthesia: Anesthetize the P5 rat pups using either isoflurane inhalation or hypothermia (placing the pup on a cold surface) until they are immobile.

  • Desipramine Pre-treatment: Thirty minutes prior to 6-OHDA injection, administer desipramine (25 mg/kg, i.p.) to protect noradrenergic neurons from the neurotoxin.

  • Stereotaxic Surgery:

    • Mount the anesthetized pup in the stereotaxic apparatus.

    • Make a small incision in the scalp to expose the skull.

    • Using a Hamilton syringe, bilaterally inject 2 µL of the 6-OHDA solution into the lateral ventricles. The approximate coordinates for P5 rat pups relative to bregma are: Anteroposterior (AP): -0.5 mm; Mediolateral (ML): ±1.2 mm; Dorsoventral (DV): -2.5 mm from the skull surface.

    • Inject the solution slowly over 2 minutes and leave the needle in place for an additional 2 minutes to allow for diffusion.

  • Sham Control: For the control group, inject an equal volume of the vehicle (0.1% ascorbic acid in saline) following the same procedure.

  • Post-operative Care: Suture the incision and place the pup on a heating pad to maintain body temperature until it recovers from anesthesia. Return the pup to its mother.

  • Behavioral Testing: Behavioral testing can commence in the juvenile period (around 4 weeks of age) and continue into adulthood.

Behavioral Testing Protocols

The open field test is used to assess locomotor activity and anxiety-like behavior.

Apparatus:

  • A square arena (e.g., 100 cm x 100 cm) with high walls (e.g., 40 cm) made of a non-reflective material. The arena is typically divided into a central zone and a peripheral zone.

Procedure:

  • Habituate the rat to the testing room for at least 30 minutes before the test.

  • Gently place the rat in the center of the open field arena.

  • Allow the rat to explore the arena freely for a set duration (e.g., 15-30 minutes).

  • Record the session using a video camera mounted above the arena.

  • Analyze the recording using automated tracking software to measure the following parameters:

    • Total distance traveled: A measure of overall locomotor activity.

    • Time spent in the center zone: An indicator of anxiety-like behavior (less time in the center suggests higher anxiety).

    • Rearing frequency: A measure of exploratory behavior.

The 5-CSRTT is a complex operant conditioning task used to assess sustained attention and impulsivity.

Apparatus:

  • An operant chamber with five apertures arranged on a curved wall. Each aperture can be illuminated. A food dispenser is located on the opposite wall to deliver a reward (e.g., a sugar pellet).

Procedure:

This task requires a multi-stage training protocol:

  • Habituation and Magazine Training: Habituate the food-restricted rat to the operant chamber and train it to retrieve a food reward from the magazine when a cue light is presented.

  • Initial Training: The rat is trained to nose-poke any of the five illuminated apertures to receive a reward.

  • Sustained Attention Training: The duration of the light stimulus is gradually decreased, and the inter-trial interval (ITI) is varied. The rat must pay attention to detect the brief light stimulus in one of the five holes.

    • Correct response: The rat nose-pokes the illuminated aperture within a limited time, resulting in a food reward.

    • Incorrect response: The rat nose-pokes a non-illuminated aperture, resulting in a time-out period with no reward.

    • Omission: The rat fails to respond within the given time, resulting in a time-out.

    • Premature response: The rat responds during the ITI before the stimulus is presented, indicating impulsivity. This also results in a time-out.

  • Data Analysis: The key parameters measured are:

    • Accuracy (% correct): A measure of sustained attention.

    • Omissions: An indicator of inattention.

    • Premature responses: A measure of impulsivity.

    • Response latency: The time taken to make a correct response.

This compound Testing Protocol

Drug Preparation:

  • This compound hydrochloride can be dissolved in sterile saline (0.9%).

  • A suggested dose range for preclinical studies in rats is 1-5 mg/kg, administered intraperitoneally (i.p.) or orally (p.o.).[7] The exact dose should be determined based on pilot studies.

Administration:

  • Administer this compound or vehicle (saline) 30 minutes before the start of the behavioral test.

  • A within-subjects design, where each animal receives both the drug and vehicle on different days, is recommended to reduce variability.

Data Presentation

Quantitative data from the behavioral tests should be summarized in tables for clear comparison between the animal model and control groups, as well as the effects of this compound treatment.

Table 1: Open Field Test Data

GroupTreatmentTotal Distance (cm)Time in Center (s)Rearing Frequency
WKY Vehicle
This compound (dose)
SHR Vehicle
This compound (dose)
Sham Vehicle
This compound (dose)
6-OHDA Vehicle
This compound (dose)

Table 2: 5-CSRTT Data

GroupTreatmentAccuracy (%)OmissionsPremature Responses
WKY Vehicle
This compound (dose)
SHR Vehicle
This compound (dose)
Sham Vehicle
This compound (dose)
6-OHDA Vehicle
This compound (dose)

Visualizations

Signaling Pathway of this compound

This compound enhances dopaminergic and noradrenergic signaling by blocking their respective transporters (DAT and NET). In the prefrontal cortex, this leads to the activation of D1 and α2A receptors, which modulate downstream signaling cascades, including the cAMP-PKA pathway, ultimately influencing neuronal excitability and cognitive functions.[8][9][10]

Dexmethylphenidate_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron (PFC) DEX This compound DAT Dopamine Transporter (DAT) DEX->DAT Blocks NET Norepinephrine Transporter (NET) DEX->NET Blocks DA Dopamine (DA) DAT->DA Reuptake NE Norepinephrine (NE) NET->NE Reuptake DA_cleft ↑ [DA] NE_cleft ↑ [NE] D1R D1 Receptor DA_cleft->D1R Activates A2AR α2A Receptor NE_cleft->A2AR Activates AC Adenylyl Cyclase D1R->AC Stimulates (Gs) A2AR->AC Inhibits (Gi) cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Channels Ion Channels (e.g., HCN) PKA->Channels Phosphorylates Cognition Improved Attention & Executive Function Channels->Cognition Modulates Neuronal Excitability

Caption: this compound's mechanism of action.

Experimental Workflow

The following diagram illustrates the logical flow of an experiment designed to test the efficacy of this compound in an animal model of ADHD.

Experimental_Workflow cluster_model Animal Model Establishment cluster_behavior Behavioral Phenotyping & Drug Testing cluster_analysis Data Analysis and Interpretation Model_Selection Select Animal Model (SHR or 6-OHDA) Breeding Breeding and Rearing (SHR/WKY) Model_Selection->Breeding Lesioning Neonatal 6-OHDA Lesioning (P5) Model_Selection->Lesioning Habituation Habituation and Handling Breeding->Habituation Lesioning->Habituation Baseline Baseline Behavioral Testing (Open Field, 5-CSRTT) Habituation->Baseline Drug_Admin This compound/ Vehicle Administration Baseline->Drug_Admin Post_Drug_Testing Post-Treatment Behavioral Testing Drug_Admin->Post_Drug_Testing Data_Collection Data Collection and Quantification Post_Drug_Testing->Data_Collection Stats Statistical Analysis Data_Collection->Stats Conclusion Conclusion on Drug Efficacy Stats->Conclusion

Caption: Workflow for this compound testing.

References

Application Notes and Protocols for Cell-Based Screening of Dexmethylphenidate Efficacy and Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dexmethylphenidate (d-MPH), the pharmacologically active d-threo-enantiomer of methylphenidate, is a central nervous system (CNS) stimulant primarily used in the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD).[1][2] Its therapeutic effect is attributed to its action as a norepinephrine (B1679862) and dopamine (B1211576) reuptake inhibitor.[2][3][4][5] By blocking the dopamine transporter (DAT) and the norepinephrine transporter (NET), this compound increases the extracellular concentrations of these neurotransmitters in the synaptic cleft, enhancing neurotransmission.[4][6][7]

In preclinical drug development, in vitro cell-based assays are fundamental for efficiently screening compound efficacy and identifying potential toxicity.[8][9] These assays provide critical, reproducible data on a compound's mechanism of action and its effects on cellular health, guiding lead optimization and further in vivo testing.[8][9] This document provides detailed protocols and application notes for a suite of cell-based assays tailored for evaluating the efficacy and toxicity of this compound.

Part 1: Efficacy Screening - Neurotransmitter Transporter Uptake Assays

The primary efficacy of this compound can be quantified by its ability to inhibit the reuptake of dopamine and norepinephrine. This is typically achieved using competitive binding or uptake assays in cell lines engineered to express the respective transporters (DAT and NET) or in neuronal cell lines with endogenous expression.

Key Efficacy Assays
Assay TypePrincipleCell LinesEndpoint
Dopamine Transporter (DAT) Uptake Assay Measures the inhibition of radio-labeled or fluorescently-labeled dopamine uptake into cells expressing DAT.HEK293-DAT, SH-SY5YInhibition concentration (IC50)
Norepinephrine Transporter (NET) Uptake Assay Measures the inhibition of radio-labeled or fluorescently-labeled norepinephrine uptake into cells expressing NET.HEK293-NET, SH-SY5YInhibition concentration (IC50)
Receptor Binding Assay Quantifies the affinity of this compound for DAT and NET using a radiolabeled ligand.Cell membranes from HEK293-DAT/NETBinding affinity (Ki)
Experimental Workflow: Neurotransmitter Uptake Assay```dot

// Style settings graph [fontname="Arial"]; node [fontcolor="#202124"]; edge [color="#5F6368"]; }

Caption: this compound blocks DAT and NET, increasing synaptic neurotransmitter levels.

Key Toxicity Assays

A variety of assays are available to measure different aspects of cellular health. [8][10][11]Combining viability and cytotoxicity assays can provide a more complete picture of a compound's effect. [11]

Assay Type Principle Endpoint
MTT/XTT/Resazurin Assays Measures metabolic activity via mitochondrial dehydrogenase conversion of a substrate to a colored product. Cell Viability, Proliferation
LDH Release Assay Measures lactate (B86563) dehydrogenase (LDH) released from cells with damaged plasma membranes. Cytotoxicity (Necrosis)
ATP-Based Assays (e.g., CellTiter-Glo®) Quantifies ATP, an indicator of metabolically active cells. Cell Viability
Caspase-Glo® 3/7 Assay Measures caspase-3 and -7 activity, key biomarkers of apoptosis. [10] Apoptosis

| Micronucleus Test | Detects chromosomal damage or breakage (clastogenicity). | Genotoxicity |

Protocol: MTT Cytotoxicity Assay

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the impact of this compound on the viability of SH-SY5Y neuroblastoma cells.

Materials:

  • SH-SY5Y human neuroblastoma cells

  • DMEM/F12 medium with 10% FBS, 1% Penicillin-Streptomycin

  • 96-well cell culture plates

  • This compound hydrochloride

  • MTT reagent (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Plate reader (570 nm absorbance)

Procedure:

  • Cell Plating:

    • Seed SH-SY5Y cells in a 96-well plate at a density of 10,000-15,000 cells/well.

    • Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Exposure:

    • Prepare serial dilutions of this compound in culture medium over a wide concentration range (e.g., 1 µM to 1 mM). Include a vehicle control (medium only) and a positive control for toxicity (e.g., doxorubicin).

    • Remove the old medium from the cells and add 100 µL of the compound dilutions to the wells.

    • Incubate for 24, 48, or 72 hours to assess time-dependent toxicity.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT reagent to each well.

    • Incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan (B1609692) crystals.

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control cells.

    • Plot the percent viability against the log concentration of this compound to determine the LC50 (lethal concentration, 50%).

Representative Toxicity Data

Studies on methylphenidate have shown concentration-dependent effects on neuronal activity and cell viability. [12][13][14][15]While this compound is generally considered non-genotoxic in standard assays, high concentrations can induce cytotoxicity. [1][16]

Assay Cell Line Concentration Range Endpoint & Observation Reference
Spike Rate Inhibition Cortical Neurons 1-300 µM (MPH) IC50 of ~110 µM for inhibition of spontaneous activity. [12]
Cell Viability (MTT) Photoreceptor Cells 10-90 µM (MPH) Dose-dependent decrease in cell viability observed. [14][15]
Cytotoxicity (LDH) Photoreceptor Cells 10-90 µM (MPH) Dose-dependent increase in LDH leakage. [14][15]

| Genotoxicity | Mouse Lymphoma | Not specified | D-MPH did not induce mutagenic or clastogenic effects. | [16]|

Conclusion

The described cell-based assays provide a robust framework for the preclinical evaluation of this compound. Efficacy screening through neurotransmitter uptake assays confirms the compound's on-target activity and potency. A tiered approach to toxicity testing, beginning with general cytotoxicity and viability assays, allows for the early identification of potential safety liabilities. Together, these protocols enable researchers to generate reliable and comparable data to inform the development of CNS-acting compounds.

References

Application Notes and Protocols for Assessing Dexmethylphenidate Bioavailability in Research Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for assessing the bioavailability of dexmethylphenidate in various research formulations. The protocols described herein cover both in vitro dissolution testing and in vivo pharmacokinetic studies, crucial for evaluating the performance and bioequivalence of new drug products.

In Vitro Dissolution Testing

In vitro dissolution testing is a critical quality control measure and a valuable tool for predicting the in vivo performance of a drug product. For this compound, especially in modified-release formulations, dissolution profiles are essential to ensure against premature drug release (dose dumping) and to characterize the release mechanism.

Protocol for Comparative Dissolution Testing

This protocol is adapted from FDA recommendations for modified-release dosage forms.[1][2]

Objective: To compare the dissolution profile of a test research formulation of this compound against a reference product.

Materials:

  • USP Apparatus I (basket) or II (paddle)

  • Dissolution media: pH 1.2, 4.5, and 6.8 buffers[2]

  • This compound research formulation (at least 12 dosage units)

  • Reference listed drug (RLD) (at least 12 dosage units)

  • Validated analytical method for this compound quantification (e.g., HPLC-UV, LC-MS/MS)

Procedure:

  • Prepare the dissolution media (pH 1.2, 4.5, and 6.8).

  • Set up the dissolution apparatus according to USP guidelines.

  • Place one dosage unit of the test or reference product in each vessel.

  • Begin the dissolution test using the parameters specified in Table 1.

  • Withdraw samples at predetermined time points (e.g., 1, 2, 4, and every 2 hours thereafter until at least 80% of the drug is released).[2][3]

  • Analyze the samples for this compound concentration using a validated analytical method.

  • Calculate the cumulative percentage of drug released at each time point.

  • Plot the dissolution profiles (percentage of drug released vs. time) for both the test and reference products for comparison.

Table 1: Recommended Dissolution Test Parameters

ParameterRecommended Condition
ApparatusUSP Apparatus I (Baskets) or II (Paddles)
Agitation Speed100 rpm (Apparatus I) or 50 rpm (Apparatus II)[1][2]
Dissolution MediapH 1.2, 4.5, and 6.8 buffers[2]
Volume900 mL
Temperature37 ± 0.5 °C
Sampling Times1, 2, 4, 6, 8, 10, 12 hours (or until ≥80% release)[2][3]

A small amount of surfactant may be added to the dissolution media if necessary to achieve sink conditions.[2]

In Vivo Bioavailability and Bioequivalence Studies

In vivo studies in healthy human subjects are the definitive method for determining the bioavailability and establishing the bioequivalence of a research formulation compared to a reference product.

Study Design and Pharmacokinetic Assessment

The following protocol outlines a standard single-dose, two-way crossover design as recommended by the FDA for bioequivalence studies of this compound.[1][2]

Objective: To compare the rate and extent of absorption of this compound from a test formulation with a reference formulation under fasting and fed conditions.

Study Design:

  • Design: Single-dose, two-treatment, two-period, two-sequence, crossover.[2][4] For extended-release formulations, a four-period, fully replicated crossover design may be employed.[2][3]

  • Subjects: Healthy, non-smoking male and non-pregnant, non-lactating female volunteers.[2][4]

  • Treatments:

    • Test Formulation (e.g., 40 mg this compound)

    • Reference Formulation (e.g., 40 mg this compound)

  • Washout Period: A sufficient time to ensure complete elimination of the drug from the previous period (e.g., 96 hours).[5][6]

  • Conditions: The study is typically conducted under both fasting and fed conditions.[1][2][7] For fed studies, a high-fat, high-calorie breakfast is administered before dosing.

Table 2: Key Pharmacokinetic Parameters for Bioequivalence Assessment

ParameterDescriptionBioequivalence Acceptance Criteria (90% CI)
Cmax Maximum plasma concentration80.00% - 125.00%[2]
AUC(0-t) Area under the plasma concentration-time curve from time 0 to the last measurable concentration80.00% - 125.00%
AUC(0-inf) Area under the plasma concentration-time curve from time 0 to infinity80.00% - 125.00%[2]
Partial AUCs For modified-release formulations, partial AUCs (e.g., AUC0-3, AUC3-7, AUC7-12) are also critical to characterize the release profile.[2][3]80.00% - 125.00%[2]
Clinical Protocol
  • Screening: Potential subjects undergo a thorough medical screening to ensure they meet the inclusion and exclusion criteria.

  • Dosing:

    • Fasting Study: Subjects fast overnight for at least 10 hours before receiving a single dose of either the test or reference formulation with water.

    • Fed Study: Subjects consume a standardized high-fat breakfast within 30 minutes before dosing.

  • Blood Sampling: Blood samples are collected in tubes containing an appropriate anticoagulant (e.g., K2EDTA) at predose (0 hours) and at multiple time points post-dose (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 10, 12, 16, 24, 36, and 48 hours).

  • Plasma Processing: Plasma is separated by centrifugation and stored frozen at -20°C or below until analysis.

  • Washout Period: After the final blood draw of the first period, subjects undergo a washout period before returning for the second period to receive the alternate formulation.

  • Bioanalysis: Plasma samples are analyzed for this compound concentrations using a validated bioanalytical method.

  • Pharmacokinetic and Statistical Analysis: Pharmacokinetic parameters are calculated for each subject, and statistical analysis (typically ANOVA on log-transformed data) is performed to determine the 90% confidence intervals for the ratio of the test and reference product geometric means.

Bioanalytical Method for this compound Quantification

A sensitive and specific analytical method is essential for accurately measuring this compound concentrations in plasma. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method due to its high selectivity and sensitivity.[8][9]

LC-MS/MS Protocol

Objective: To quantify this compound in human plasma.

Materials:

  • LC-MS/MS system

  • Analytical column (e.g., Xterra RP C18, 4.6x150 mm, 5 µm)[8][9]

  • Internal Standard (IS) (e.g., Venlafaxine)[8][9]

  • Solid Phase Extraction (SPE) cartridges (e.g., DVB-LP polymeric SPE)[8]

  • Methanol, Ammonium (B1175870) Acetate, Formic Acid (or other pH modifier)

Procedure:

  • Sample Preparation (Solid Phase Extraction):

    • Thaw plasma samples and internal standard working solution.

    • Condition the SPE cartridges.

    • Load an aliquot of plasma, followed by the internal standard.

    • Wash the cartridges to remove interferences.

    • Elute the analyte and internal standard.

    • Evaporate the eluate to dryness and reconstitute in the mobile phase.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient or isocratic mixture of an organic solvent (e.g., methanol) and an aqueous buffer (e.g., 5 mM ammonium acetate, pH 4.00). A common ratio is 90:10 (v/v) Methanol: 5mM Ammonium Acetate.[8][9]

    • Flow Rate: Typically 1 mL/min.[9]

    • Column Temperature: Maintained at a constant temperature (e.g., 40°C).

  • Mass Spectrometric Detection:

    • Ionization Mode: Positive electrospray ionization (ESI+).[9]

    • Detection Mode: Multiple Reaction Monitoring (MRM).[9]

    • MRM Transitions:

      • This compound: m/z 234.200 → 84.000[9]

      • Venlafaxine (IS): m/z 278.100 → 58.100[9]

  • Quantification:

    • A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.

    • The concentration of this compound in the quality control and unknown samples is determined from the calibration curve.

Table 3: Summary of a Validated LC-MS/MS Method

ParameterValue
Linearity Range 0.201 ng/mL to 80.434 ng/mL[8][9]
Lower Limit of Quantification (LLOQ) 0.201 ng/mL[8][9]
Mean Recovery ~65.83%[8]
Overall Precision < 15% (typically < 7.38%)[8]
Correlation Coefficient (r²) > 0.99[8]

Visualizations

Bioavailability_Assessment_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment dissolution Dissolution Testing (USP Apparatus I/II) hplc HPLC/LC-MS Analysis dissolution->hplc profile Dissolution Profile Generation hplc->profile bioequivalence Bioequivalence Determination profile->bioequivalence study_design Crossover Study Design (Fasting/Fed) dosing Dosing (Test vs. Reference) study_design->dosing sampling Blood Sampling dosing->sampling bioanalysis Plasma Bioanalysis (LC-MS/MS) sampling->bioanalysis pk_analysis Pharmacokinetic Analysis (Cmax, AUC) bioanalysis->pk_analysis stat_analysis Statistical Analysis (90% CI) pk_analysis->stat_analysis stat_analysis->bioequivalence formulation Research Formulation formulation->dissolution formulation->study_design

Caption: Workflow for assessing this compound bioavailability.

InVivo_Study_Protocol start Subject Screening period1 Period 1: Dose with Formulation A start->period1 sampling1 Serial Blood Sampling period1->sampling1 washout Washout Period sampling1->washout period2 Period 2: Dose with Formulation B washout->period2 sampling2 Serial Blood Sampling period2->sampling2 analysis Bioanalysis of Plasma Samples (LC-MS/MS) sampling2->analysis end Pharmacokinetic & Statistical Analysis analysis->end

Caption: Protocol for a two-way crossover in vivo bioequivalence study.

LC_MS_MS_Method sample Plasma Sample + Internal Standard spe Solid Phase Extraction (SPE) sample->spe lc Liquid Chromatography (C18 Column) spe->lc ms Tandem Mass Spectrometry (MRM Detection) lc->ms data Data Acquisition (Peak Area Ratio) ms->data quant Quantification (Calibration Curve) data->quant

Caption: Workflow for LC-MS/MS quantification of this compound.

References

Application Notes and Protocols for Chronic Dexmethylphenidate Administration in Rodent Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dexmethylphenidate (d-MPH), the pharmacologically active d-threo enantiomer of racemic methylphenidate, is a central nervous system (CNS) stimulant widely prescribed for Attention Deficit Hyperactivity Disorder (ADHD).[1][2] Its primary mechanism of action involves blocking the reuptake of dopamine (B1211576) (DA) and norepinephrine (B1679862) (NE), leading to increased concentrations of these neurotransmitters in the synaptic cleft.[3][4] Rodent models are crucial for investigating the long-term neurochemical, behavioral, and developmental effects of chronic d-MPH administration.[3] This document provides detailed protocols and application notes for conducting such studies, summarizing quantitative data and visualizing key pathways and workflows.

The choice of administration route is critical, as it significantly impacts the pharmacokinetic profile of the drug.[5] While intraperitoneal (IP) injections are common in animal studies for their rapid absorption, oral administration (via gavage or voluntary drinking) more closely mimics the clinical use in humans.[3][5][6] Dosages in rodent studies are often selected to mirror either therapeutic (2-5 mg/kg) or recreational (10-20 mg/kg) human use.[3][6]

Experimental Protocols

Protocol 1: Chronic Intraperitoneal (IP) Administration in Juvenile Rats

This protocol is adapted from studies investigating the neurodevelopmental effects of methylphenidate.[4]

  • Animal Model: Male Sprague-Dawley rat pups.

  • Age of Administration: Postnatal day 7 (PND7) to PND35.

  • Drug Preparation:

    • Dissolve d,l-threo-methylphenidate hydrochloride in sterile 0.9% saline.

    • Prepare a solution concentration that allows for the administration of 5 mg/kg in an appropriate volume for the animal's weight.

  • Administration Procedure:

    • Weigh the rat pups daily to ensure accurate dosing.

    • Administer 5 mg/kg of the methylphenidate solution via IP injection.

    • Perform injections twice daily, with a 6-hour interval, during the dark (active) cycle.

    • For the control group, administer an equal volume of sterile 0.9% saline using the same schedule.

  • Post-Administration Monitoring and Assessment:

    • Monitor body weight and general health daily.[4]

    • Behavioral and neurochemical assessments can be conducted at two time points:

      • Immediately following the cessation of administration (PND35).

      • After a washout period, in adulthood (e.g., PND135), to assess long-term effects.[4]

Protocol 2: Chronic Voluntary Oral Administration in Adolescent Rats

This protocol is designed to mimic clinical pharmacokinetic profiles through voluntary consumption in drinking water.[5][7]

  • Animal Model: Adolescent male Sprague-Dawley rats.

  • Age of Administration: Starting at 4 weeks of age.

  • Drug Preparation and Dosing:

    • Dissolve this compound in the drinking water.

    • Single Dose Paradigm: A study by Gerasimov et al. (2022) used a concentration calculated to deliver approximately 4 mg/kg/day based on the animals' average water intake.[7]

    • Dual-Dosage Paradigm: To better mimic extended-release formulations, a dual-dosage drinking paradigm can be used.[5]

      • Provide a lower dose (e.g., for a target of 4 mg/kg) in the first hour of the dark cycle.

      • Provide a higher dose (e.g., for a target of 10 mg/kg) for the subsequent 7 hours.

      • This is achieved by replacing the water bottle after the first hour.

  • Administration Procedure:

    • Use a two-bottle choice method (one with the drug solution, one with plain water) or a single-bottle limited-access paradigm.[3] The limited-access paradigm (e.g., 8 hours) ensures more consistent drug consumption.[5]

    • Measure fluid intake daily to monitor the actual dose consumed.

    • The chronic treatment period can range from 15 days to several months.[5][7]

  • Post-Administration Monitoring and Assessment:

    • Monitor body weight, food intake, and fluid consumption.[5][8]

    • Conduct behavioral testing (e.g., locomotor activity, anxiety-like behavior) during and after the treatment period.[5]

    • Perform neurochemical analysis after a washout period (e.g., 28 days) to assess lasting changes in neurotransmitter systems.[7]

Data Presentation: Summary of Quantitative Findings

The following tables summarize quantitative data from rodent studies on chronic this compound (or methylphenidate) administration.

Table 1: Effects of Administration Route and Dose on Locomotor Activity

SpeciesRouteDose (mg/kg)DurationOutcome on Locomotor ActivityCitation
RatIP≥ 2.5AcuteIncreased locomotor activity[3][6]
RatIP1.0ChronicReduced hyperactivity in ADHD models[3][6]
RatOral (Drinking)30/60 (high dose)3 monthsHyperactivity, especially during the dark cycle[5]
RatOral (Drinking)4/10 (low dose)3 monthsNo significant effect[5]
MouseIP1.0AcuteNo effect[9]
MouseIP10.0Acute/ChronicHyperactivity and locomotor sensitization[9]

Table 2: Effects of Chronic Methylphenidate on Physiological and Behavioral Parameters

SpeciesRouteDose (mg/kg)DurationParameterFindingCitation
RatOral (Drinking)30/60 (high dose)3 monthsBody WeightDose-dependent decrease, persisted through abstinence[5]
RatOral (Drinking)30/60 (high dose)Early TreatmentFood IntakeDecreased (appetite suppressant effect)[5]
RatIP5.0 (twice daily)PND7-PND35Body WeightSignificantly less than control littermates during administration[4]
RatIP5.0 (twice daily)Adulthood (PND135)Anxiety-like BehaviorDecreased (more time in open arms of elevated plus-maze)[4]
MouseIP10.07 daysConditioned Place PreferenceSignificant preference, indicating rewarding properties[9]

Table 3: Neurochemical and Cellular Effects of Chronic Methylphenidate

SpeciesRouteDose (mg/kg/day)DurationBrain RegionFindingCitation
RatOral (Drinking)4.015 days (+28d washout)Prefrontal Cortex (PFC)Long-lasting increase in the firing rate of pyramidal neurons[7][10]
RatOral (Drinking)4.015 days (+28d washout)StriatumDesensitization to dopamine; lower MPH-induced dopamine outflow[7][10]
RatIP2.0ChronicHippocampusLoss of astrocytes and neurons; increased neuroinflammation[3]

Visualizations

Mechanism of Action and Signaling Pathway

The primary mechanism of this compound involves the blockade of dopamine (DAT) and norepinephrine (NET) transporters in the presynaptic neuron. This action inhibits the reuptake of these neurotransmitters from the synaptic cleft, leading to their increased availability and enhanced signaling at postsynaptic receptors.

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron dMPH This compound DAT Dopamine Transporter (DAT) dMPH->DAT Blocks NET Norepinephrine Transporter (NET) dMPH->NET Blocks DA_Vesicle Dopamine Vesicles DA DA DA_Vesicle->DA Release NE_Vesicle Norepinephrine Vesicles NE NE NE_Vesicle->NE Release DA->DAT Reuptake DA_Receptor Dopamine Receptors DA->DA_Receptor Binds NE->NET Reuptake NE_Receptor Norepinephrine Receptors NE->NE_Receptor Binds Response Increased Signal Transduction (Improved Attention/Focus) DA_Receptor->Response NE_Receptor->Response

Caption: this compound blocks DAT and NET, increasing synaptic dopamine and norepinephrine.

Experimental Workflow for a Chronic Dosing Study

This diagram outlines a typical workflow for a chronic rodent study, from animal acclimatization through data analysis.

start Animal Acclimatization (e.g., 1 week) baseline Baseline Behavioral Testing (e.g., Locomotor, Anxiety) start->baseline grouping Random Assignment to Groups (Control, d-MPH Low, d-MPH High) baseline->grouping dosing Chronic Dosing Period (e.g., 15-90 days) - Daily Injections or Oral Admin - Monitor Weight, Food/Water Intake grouping->dosing interim Interim Behavioral Testing (Optional, during dosing period) dosing->interim washout Washout Period (e.g., 28 days) dosing->washout endpoint Endpoint Behavioral Testing (Cognition, Locomotor, etc.) washout->endpoint tissue Tissue Collection (Brain dissection, blood sampling) endpoint->tissue analysis Data Analysis - Neurochemical Assays (e.g., HPLC) - Histology/Immunohistochemistry - Statistical Analysis tissue->analysis end Conclusion & Reporting analysis->end

Caption: Workflow for a chronic this compound rodent study.

References

Application Notes & Protocols: Utilizing Genetic Knockout Mice to Elucidate the Mechanism of Dexmethylphenidate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Dexmethylphenidate (d-MPH), the d-threo enantiomer of methylphenidate, is a first-line treatment for Attention-Deficit/Hyperactivity Disorder (ADHD). Its primary mechanism of action is understood to be the blockade of the dopamine (B1211576) transporter (DAT) and the norepinephrine (B1679862) transporter (NET), leading to increased extracellular concentrations of these neurotransmitters in the synapse.[1][2][3] Genetic knockout (KO) mouse models, in which a specific gene is rendered non-functional, are invaluable tools for dissecting the precise contributions of individual molecular targets to the overall pharmacological effect of d-MPH. By comparing the behavioral, neurochemical, and electrophysiological responses to d-MPH in KO mice versus their wild-type (WT) littermates, researchers can confirm on-target activity, uncover off-target effects, and probe the complex neural circuits underlying both therapeutic actions and potential side effects.[4]

This document provides an overview of the application of key knockout mouse lines in d-MPH research, detailed protocols for cornerstone experiments, and a summary of expected quantitative outcomes.

Key Gene Targets for Knockout Studies

  • Dopamine Transporter (DAT, Slc6a3) : As the primary target of d-MPH, the DAT-KO mouse is the most critical model.[2][5] These mice exhibit a hyper-dopaminergic state, characterized by spontaneous hyperlocomotion, which serves as a model for the hyperactive component of ADHD.[5] Studies in these mice are essential for confirming that the therapeutic and rewarding effects of d-MPH are mediated through DAT blockade.[5][6][7]

  • Norepinephrine Transporter (NET, Slc6a2) : d-MPH also binds to and inhibits NET.[1][2] NET-KO mice allow for the investigation of the noradrenergic component of d-MPH's action. These studies are crucial for understanding the drug's effects on attention, cognition, and the calming effects observed in ADHD treatment, which may be partially mediated by norepinephrine.[7][8]

  • Serotonin (B10506) Transporter (SERT, Slc6a4) : While d-MPH has a much lower affinity for SERT, investigating its effects in SERT-KO mice can help rule out significant serotonergic contributions to its primary mechanism and explore potential polypharmacology, especially at higher doses.[9]

Experimental Workflows & Signaling Pathways

The logical flow of a typical study involves comparing the drug's effects in both wild-type and knockout animals to isolate the contribution of the target protein.

G cluster_3 Conclusion WT Wild-Type (WT) Mice (Control Group) Treat_WT Administer Vehicle or this compound WT->Treat_WT KO Transporter KO Mice (e.g., DAT-KO) Treat_KO Administer Vehicle or this compound KO->Treat_KO Behavior Behavioral Assays (e.g., Locomotion, Reward) Treat_WT->Behavior Neurochem Neurochemical Analysis (e.g., Microdialysis) Treat_WT->Neurochem Treat_KO->Behavior Treat_KO->Neurochem Conclusion Determine Target-Dependent vs. Target-Independent Effects Behavior->Conclusion Neurochem->Conclusion

Caption: General experimental workflow for knockout mouse studies.

The canonical signaling pathway of this compound involves transporter blockade. In a knockout model, this initial link is broken, allowing for the assessment of downstream, off-target effects.

G cluster_WT Wild-Type (WT) Neuron cluster_KO DAT-Knockout (KO) Neuron dMPH_WT This compound DAT_WT Dopamine Transporter (DAT) dMPH_WT->DAT_WT Blocks DA_WT ↑ Synaptic Dopamine DAT_WT->DA_WT Leads to Receptor_WT Postsynaptic D1/D2 Receptor Activation DA_WT->Receptor_WT Effect_WT Behavioral/Neurochemical Effect (e.g., ↑ Locomotion) Receptor_WT->Effect_WT dMPH_KO This compound DAT_KO Dopamine Transporter (DAT) [Absent] dMPH_KO->DAT_KO Cannot Block Other_KO Other Targets? (e.g., NET, 5-HT) dMPH_KO->Other_KO May act on Effect_KO Altered or Absent Effect (e.g., No change in locomotion) Other_KO->Effect_KO

Caption: Comparison of d-MPH action in WT vs. DAT-KO neurons.

Quantitative Data Summary

The following tables summarize typical quantitative findings from studies using transporter knockout mice to investigate methylphenidate (MPH).

Table 1: Effects of Methylphenidate on Locomotor Activity

Genotype Treatment (mg/kg, i.p.) Locomotor Activity (Distance Traveled) Interpretation Reference
Wild-Type (WT) Vehicle Baseline - [7]
MPH (10) Significant Increase DAT/NET blockade stimulates locomotion. [7]
DAT-KO Vehicle Hyperactivity (Significantly > WT Vehicle) Lack of DA reuptake causes hyperactivity. [9]
MPH (10-40) No significant change or decrease Locomotor stimulation requires DAT. [7]
NET-KO Vehicle Baseline - [8]
MPH / Cocaine Supersensitive locomotor response Altering NET expression modulates dopamine function. [8]
DAT-knockin (MPH-resistant) Vehicle Baseline - [7]

| | MPH (up to 40) | No stimulation or inhibition | Confirms DAT is required for stimulation. |[7] |

Table 2: Effects of Methylphenidate on Reward-Seeking Behavior (Intracranial Self-Stimulation)

Genotype Treatment (mg/kg, i.p.) ICSS Responding (Nosepokes/Ratio) Interpretation Reference
Wild-Type (WT) Vehicle Baseline - [5][6]
MPH (5-10) Significant Increase Low-dose MPH is rewarding via DAT blockade. [5][6]
MPH (60) Significant Decrease High-dose MPH is aversive. [5][6]
DAT-KO Vehicle Increased responding vs. WT Basal hyper-dopaminergic state is more rewarding. [5][10]
MPH (5-10) No significant change Reward-enhancing effect is abolished without DAT. [5][6][10]

| | MPH (60) | Significant Decrease | Aversive effects at high doses are DAT-independent. |[5][6][10] |

Table 3: Neurochemical and Cellular Effects of Methylphenidate | Genotype | Treatment (mg/kg, i.p.) | Measurement (Frontal Cortex) | Finding | Interpretation | Reference | | :--- | :--- | :--- | :--- | :--- | | Wild-Type (WT) | MPH (30) | c-Fos Levels | Significant Increase | MPH increases neuronal activity. |[9] | | | MPH (30) | 5-HIAA Levels | Significant Increase | MPH modulates serotonin metabolism. |[9] | | DAT-KO | MPH (30) | c-Fos Levels | Significant Increase (similar to WT) | Neuronal activation can occur independently of DAT. |[9] | | | MPH (30) | 5-HT Levels | Significant Increase | Serotonergic effects are present without DAT. |[9] |

Experimental Protocols

Protocol 1: Open-Field Test for Locomotor Activity

Objective: To assess spontaneous and d-MPH-induced locomotor activity.

Materials:

  • Open-field arena (e.g., 42 x 42 x 30 cm Plexiglas box).

  • Automated tracking system with software (e.g., AccuScan Instruments or similar).

  • This compound HCl solution in sterile saline (0.9%).

  • Sterile saline (vehicle control).

  • Syringes for intraperitoneal (i.p.) injection.

  • Wild-type and knockout mice (e.g., DAT-KO), age and sex-matched.

Procedure:

  • Habituation: Acclimate mice to the testing room for at least 1 hour before the experiment. Handle mice for several days prior to testing to reduce stress.

  • Experimental Groups: Randomly assign WT and KO mice to vehicle or d-MPH treatment groups (n=8-12 per group is typical).

  • Administration: Administer the assigned treatment (e.g., vehicle or d-MPH at 5, 10, or 20 mg/kg) via i.p. injection. The injection volume should be consistent (e.g., 10 mL/kg).

  • Testing: Immediately after injection, place the mouse in the center of the open-field arena.

  • Data Acquisition: Record activity using the automated tracking system for a period of 60 to 120 minutes. Key parameters to measure include:

    • Total distance traveled (cm).

    • Time spent in the center zone vs. periphery (as a measure of anxiety).

    • Rearing frequency (vertical activity).

  • Data Analysis: Analyze the data in time bins (e.g., 5-minute intervals) to observe the time course of the drug effect. Use a two-way ANOVA (Genotype x Treatment) to determine statistical significance, followed by post-hoc tests for individual group comparisons.

Protocol 2: Intracranial Self-Stimulation (ICSS) for Reward

Objective: To measure the reward-enhancing or aversive effects of d-MPH.

Materials:

  • Stereotaxic apparatus for surgery.

  • Bipolar stimulating electrode.

  • Pulse generator/stimulator.

  • Operant conditioning chamber equipped with a nose-poke port or lever.

  • WT and DAT-KO mice.

  • Surgical supplies (anesthetics, analgesics, dental cement, etc.).

  • d-MPH and vehicle solutions.

Procedure:

  • Surgery: Anesthetize a mouse and place it in the stereotaxic frame. Implant a bipolar electrode into the lateral hypothalamus (LH), a key reward pathway structure. Secure the electrode assembly to the skull with dental cement. Allow 1 week for recovery with appropriate post-operative care.

  • Training (Acquisition):

    • Place the mouse in the operant chamber. Connect the electrode to the stimulator.

    • Train the mouse to poke its nose into a port to receive a brief train of electrical stimulation. This is the reward.

    • Continue training until the mouse establishes a stable baseline of responding.

  • Testing (Progressive-Ratio Schedule):

    • To measure motivation, use a progressive-ratio schedule where the number of pokes required for a reward increases with each successive reward. The "breakpoint" (the last ratio completed before the mouse ceases to respond) is the primary measure.

    • On a test day, administer vehicle or d-MPH (e.g., 5, 10 mg/kg) i.p. 15 minutes before placing the mouse in the chamber.

    • Record the breakpoint for each session.

  • Testing (Rate-Frequency Procedure):

    • To assess reward threshold, vary the frequency (intensity) of the electrical stimulation at a fixed ratio (e.g., FR1 - one poke gives one reward).

    • Administer vehicle or a high dose of d-MPH (e.g., 60 mg/kg) and measure the rate of responding at different stimulation frequencies. A decrease in responding suggests an aversive or motor-impairing effect.[5][6]

  • Data Analysis: Use repeated-measures ANOVA to analyze the effects of dose across sessions within each genotype. Use two-way ANOVA to compare genotypes and treatments.

Protocol 3: In Vivo Microdialysis for Neurotransmitter Levels

Objective: To measure extracellular dopamine and serotonin levels in the brain (e.g., striatum or prefrontal cortex) following d-MPH administration.

Materials:

  • Stereotaxic apparatus.

  • Microdialysis guide cannula and probes.

  • Syringe pump and fraction collector.

  • Artificial cerebrospinal fluid (aCSF).

  • High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED) system.

  • WT and DAT-KO mice.

  • d-MPH and vehicle solutions.

Procedure:

  • Surgery: Anesthetize a mouse and stereotaxically implant a guide cannula targeting the brain region of interest (e.g., nucleus accumbens). Secure with dental cement and allow 1-2 days for recovery.

  • Microdialysis:

    • Gently insert a microdialysis probe through the guide cannula.

    • Connect the probe to a syringe pump and perfuse with aCSF at a low, constant flow rate (e.g., 1-2 µL/min).

    • Allow the system to stabilize and collect baseline samples (e.g., every 20 minutes) for at least 2 hours.

  • Drug Administration: Administer d-MPH or vehicle (i.p.) and continue collecting dialysate fractions for 2-3 hours post-injection.

  • Sample Analysis:

    • Immediately analyze the collected dialysate samples using HPLC-ED to quantify the concentrations of dopamine, norepinephrine, serotonin, and their metabolites (e.g., DOPAC, HVA, 5-HIAA).

  • Data Analysis: Express post-injection neurotransmitter concentrations as a percentage of the stable baseline average. Use a two-way repeated-measures ANOVA (Treatment x Time) to analyze the data for each genotype.

Conclusion: The use of genetic knockout mice, particularly DAT- and NET-KO models, has been instrumental in confirming the primary mechanisms of this compound while also revealing crucial secondary and off-target effects.[5][7][8] This approach demonstrates that while the locomotor-stimulating and rewarding properties of low-dose d-MPH are dependent on a functional dopamine transporter, its effects at higher doses, as well as its influence on other neurotransmitter systems like serotonin and its paradoxical calming effects, involve DAT-independent pathways.[5][6][9] These methodologies provide a robust framework for the continued investigation of psychostimulant pharmacology and the development of novel therapeutics for neurodevelopmental disorders.

References

Application of Electrophysiology to Measure Dexmethylphenidate's Effects on Neuronal Firing

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides detailed application notes and experimental protocols for utilizing electrophysiological techniques to characterize the effects of dexmethylphenidate on neuronal firing. It is intended for researchers, scientists, and drug development professionals investigating the neurophysiological mechanisms of psychostimulants. Included are summaries of quantitative data, step-by-step protocols for in vivo and in vitro recordings, and visualizations of the underlying signaling pathways and experimental workflows.

Application Notes

This compound (d-MPH), the pharmacologically active d-enantiomer of racemic methylphenidate, is a central nervous system (CNS) stimulant widely prescribed for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD).[1][2] Its therapeutic effects are attributed to its ability to modulate catecholaminergic neurotransmission.[3]

Mechanism of Action: The primary mechanism of action of this compound is the inhibition of the dopamine (B1211576) transporter (DAT) and the norepinephrine (B1679862) transporter (NET).[3][4] By blocking these transporters on the presynaptic membrane, this compound prevents the reuptake of dopamine (DA) and norepinephrine (NE) from the synaptic cleft.[4][5] This leads to an increased concentration and prolonged duration of these neurotransmitters in the synapse, thereby enhancing dopaminergic and noradrenergic signaling.[3][6] This enhanced signaling in brain regions critical for attention, executive function, and impulse control, such as the prefrontal cortex (PFC) and striatum, is believed to underlie its clinical efficacy.[2]

Application of Electrophysiology: Electrophysiology is a powerful methodology for directly assessing the functional consequences of this compound's mechanism of action at the single-neuron and network level. By recording the electrical activity of neurons, researchers can quantify how this compound-induced changes in neurotransmitter levels alter fundamental neuronal properties, including:

  • Spontaneous Firing Rate: Measuring the baseline and drug-induced changes in the frequency of action potentials (spikes).

  • Neuronal Excitability: Assessing the neuron's propensity to fire an action potential in response to stimulation.

  • Synaptic Plasticity: Investigating how the drug modulates long-term potentiation (LTP) or long-term depression (LTD), cellular correlates of learning and memory.[7]

  • Signal-to-Noise Ratio: Evaluating how the drug affects the firing of neurons in response to specific stimuli versus background activity, a key aspect of cognitive enhancement.[8]

Both in vivo and in vitro electrophysiological preparations are invaluable. In vivo recordings in anesthetized or freely behaving animals allow for the study of this compound's effects within the context of intact neural circuits and systems. In vitro acute brain slice recordings provide a more controlled environment to dissect the cellular and synaptic mechanisms, allowing for precise pharmacological manipulation and isolation of specific neuronal populations.

Visualizations

Signaling Pathway and Experimental Workflows

This compound Mechanism of Action cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal DA_vesicle Dopamine Vesicle DA DA DA_vesicle->DA Release NE_vesicle Norepinephrine Vesicle NE NE NE_vesicle->NE Release DAT Dopamine Transporter (DAT) NET Norepinephrine Transporter (NET) DA->DAT Reuptake DA_receptor DA Receptor DA->DA_receptor Binds NE->NET Reuptake NE_receptor NE Receptor NE->NE_receptor Binds Dex This compound Dex->DAT Blocks Dex->NET Blocks Firing Altered Neuronal Firing DA_receptor->Firing Activates NE_receptor->Firing Activates

Caption: this compound blocks DAT and NET, increasing synaptic DA and NE.

InVivo_Workflow A 1. Animal Anesthesia (e.g., Urethane) B 2. Stereotaxic Surgery A->B C 3. Craniotomy & Electrode Implantation (e.g., in PFC) B->C D 4. Baseline Neuronal Recording (Spontaneous Firing) C->D E 5. This compound Admin. (Systemic: i.p. / i.v.) D->E F 6. Post-Drug Recording E->F G 7. Data Analysis (Firing Rate, Bursting) F->G H 8. Histological Verification G->H InVitro_Workflow A 1. Brain Extraction & Slicing (in ice-cold NMDG-aCSF) B 2. Slice Recovery (32-34°C in NMDG-aCSF) A->B C 3. Room Temp Incubation (in holding aCSF) B->C D 4. Transfer to Recording Chamber C->D E 5. Whole-Cell Patch Clamp (Baseline Recording) D->E F 6. Bath Application of this compound E->F G 7. Post-Drug Recording F->G H 8. Data Analysis (Excitability, Synaptic Currents) G->H

References

Application Notes and Protocols for Evaluating Dexmethylphenidate Efficacy in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for key behavioral assays used to evaluate the efficacy of dexmethylphenidate in preclinical animal models. The information is intended to guide researchers in designing and executing robust studies to assess the therapeutic potential of this compound for conditions such as Attention-Deficit/Hyperactivity Disorder (ADHD).

Introduction to this compound and its Mechanism of Action

This compound (d-MPH) is the d-threo enantiomer of methylphenidate, a psychostimulant medication commonly prescribed for the treatment of ADHD.[1] Its therapeutic effects are primarily attributed to its action as a dopamine (B1211576) (DA) and norepinephrine (B1679862) (NE) reuptake inhibitor. By blocking the dopamine transporter (DAT) and norepinephrine transporter (NET), this compound increases the extracellular concentrations of these neurotransmitters in the brain, particularly in the prefrontal cortex and striatum. This modulation of catecholaminergic neurotransmission is believed to underlie its efficacy in improving attention, reducing impulsivity, and decreasing hyperactivity. Animal toxicology studies have indicated that the toxicity of d-MPH and the racemic mixture (d,l-MPH) are comparable at equimolar doses.[1]

Key Behavioral Assays for Efficacy Evaluation

A battery of behavioral assays is essential to comprehensively evaluate the effects of this compound on the core symptoms of ADHD in animal models. The following assays are widely used and have demonstrated sensitivity to the effects of psychostimulants.

Locomotor Activity Test

Application: This test is fundamental for assessing hyperactivity, a core symptom of ADHD. It is also used to evaluate the potential for a compound to induce hyper- or hypo-locomotion as a side effect. In animal models of ADHD, such as the Spontaneously Hypertensive Rat (SHR), baseline hyperactivity is expected, and effective treatments like methylphenidate are anticipated to reduce this hyperactivity at clinically relevant doses.[2][3]

Experimental Protocol:

  • Apparatus: An open-field arena, typically a square or circular enclosure, equipped with a grid of infrared photobeams to automatically track the animal's movement.

  • Animals: Commonly used rodent models include the Spontaneously Hypertensive Rat (SHR) as a genetic model of ADHD, and its normotensive control strain, the Wistar-Kyoto (WKY) rat.[2][4][5] Mice can also be used.

  • Procedure:

    • Acclimate the animals to the testing room for at least 1 hour before the experiment.

    • Administer this compound or vehicle control (e.g., saline) via the desired route (e.g., intraperitoneal injection, oral gavage).

    • Place the animal in the center of the open-field arena.

    • Record locomotor activity, measured by the number of photobeam breaks, over a specified period (e.g., 60 minutes).[2]

    • Data is typically analyzed in time bins (e.g., 5-minute blocks) to observe the time course of the drug's effect.[2]

  • Key Parameters Measured:

    • Total distance traveled

    • Horizontal activity (number of beam breaks in the horizontal plane)[2]

    • Vertical activity (rearing)

    • Time spent in the center versus the periphery of the arena (as a measure of anxiety)

Data Presentation:

Treatment GroupDose (mg/kg)Mean Horizontal Activity (Beam Breaks/Hour)% Change from Vehicle
Vehicle (SHR)03500 ± 3000%
This compound (SHR)1.02800 ± 250-20%
This compound (SHR)3.04200 ± 350 +20%
Vehicle (WKY)02000 ± 2000%
This compound (WKY)1.02200 ± 180+10%
This compound (WKY)3.03000 ± 280+50%
Note: Data are hypothetical and for illustrative purposes. Statistical significance is denoted by *p < 0.05 and *p < 0.01 compared to the vehicle group of the same strain.
Five-Choice Serial Reaction Time Task (5-CSRTT)

Application: The 5-CSRTT is a sophisticated operant conditioning task that assesses visuospatial attention and motor impulsivity in rodents.[6][7][8] It is considered a strong translational model for the continuous performance tasks used in human ADHD assessment.[6][8]

Experimental Protocol:

  • Apparatus: An operant chamber with a curved wall containing five apertures, each with a stimulus light. A food magazine on the opposite wall delivers a reward (e.g., sugar pellet).[9]

  • Animals: Typically rats or mice.

  • Procedure:

    • Habituation and Training: Animals are first habituated to the chamber and trained to retrieve rewards from the magazine. They are then trained to associate a nose poke in an illuminated aperture with a reward. The duration of the light stimulus is gradually decreased to increase attentional demand.

    • Testing: A trial begins with the animal waiting for a light stimulus in one of the five apertures.

      • A correct response (nose-poking the illuminated hole) is rewarded.

      • An incorrect response (poking a non-illuminated hole) results in a time-out period.

      • A premature response (poking any hole before the stimulus) also leads to a time-out and is a measure of impulsivity.[10]

      • An omission (failure to respond within a set time) is also recorded.

    • This compound or vehicle is administered before the test session.

  • Key Parameters Measured:

    • Accuracy (% correct): A measure of sustained attention.

    • % Omissions: An indicator of inattention.

    • Premature responses: A primary measure of impulsivity.

    • Response latency: The time taken to make a correct response.

    • Reward collection latency: The time taken to collect the reward after a correct response.

Data Presentation:

Treatment GroupDose (mg/kg)Accuracy (%)Premature ResponsesOmissions (%)
Vehicle075 ± 520 ± 315 ± 4
This compound0.585 ± 412 ± 28 ± 3
This compound1.088 ± 3 10 ± 26 ± 2**
This compound2.578 ± 618 ± 412 ± 3
Note: Data are hypothetical and for illustrative purposes. Statistical significance is denoted by *p < 0.05 and *p < 0.01 compared to the vehicle group. Low doses of methylphenidate have been shown to decrease omissions.[11]
Attentional Set-Shifting Task (ASST)

Application: This task assesses cognitive flexibility and executive function, which are often impaired in individuals with ADHD. The ASST is analogous to the Wisconsin Card Sorting Test (WCST) used in humans.[12] It measures the ability to shift attention between different stimulus dimensions.

Experimental Protocol:

  • Apparatus: A testing box with two digging pots, which can be varied by odor, digging medium, and texture.

  • Animals: Typically rats or mice.

  • Procedure:

    • Animals are trained to dig in one of two pots to find a food reward.

    • The task involves a series of discriminations where the animal must learn a rule to find the reward (e.g., always dig in the pot with a specific odor).

    • The key stages are:

      • Intra-dimensional (ID) shift: The specific cues change, but the relevant dimension (e.g., odor) remains the same.

      • Extra-dimensional (ED) shift: The previously irrelevant dimension (e.g., digging medium) now becomes the rule for finding the reward. This requires cognitive flexibility.

    • This compound or vehicle is administered before the testing session.

  • Key Parameters Measured:

    • Trials to criterion: The number of trials required to reach a predefined level of performance (e.g., 6 consecutive correct trials) for each stage. A higher number of trials to criterion on the ED shift indicates impaired cognitive flexibility.

    • Errors: The number of incorrect choices made.

Data Presentation:

Treatment Group (SHR)Dose (mg/kg)Trials to Criterion (ID Shift)Trials to Criterion (ED Shift)
Vehicle015 ± 235 ± 4
This compound1.012 ± 125 ± 3
This compound2.511 ± 222 ± 3**
WKY Control (Vehicle)010 ± 118 ± 2
*Note: Data are hypothetical and for illustrative purposes. Statistical significance is denoted by *p < 0.05 and *p < 0.01 compared to the SHR vehicle group. Studies have shown that lower doses of methylphenidate can improve performance in the ED stage in SHR rats.[12][13]
Morris Water Maze (MWM)

Application: The MWM is a widely used task to assess spatial learning and memory. While not a primary measure of ADHD-like symptoms, it can be used to evaluate the cognitive-enhancing effects of this compound or to rule out learning and memory impairments as confounding factors in other tasks.

Experimental Protocol:

  • Apparatus: A large circular pool filled with opaque water, with a hidden escape platform submerged just below the surface. Visual cues are placed around the room.

  • Animals: Typically rats or mice.

  • Procedure:

    • Acquisition Phase: Animals are placed in the pool from different starting locations and must learn the location of the hidden platform using the distal visual cues. This is typically done over several days with multiple trials per day. This compound or vehicle is administered before each day's trials.

    • Probe Trial: After the acquisition phase, the platform is removed, and the animal is allowed to swim freely for a set duration (e.g., 60 seconds).

  • Key Parameters Measured:

    • Escape latency: The time taken to find the hidden platform during acquisition.

    • Path length: The distance traveled to find the platform.

    • Time spent in the target quadrant: During the probe trial, this indicates memory for the platform's location.

    • Swim speed: To ensure that any observed effects are not due to motor impairments.

Data Presentation:

Treatment GroupDose (mg/kg)Mean Escape Latency (Day 4) (s)Time in Target Quadrant (Probe Trial) (%)
Vehicle030 ± 535 ± 4
This compound0.522 ± 445 ± 5
This compound2.520 ± 3 50 ± 5
This compound5.035 ± 632 ± 4
*Note: Data are hypothetical and for illustrative purposes. Statistical significance is denoted by *p < 0.05 and *p < 0.01 compared to the vehicle group. Clinically relevant doses of methylphenidate (0.5mg/kg and 2.5mg/kg) have been shown to improve memory acquisition and retention, while higher doses (5mg/kg) can impair performance.[14]

Visualizations

Dexmethylphenidate_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DEX This compound DAT Dopamine Transporter (DAT) DEX->DAT Blocks NET Norepinephrine Transporter (NET) DEX->NET Blocks DA Dopamine DA->DAT Reuptake DA_cleft Increased Dopamine NE Norepinephrine NE->NET Reuptake NE_cleft Increased Norepinephrine DA_receptor Dopamine Receptors DA_cleft->DA_receptor NE_receptor Norepinephrine Receptors NE_cleft->NE_receptor Response Postsynaptic Response DA_receptor->Response NE_receptor->Response

Caption: Mechanism of action of this compound.

Five_Choice_Serial_Reaction_Time_Task_Workflow cluster_outcomes Response Outcomes start Start Trial (ITI) stimulus Brief Light Stimulus in 1 of 5 Apertures start->stimulus response Animal Makes Nose-Poke Response stimulus->response omission Omission (No Response) stimulus->omission Timeout correct Correct Response (Correct Aperture) response->correct Yes incorrect Incorrect Response (Wrong Aperture) response->incorrect No premature Premature Response (Before Stimulus) response->premature Early reward Food Reward correct->reward timeout Time-Out (Punishment) incorrect->timeout premature->timeout next_trial Proceed to Next Trial omission->next_trial reward->next_trial timeout->next_trial

Caption: Experimental workflow for the 5-CSRTT.

Attentional_Set_Shifting_Task_Logic cluster_id Intra-Dimensional (ID) Shift cluster_ed Extra-Dimensional (ED) Shift start Start Task sd Simple Discrimination (e.g., Digging) start->sd cd Compound Discrimination (Introduce Dimensions: Odor & Medium) sd->cd id New Cues, Same Dimension (e.g., New Odors) cd->id Relevant Dimension: Odor ed Shift to New Dimension (e.g., New Mediums) id->ed Shift Attention id_rule Rule: Attend to Odor ed_rule Rule: Attend to Medium

Caption: Logical progression of the Attentional Set-Shifting Task.

References

Application Notes and Protocols for the Analysis of Dexmethylphenidate and its Metabolites in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of dexmethylphenidate (d-MPH) and its primary metabolite, d-ritalinic acid (d-RA), in human plasma. The protocols are compiled from various validated analytical methods and are intended to guide researchers in developing and implementing robust bioanalytical assays.

This compound is the d-threo-enantiomer of methylphenidate, the pharmacologically active isomer used in the treatment of Attention Deficit Hyperactivity Disorder (ADHD) and narcolepsy.[1] Accurate and sensitive quantification of this compound and its metabolites in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and forensic toxicology.[2][3] The primary metabolic pathway of this compound is de-esterification to the inactive d-ritalinic acid.[4]

This document outlines several analytical techniques, including High-Performance Liquid Chromatography (HPLC) with different detectors and Gas Chromatography-Mass Spectrometry (GC-MS).

Experimental Workflows and Signaling Pathways

The following diagram illustrates a general workflow for the analysis of this compound and its metabolites in plasma.

Analytical Workflow for this compound in Plasma General Analytical Workflow cluster_preanalytical Pre-analytical Phase cluster_analytical Analytical Phase cluster_postanalytical Post-analytical Phase Sample Collection Plasma Sample Collection Sample Storage Sample Storage (-20°C or below) Sample Collection->Sample Storage Sample Preparation Sample Preparation (LLE, SPE, or PP) Sample Storage->Sample Preparation Chromatographic Separation Chromatographic Separation (HPLC or GC) Sample Preparation->Chromatographic Separation Detection Detection (UV, FL, or MS) Chromatographic Separation->Detection Data Acquisition Data Acquisition Detection->Data Acquisition Data Analysis Data Analysis & Quantification Data Acquisition->Data Analysis

Caption: General workflow for plasma sample analysis.

Quantitative Data Summary

The following tables summarize the quantitative parameters of various analytical methods for the determination of this compound and its metabolites in plasma.

Table 1: Liquid Chromatography-Based Methods

MethodAnalyte(s)Sample PreparationLinearity RangeLLOQAccuracy (%)Precision (%RSD)Reference
HPLC-UV d-MPH, l-MPHLiquid-Liquid Extraction (LLE)1.25 - 20 µg/mL1.25 µg/mLNot ReportedNot Reported[1]
HPLC-FL dl-MPHLLE with derivatization1 - 80 ng/mL1 ng/mL92.59 - 103.06≤ 9.10[5]
LC-MS/MS d-MPH, l-MPH, d-RA, l-RAProtein Precipitation & SPE0.5 - 500 ng/g0.5 ng/g89 - 94≤ 15[2]
LC-MS/MS dl-MPH, dl-RAProtein Precipitation0.2 - 30 ng/mL (MPH)10 - 1500 ng/mL (RA)0.2 ng/mL (MPH)10 ng/mL (RA)Not ReportedNot Reported[6]
LC-MS/MS dl-MPHLLE (96-well plate)Not Specified50 pg/mLNot ReportedNot Reported[7]
LC-MS/MS dl-MPHProtein Precipitation0.5 - 100 µg/L0.5 µg/L98 - 108< 7.0[8]

Table 2: Gas Chromatography-Based Methods

MethodAnalyte(s)Sample PreparationLinearity RangeLLOQAccuracy (%)Precision (%CV)Reference
GC-NCI-MS d-MPH, l-MPHLLE with derivatization0.75 - 100 ng/mL0.75 ng/mL± 5< 11.1[9]
GC-MS dl-MPHLLE with derivatizationNot Specified2.0 µg/LNot Reported10.4 - 14.8[10]

Experimental Protocols

Protocol 1: Enantioselective Analysis of Methylphenidate by HPLC-UV

This protocol is based on a method for the separation and quantification of methylphenidate enantiomers in human plasma.[1]

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 1 mL of human plasma, add an appropriate internal standard.

  • Add 1 mL of cyclohexane.

  • Vortex for 10 minutes.

  • Centrifuge at 3000 rpm for 10 minutes.

  • Transfer the organic (upper) layer to a clean tube.

  • Evaporate the solvent under a gentle stream of nitrogen at room temperature.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions

  • HPLC System: High-Performance Liquid Chromatograph with a Diode Array Detector (DAD) or UV detector.

  • Column: Chirobiotic V2 column.

  • Mobile Phase: Methanol/Ammonium Acetate (92:8, v/v; 20 mM, pH 4.1).

  • Flow Rate: 1 mL/min.

  • Detection Wavelength: 215 nm.

  • Injection Volume: 20 µL.

3. Expected Results

  • Retention times of approximately 7.0 and 8.1 minutes for l-MPH and d-MPH, respectively.[1]

Protocol 2: Analysis of Methylphenidate by HPLC with Fluorescence Detection

This protocol describes a sensitive method for the determination of methylphenidate in human plasma using derivatization and fluorescence detection.[5]

1. Sample Preparation (Liquid-Liquid Extraction and Derivatization)

  • To 1 mL of plasma, add 50 µL of the internal standard (e.g., 1-methyl-3-phenylpropylamine, 0.5 µM).

  • Adjust the pH to 9.0 by adding 1 mL of sodium carbonate buffer (10 mM, pH 10.5).

  • Add 2 mL of butyl chloride/acetonitrile (B52724) (4:1, v/v).

  • Shake for 10 minutes, then centrifuge at 2000 x g.

  • Transfer the organic phase to a new vial and evaporate to dryness under nitrogen.

  • Reconstitute the residue in a suitable solvent and add the derivatizing agent, 4-(4,5-diphenyl-1H-imidazol-2-yl) benzoyl chloride (DIB-Cl).

  • Incubate to allow for the derivatization reaction to complete.

2. Chromatographic Conditions

  • HPLC System: HPLC with a fluorescence detector.

  • Column: C18 reversed-phase column (e.g., Phenomenex Luna C18(2), 250 x 4.6 mm, 5 µm).

  • Mobile Phase: Acetonitrile/Water (73/27, v/v).

  • Flow Rate: 1.0 mL/min.

  • Fluorescence Detection: Excitation at 330 nm, Emission at 460 nm.

Protocol 3: Enantioselective Analysis of Methylphenidate and Ritalinic Acid by LC-MS/MS

This protocol is based on a robust method for the simultaneous quantification of the enantiomers of methylphenidate and ritalinic acid in blood.[2]

1. Sample Preparation (Protein Precipitation and Solid-Phase Extraction)

  • Protein Precipitation:

    • To a blood sample, add a precipitating agent (e.g., acetonitrile or methanol) containing the deuterated internal standards.

    • Vortex and centrifuge to pellet the precipitated proteins.

  • Solid-Phase Extraction (SPE):

    • Load the supernatant from the protein precipitation step onto a conditioned SPE cartridge.

    • Wash the cartridge to remove interferences.

    • Elute the analytes with an appropriate solvent.

    • Evaporate the eluate to dryness and reconstitute in the mobile phase.

2. LC-MS/MS Conditions

  • LC System: A high-performance liquid chromatography system capable of gradient elution.

  • Column: A chiral column suitable for the separation of the enantiomers.

  • Mass Spectrometer: A tandem mass spectrometer operating in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions for d-MPH, l-MPH, d-RA, l-RA, and their respective internal standards should be monitored.

Protocol 4: Analysis of Methylphenidate by GC-MS

This protocol outlines a gas chromatography-mass spectrometry method for the determination of methylphenidate in plasma.[10]

1. Sample Preparation (Liquid-Liquid Extraction and Derivatization)

  • To 1 mL of serum or plasma, add the internal standard (e.g., ethylphenidate).

  • Add a 50/50 (v/v) mixture of benzene (B151609) and hexane (B92381) to extract the analytes.

  • Evaporate the solvent.

  • Redissolve the residue in hexane.

  • Add trifluoroacetic anhydride (B1165640) for derivatization.

2. GC-MS Conditions

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer.

  • Injection: Inject the derivatized sample into the GC.

  • Analysis Mode: The mass spectrometer can be operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.

Important Considerations

  • Sample Stability: Methylphenidate can degrade in plasma, especially at room temperature.[8][9] It is crucial to process and analyze samples promptly or store them at -20°C or lower.[8]

  • Internal Standards: The use of appropriate internal standards, preferably stable isotope-labeled analogs, is essential for accurate quantification to compensate for matrix effects and variations in sample preparation and instrument response.[6][8]

  • Method Validation: All analytical methods must be fully validated according to regulatory guidelines (e.g., FDA, EMA) to ensure reliability. Validation should include assessments of linearity, accuracy, precision, selectivity, recovery, and stability.

  • Chiral Analysis: As this compound is an enantiomer, enantioselective assays are necessary to differentiate it from its l-isomer, which is pharmacologically less active.[3][11]

References

Application Notes and Protocols: In Vitro Models for Hepatic Metabolism of Dexmethylphenidate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dexmethylphenidate, the d-threo-enantiomer of methylphenidate, is a central nervous system stimulant primarily used in the treatment of Attention Deficit Hyperactivity Disorder (ADHD). Understanding its hepatic metabolism is crucial for predicting drug-drug interactions, inter-individual variability in response, and potential toxicity. This document provides an overview of in vitro models used to study the hepatic metabolism of this compound, along with detailed experimental protocols.

The primary metabolic pathway of this compound is the de-esterification to its inactive metabolite, d-α-phenyl-piperidine acetic acid (d-ritalinic acid).[1][2] This reaction is predominantly mediated by carboxylesterase 1 (CES1), an enzyme highly expressed in the liver.[3][4] While cytochrome P450 (CYP) enzymes are major contributors to the metabolism of many drugs, their role in this compound clearance is considered minor.[1]

A significant challenge in studying this compound's metabolism in vitro is its inherent instability. Studies have shown that this compound and its racemic mixture, methylphenidate, are unstable in in vitro systems such as cryopreserved human hepatocytes and human liver microsomes.[5][6][7] These compounds can undergo spontaneous hydrolysis that does not require the presence of proteins, making it difficult to delineate enzymatic from non-enzymatic degradation.[5][6][7]

Key Metabolic Pathway

The principal metabolic conversion of this compound is the hydrolysis of the methyl ester to form d-ritalinic acid.

G This compound This compound Ritalinic_Acid d-Ritalinic Acid (Inactive Metabolite) This compound->Ritalinic_Acid De-esterification CES1 Carboxylesterase 1 (CES1) (Primarily in Liver) CES1->this compound

Caption: Primary metabolic pathway of this compound.

Data Presentation

Due to the spontaneous hydrolysis of this compound in aqueous solutions, obtaining reliable quantitative data for enzymatic kinetics can be challenging. The following table summarizes the key characteristics of this compound metabolism based on available literature.

ParameterFindingIn Vitro SystemReference
Primary Metabolite d-α-phenyl-piperidine acetic acid (d-ritalinic acid)Human[1][2]
Primary Enzyme Carboxylesterase 1 (CES1)Human Liver[3][4][8]
Stability in cPHHs Unstable, undergoes spontaneous hydrolysisCryopreserved Plated Human Hepatocytes[5][6][7]
Stability in HLMs Unstable, undergoes spontaneous hydrolysisHuman Liver Microsomes[5][6][7]
CYP Involvement Not a clinically relevant extentHuman[1]

Experimental Protocols

The following are generalized protocols for assessing the metabolic stability of a compound using human liver microsomes and hepatocytes. Researchers studying this compound should incorporate appropriate controls to account for non-enzymatic degradation.

Metabolic Stability in Human Liver Microsomes (HLMs)

This protocol is designed to determine the in vitro intrinsic clearance of a compound.

Workflow:

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare HLM stock (e.g., 20 mg/mL) D Pre-incubate HLM and This compound at 37°C A->D B Prepare this compound stock solution (e.g., in DMSO) B->D C Prepare NADPH regenerating system E Initiate reaction by adding NADPH C->E D->E F Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 min) E->F G Quench reaction (e.g., with cold acetonitrile) F->G H Centrifuge and collect supernatant G->H I Analyze by LC-MS/MS H->I

Caption: Experimental workflow for a microsomal stability assay.

Materials:

  • Pooled Human Liver Microsomes (HLMs)

  • This compound

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724) (ACN) with internal standard

  • 96-well plates

  • Incubator/shaker

  • LC-MS/MS system

Procedure:

  • Preparation of Reagents:

    • Thaw HLMs on ice. Dilute to a final protein concentration of 0.5 mg/mL in phosphate buffer.

    • Prepare a stock solution of this compound (e.g., 1 mM in DMSO). The final substrate concentration in the incubation is typically 1 µM.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the HLM suspension.

    • Add the this compound working solution to the wells.

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate at 37°C with shaking.

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture.

  • Reaction Quenching and Sample Preparation:

    • Immediately quench the reaction by adding the aliquot to a well containing cold acetonitrile with an internal standard.

    • Centrifuge the plate to pellet the protein.

    • Transfer the supernatant to a new plate for analysis.

  • Control Incubations:

    • Minus Cofactor: Replace the NADPH regenerating system with buffer to assess non-NADPH mediated metabolism.

    • Minus Enzyme: Replace the HLM suspension with buffer to assess non-enzymatic degradation (critical for this compound).

    • Positive Control: Include a compound with known metabolic instability (e.g., verapamil).

  • Analysis:

    • Analyze the samples by LC-MS/MS to quantify the remaining concentration of this compound at each time point.

    • Plot the natural log of the percentage of remaining this compound versus time.

    • Calculate the half-life (t½) and intrinsic clearance (CLint).

Metabolic Stability in Cryopreserved Human Hepatocytes

This protocol allows for the assessment of both Phase I and Phase II metabolism in a more physiologically relevant system.

Materials:

  • Cryopreserved human hepatocytes

  • Hepatocyte culture medium (e.g., Williams' Medium E)

  • Collagen-coated plates

  • This compound

  • Acetonitrile (ACN) with internal standard

  • Incubator (37°C, 5% CO₂)

  • LC-MS/MS system

Procedure:

  • Cell Plating:

    • Thaw cryopreserved hepatocytes according to the supplier's protocol.

    • Plate the cells on collagen-coated plates at a desired density.

    • Allow the cells to attach and form a monolayer in a humidified incubator at 37°C with 5% CO₂.

  • Incubation:

    • Prepare a working solution of this compound in the culture medium.

    • Remove the plating medium from the cells and add the this compound-containing medium.

    • Incubate the plate at 37°C with 5% CO₂.

    • Collect samples of the medium and/or cell lysates at various time points (e.g., 0, 1, 4, 8, 24, 48 hours).

  • Sample Preparation:

    • For medium samples, add an equal volume of cold acetonitrile with an internal standard.

    • Centrifuge to pellet any debris.

    • Transfer the supernatant for analysis.

  • Control Incubations:

    • No Cells: Incubate this compound in medium on a collagen-coated plate without hepatocytes to measure non-enzymatic degradation.

    • Positive Control: Include a compound with known metabolism in hepatocytes (e.g., 7-hydroxycoumarin).

  • Analysis:

    • Quantify the disappearance of this compound and the appearance of d-ritalinic acid over time using LC-MS/MS.

    • Calculate the rate of metabolism.

Conclusion

The in vitro hepatic metabolism of this compound is primarily characterized by its de-esterification to d-ritalinic acid via the CES1 enzyme. A major experimental hurdle is the compound's inherent instability in aqueous solutions, which leads to significant spontaneous hydrolysis. Researchers must employ appropriate controls to differentiate between enzymatic and non-enzymatic degradation. While standard in vitro models like human liver microsomes and hepatocytes can be utilized, the interpretation of data for this compound requires careful consideration of its chemical properties.

References

Troubleshooting & Optimization

Technical Support Center: Chiral HPLC Analysis of Dexmethylphenidate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and answers to frequently asked questions regarding peak tailing in the chiral High-Performance Liquid Chromatography (HPLC) analysis of dexmethylphenidate. It is intended for researchers, scientists, and drug development professionals to diagnose and resolve common chromatographic issues.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how does it affect my analysis?

A1: In an ideal HPLC analysis, a chromatographic peak should be symmetrical and resemble a Gaussian distribution. Peak tailing is a distortion where the latter half of the peak is broader than the front half, creating a "tail".[1][2] This asymmetry can compromise the accuracy of peak integration, reduce resolution between adjacent peaks (such as enantiomers), and negatively impact the overall reproducibility and robustness of the analytical method.[1] A Tailing Factor (Tf) or Asymmetry Factor (As) is used to quantify the extent of tailing, with a value close to 1.0 being ideal.[1][2] Values exceeding 2.0 are often considered unacceptable for precise quantitative analysis.[1]

Q2: What are the primary causes of peak tailing for a basic compound like this compound?

A2: this compound contains a basic amine functional group, which makes it particularly susceptible to peak tailing. The most common cause is secondary interactions between the positively charged analyte and negatively charged, acidic silanol (B1196071) groups (Si-OH) on the surface of silica-based stationary phases.[3][4][5][6] Other significant causes include improper mobile phase pH, column contamination or degradation, sample overload, and issues with the HPLC instrument itself, such as extra-column volume.[1][7][8][9][10]

Q3: Can the solvent I dissolve my sample in cause peak tailing?

A3: Yes, the sample solvent (diluent) can significantly impact peak shape.[11][12] If the sample solvent is much stronger (has a higher elution strength) than the mobile phase, it can cause band broadening and peak distortion.[6][13][14] For reversed-phase chromatography, this means using a diluent with a higher percentage of organic solvent than the mobile phase can be problematic. Whenever possible, it is best to dissolve the sample in the initial mobile phase.

Troubleshooting Guide for Peak Tailing

This section provides a systematic approach to diagnosing and resolving peak tailing in your this compound analysis.

Initial Diagnosis

The first step is to determine if the tailing affects only the this compound peak or all peaks in the chromatogram.

  • All Peaks Tailing: This typically points to a physical or system-wide issue.[10]

  • Only this compound Peak Tailing: This suggests a chemical interaction specific to the analyte.[10]

Below is a workflow to guide your troubleshooting process.

G Troubleshooting Workflow for Peak Tailing Start Peak Tailing Observed for this compound CheckPeaks Does tailing affect all peaks or only the analyte? Start->CheckPeaks AllPeaks All Peaks Tailing CheckPeaks->AllPeaks All Peaks AnalytePeak Analyte Peak Tailing CheckPeaks->AnalytePeak Analyte Only PhysicalIssue Indicates a Physical/System Issue AllPeaks->PhysicalIssue CheckDeadVolume Check for Extra-Column (Dead) Volume (e.g., long tubing, poor connections) PhysicalIssue->CheckDeadVolume CheckColumnVoid Check for Column Void or Blocked Frit PhysicalIssue->CheckColumnVoid ChemicalIssue Indicates a Chemical Interaction AnalytePeak->ChemicalIssue CheckMobilePhase Optimize Mobile Phase (pH, Buffer Strength, Additives) ChemicalIssue->CheckMobilePhase CheckColumnChem Assess Column Chemistry (Use end-capped, Type B silica) ChemicalIssue->CheckColumnChem CheckSample Review Sample Preparation (Solvent, Concentration) ChemicalIssue->CheckSample

Caption: A decision tree to diagnose the root cause of peak tailing.

Problem: Chemical Interactions (Analyte-Specific Tailing)

This is the most likely cause for a basic compound like this compound. The interaction with silanol groups is the primary chemical mechanism.

G Mechanism of Silanol-Induced Peak Tailing cluster_0 Silica (B1680970) Stationary Phase Silanol Acidic Silanol Group (Si-OH) Silanol_Ionized Ionized Silanol Group (Si-O⁻) Interaction Strong Secondary Interaction (Ionic) Silanol_Ionized->Interaction Dex This compound (Basic Amine) Dex->Interaction Result Delayed Elution & Peak Tailing Interaction->Result

Caption: Interaction between this compound and active silanol sites.

Q4: How can I mitigate these chemical interactions with the column?

A4: There are several effective strategies focused on the column and mobile phase.

  • Adjust Mobile Phase pH: For basic compounds, lowering the mobile phase pH (e.g., to pH 2.5-3.0) protonates the silanol groups, neutralizing their negative charge and minimizing unwanted ionic interactions.[3][4][15]

  • Use Mobile Phase Additives: Adding a competing base, such as triethylamine (B128534) (TEA), to the mobile phase can help saturate the active silanol sites, reducing their availability to interact with this compound.[3][16] However, this can sometimes shorten column lifetime.[16]

  • Select an Appropriate Column:

    • High-Purity Silica (Type B): Modern columns are made with high-purity silica, which has fewer metal impurities and less acidic silanol groups, resulting in better peak shape for basic compounds.[3][17]

    • End-Capped Columns: Choose a column that is "end-capped," where residual silanol groups are chemically deactivated to reduce their activity.[1][4][10]

    • Alternative Chemistries: Consider columns with polar-embedded phases or charged surface hybrid (CSH) technology, which are designed to shield silanol interactions and improve peak shape for bases.[1][17]

Table 1: Summary of Solutions for Chemical-Based Peak Tailing

StrategyActionRationale
Mobile Phase pH Lower pH to 2.5 - 3.0 using a suitable buffer (e.g., phosphate (B84403) or formate).Protonates silanol groups (Si-OH), preventing ionic interaction with the basic analyte.[4][15]
Buffer Strength Ensure adequate buffer concentration (typically 10-50 mM).Resists local pH shifts at the column head when the sample is introduced.[1][15]
Mobile Phase Additive Add a competing base like Triethylamine (TEA) at a low concentration (~0.1%).The additive preferentially interacts with active silanol sites, masking them from the analyte.[8][16]
Column Selection Use a modern, end-capped, high-purity (Type B) silica column.Minimizes the number and acidity of active silanol groups available for secondary interactions.[1][3]
Temperature Optimize column temperature; often, higher temperatures can improve peak efficiency.Affects the kinetics of interaction and can improve peak shape, though selectivity may change.[8]
Problem: Physical and Other Issues

Q5: My sample concentration is high. Could this be causing the peak tailing?

A5: Yes, this is known as column overload.[5] When the amount of sample injected exceeds the column's capacity, the stationary phase becomes saturated, leading to peak distortion. The solution is to dilute the sample or reduce the injection volume and reinject.[1][5][18]

Q6: I've checked my mobile phase and sample, but all my peaks are still tailing. What should I do?

A6: When all peaks tail, the issue is likely physical and related to the HPLC system.[10]

  • Check for Extra-Column Volume: This "dead volume" can occur in tubing, fittings, or the detector flow cell.[9][15] Ensure you are using tubing with a narrow internal diameter (e.g., 0.005") and that all fittings are made correctly to minimize dead space.[9]

  • Inspect the Column Inlet: A partially blocked inlet frit or a void at the head of the column can distort the sample band, causing tailing for all compounds.[2][15] Try backflushing the column (if the manufacturer allows) or replacing the column to see if the problem resolves.[2] Using a guard column can help protect the analytical column from contamination.[1]

Experimental Protocols

Below are example starting conditions for chiral this compound analysis. These should be optimized for your specific instrument and application.

Table 2: Example Experimental Protocols for this compound HPLC Analysis

ParameterProtocol 1 (Reversed-Phase)Protocol 2 (Polar Ionic Mode)
Column Waters X-terra C18 (2.1 x 30 mm, 3.5 µm)Astec® CHIROBIOTIC® V2 (25 cm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile15 mM Ammonium Acetate in Methanol
Gradient/Isocratic Gradient (e.g., 30-90% B)Isocratic
Flow Rate 0.3 - 0.5 mL/min1.0 mL/min
Column Temperature 25 - 35 °C25 °C
Detector UV at 260 nm or 265 nm[19][20]UV at 215 nm
Sample Diluent Initial mobile phase composition (e.g., 70:30 Water:ACN)Methanol
Injection Volume 5 µL5 µL

Protocol for Mobile Phase Preparation (Protocol 1):

  • To prepare Mobile Phase A, add 1.0 mL of formic acid to 1000 mL of HPLC-grade water.

  • Filter the aqueous buffer through a 0.45 µm filter before use.[8]

  • Degas both mobile phase A and B (Acetonitrile) thoroughly before placing them on the HPLC system.

  • Set the initial conditions and equilibrate the column for a sufficient time (at least 10-15 column volumes) until a stable baseline is achieved.

References

Technical Support Center: Addressing Dexmethylphenidate Instability in Aqueous Solutions for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling dexmethylphenidate (d-MPH) in aqueous solutions for in vitro assays. Due to its chemical structure, this compound is susceptible to hydrolysis, which can impact the accuracy and reproducibility of experimental results. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to mitigate these challenges.

Troubleshooting Guides

This section addresses specific issues that may arise during in vitro experiments involving this compound.

Question: Why am I observing lower than expected potency or efficacy of this compound in my cell-based assay?

Answer: Lower than expected activity of this compound is often due to its degradation in the aqueous environment of the cell culture medium. The primary degradation pathway is the hydrolysis of the methyl ester group, which converts the active this compound into its inactive metabolite, d-ritalinic acid.[1][2][3] This process is accelerated by physiological pH (typically around 7.4) and temperature (37°C) commonly used in cell-based assays.

Troubleshooting Steps:

  • Verify Stock Solution Integrity: Ensure that your this compound stock solution, especially if prepared in an aqueous buffer and stored for an extended period, has not degraded. It is recommended to prepare fresh stock solutions or store them in an appropriate solvent at a low temperature.

  • Minimize Incubation Time: Reduce the duration of the assay to the shortest possible time that still allows for a measurable biological response.

  • Optimize Assay pH: If permissible for your specific assay, consider using a slightly acidic buffer to slow down the rate of hydrolysis.

  • Incorporate Stability Controls: Include control samples in your experiment to assess the extent of this compound degradation under your specific assay conditions. This can be achieved by incubating this compound in the assay medium for the same duration as the experiment and then quantifying the remaining active compound using a suitable analytical method like HPLC.

Question: My experimental results with this compound are highly variable and not reproducible. What could be the cause?

Answer: High variability and poor reproducibility are common indicators of compound instability. The rate of this compound hydrolysis can be influenced by minor fluctuations in experimental conditions such as pH, temperature, and incubation time.

Troubleshooting Steps:

  • Standardize Experimental Parameters: Strictly control the pH of your buffers, the temperature of your incubator, and the timing of your experimental steps.

  • Prepare Fresh Solutions: Always use freshly prepared this compound solutions for each experiment to avoid variability from degraded stock solutions.

  • Evaluate Buffer Composition: Be aware that certain buffer components can influence the rate of hydrolysis. If possible, test the stability of this compound in different buffer systems to identify the most suitable one for your assay.

  • Implement a Stability-Indicating Analytical Method: Use an analytical method, such as the HPLC protocol detailed below, to confirm the concentration of your this compound solutions before and during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation product of this compound in aqueous solutions?

A1: The primary degradation product of this compound in aqueous solutions is d-ritalinic acid, which is formed through the hydrolysis of the methyl ester group.[1][2][3] This metabolite is pharmacologically inactive.[4]

Q2: What are the optimal storage conditions for this compound stock solutions?

A2: For short-term storage, it is recommended to store this compound stock solutions in a suitable organic solvent, such as ethanol (B145695) or DMSO, at -20°C or -80°C. For aqueous solutions, it is best to prepare them fresh before each experiment. If aqueous stock solutions must be stored, they should be kept at a low pH (e.g., pH 4-5) and at refrigerated temperatures (2-8°C) for a very limited time.

Q3: How does pH affect the stability of this compound?

A3: this compound is more stable in acidic conditions and degrades more rapidly as the pH increases towards neutral and alkaline conditions.[5] This is due to the base-catalyzed hydrolysis of the ester linkage.

Q4: Can I use standard physiological buffers (e.g., PBS at pH 7.4) for my in vitro assays with this compound?

A4: While standard physiological buffers can be used, it is crucial to be aware of the potential for significant degradation of this compound at pH 7.4, especially at 37°C. It is recommended to minimize incubation times and consider the use of stability controls. For longer incubations, a buffer with a slightly lower pH may be necessary if the assay allows.

Q5: How can I confirm the concentration and purity of my this compound solutions?

A5: The concentration and purity of this compound solutions, as well as the presence of its degradation product, d-ritalinic acid, can be accurately determined using a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection.

Data Presentation

The stability of methylphenidate (the racemic mixture of this compound and levomethylphenidate) in aqueous solutions is highly dependent on pH and temperature. The following tables summarize the degradation of methylphenidate under various conditions. This data can be used as a proxy to estimate the stability of this compound.

Table 1: Effect of Temperature on Methylphenidate Stability in Blood

Temperature (°C)TimeRemaining Methylphenidate (%)
424 hours>90%
2524 hours~80%
3724 hours~40%

Table 2: Effect of pH on Methylphenidate Hydrolysis at 37°C

pHIncubation TimeHydrolysis (%)
6.024 hours~10%
7.024 hours20-30%
8.024 hours60-70%

Experimental Protocols

Protocol 1: Preparation and Storage of this compound Stock Solutions

  • Solvent Selection: For optimal stability, dissolve this compound hydrochloride in a non-aqueous solvent such as ethanol or dimethyl sulfoxide (B87167) (DMSO) to prepare a high-concentration stock solution (e.g., 10-100 mM).

  • Storage: Aliquot the stock solution into small volumes in tightly sealed vials and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

  • Working Solutions: On the day of the experiment, dilute the stock solution to the desired final concentration in the appropriate assay buffer immediately before use.

Protocol 2: Stability-Indicating HPLC Method for this compound and d-Ritalinic Acid

This protocol provides a general method for the simultaneous quantification of this compound and its primary degradant, d-ritalinic acid.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) and a phosphate (B84403) buffer (e.g., 20 mM potassium phosphate, pH 3.0).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

  • Sample Preparation:

    • Dilute the samples with the mobile phase to a concentration within the linear range of the assay.

    • For samples from biological matrices, a protein precipitation step (e.g., with acetonitrile or methanol) followed by centrifugation may be necessary.

  • Quantification:

    • Generate a standard curve using known concentrations of this compound and d-ritalinic acid.

    • Calculate the concentration of each compound in the samples by comparing their peak areas to the standard curve.

Mandatory Visualization

Caption: Troubleshooting workflow for in vitro assays.

cluster_degradation This compound Degradation Pathway dMPH This compound (Active) Hydrolysis Hydrolysis (H₂O, OH⁻) dMPH->Hydrolysis RA d-Ritalinic Acid (Inactive) Hydrolysis->RA

Caption: this compound degradation pathway.

cluster_workflow Experimental Workflow for Stability Assessment Prep_Stock Prepare d-MPH Stock Solution Prep_Samples Prepare Samples in Assay Buffer Prep_Stock->Prep_Samples Incubate Incubate at Assay Conditions (T, pH) Prep_Samples->Incubate Time_Points Collect Samples at Different Time Points Incubate->Time_Points Analyze Analyze by HPLC Time_Points->Analyze Quantify Quantify d-MPH and d-Ritalinic Acid Analyze->Quantify Determine_Rate Determine Degradation Rate Quantify->Determine_Rate

Caption: Workflow for assessing stability.

References

Technical Support Center: Enhancing Oral Bioavailability of Dexmethylphenidate in Gavage Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working to improve the oral bioavailability of dexmethylphenidate in oral gavage studies.

Frequently Asked Questions (FAQs)

Q1: What is the typical oral bioavailability of this compound and why is it often low and variable?

A1: The oral bioavailability of this compound is relatively low and can be quite variable, typically ranging from 22% to 25%.[1][2][3][4] This is primarily due to extensive first-pass metabolism in the liver, where the drug is rapidly hydrolyzed by the carboxylesterase 1 (CES1) enzyme into its inactive metabolite, d-ritalinic acid.[5][6] This rapid metabolism significantly reduces the amount of active drug that reaches systemic circulation.

Q2: How does pH affect the stability of this compound in oral gavage solutions?

A2: this compound is susceptible to pH-dependent hydrolysis. Studies have shown that the drug is more stable in acidic conditions and can undergo significant spontaneous hydrolysis in neutral to alkaline environments, even in the absence of metabolic enzymes.[6][7] Up to 60% of methylphenidate can be hydrolyzed at a pH of 7.5 or higher over 24 hours.[6][7] Therefore, it is crucial to consider the pH of your vehicle and the gastrointestinal tract of the animal model when designing your study.

Q3: What are the main strategies to improve the oral bioavailability of this compound?

A3: The primary strategies to enhance the oral bioavailability of this compound include:

  • Prodrugs: Chemical modification of the this compound molecule to create a prodrug, such as serthis compound, can protect it from first-pass metabolism. The prodrug is then converted to the active this compound in the body.[5][8]

  • Formulation Technologies:

    • Nanoparticles: Encapsulating this compound in nanoparticles can protect it from degradation and enhance its absorption.[9][10]

    • Modified-Release Formulations: Technologies like the Spheroidal Oral Drug Absorption System (SODAS™) are used to create extended-release formulations with a bimodal release profile, which can optimize the drug's pharmacokinetic profile.[1]

  • Use of Excipients: Incorporating specific excipients into the formulation can improve solubility, and permeability, and inhibit efflux pumps, thereby increasing absorption.[11]

Q4: Can food intake affect the results of my oral gavage study with this compound?

A4: Yes, food can impact the absorption of this compound. Administering this compound with a high-fat meal has been shown to delay the time to reach maximum plasma concentration (Tmax) without significantly affecting the overall exposure (AUC).[4][12] For consistency in your studies, it is advisable to either consistently dose in a fasted state or consistently with food.

Troubleshooting Guides

Issue 1: Low and Variable Bioavailability in Study Results
Potential Cause Troubleshooting Steps
Extensive First-Pass Metabolism Consider using a prodrug of this compound, like serthis compound, which is designed to bypass extensive first-pass metabolism.
Drug Precipitation in the GI Tract Ensure the drug is fully dissolved in the vehicle at the intended concentration. If using a suspension, ensure it is uniform and easily re-suspendable. Consider using solubilizing excipients.
pH-Dependent Drug Degradation Buffer your formulation to an acidic pH (around 4-5) to improve the stability of this compound.
Inconsistent Gavage Technique Ensure all personnel are thoroughly trained in oral gavage to minimize variability in administration.
Issue 2: Formulation and Dosing Solution Problems
Potential Cause Troubleshooting Steps
Poor Solubility of this compound This compound hydrochloride is freely soluble in water and methanol.[1][4] For less soluble forms or higher concentrations, consider using co-solvents (e.g., PEG 300, DMSO, though use in moderation for in vivo studies), surfactants (e.g., Tween 80), or formulating as a suspension with a suspending agent (e.g., 0.5% w/v carboxymethylcellulose).
Drug Degradation in Solution Prepare dosing solutions fresh daily. If storage is necessary, store at refrigerated temperatures (2-8°C) in a light-protected container and conduct a stability study to determine the beyond-use date. This compound solutions are more stable at an acidic pH.[7]
Inaccurate Dosing due to Suspension Settling If using a suspension, ensure it is continuously stirred during dosing to maintain homogeneity. Use a wide-bore gavage needle to prevent clogging.
Issue 3: Animal Welfare and Procedural Complications
Potential Cause Troubleshooting Steps
Animal Stress from Restraint and Gavage Handle animals gently and acclimate them to the procedure for several days before the study begins. Consider alternative, less stressful oral dosing methods if the study design allows.
Esophageal or Stomach Injury Use a flexible gavage tube or a rigid needle with a ball tip. Ensure the correct size of the gavage needle for the animal's weight and age. Measure the correct insertion length (from the tip of the nose to the last rib) and mark it on the tube to avoid perforation.
Accidental Dosing into the Lungs If you feel any resistance during intubation, do not force the tube. Withdraw and try again. Observe the animal for signs of respiratory distress after dosing.

Quantitative Data

Table 1: Comparative Pharmacokinetics of this compound Formulations in Humans

FormulationDoseCmax (ng/mL)Tmax (hr)AUC (ng·hr/mL)
Immediate-Release (IR) d-MPH[13]2 x 10 mg (4h apart)17.9 ± 5.3-115 ± 40
Extended-Release (ER) d-MPH[13]20 mg15.5 ± 4.3-119 ± 41
Racemic (d,l-MPH) ER[13]40 mg16.4 ± 4.4-122 ± 36
Serthis compound (Prodrug)[8]120 mgLower than 80mg ER d-MPH9.0~42% of 80mg ER d-MPH
Serthis compound (Prodrug)[8]240 mgLower than 80mg ER d-MPH11.0~81% of 80mg ER d-MPH

Table 2: Effect of Food on this compound (2 x 10 mg tablets) Pharmacokinetics in Humans

ConditionCmax (ng/mL)Tmax (hr)AUC (ng·hr/mL)
Fasted[12]14.1 ± 3.81.8 ± 0.690.3 ± 27.2
Fed (High-Fat Meal)[12]13.0 ± 3.72.8 ± 1.194.9 ± 25.8

Experimental Protocols

Protocol 1: Preparation of this compound HCl Solution for Oral Gavage
  • Objective: To prepare a 1 mg/mL solution of this compound HCl in sterile water.

  • Materials:

    • This compound hydrochloride powder

    • Sterile water for injection

    • Sterile glassware

    • Calibrated balance

    • Magnetic stirrer and stir bar

    • pH meter

  • Procedure:

    • Weigh the required amount of this compound HCl powder.

    • In a sterile beaker, add a portion of the sterile water.

    • While stirring, slowly add the this compound HCl powder.

    • Continue stirring until the powder is completely dissolved. This compound HCl is freely soluble in water.[1][4]

    • Add the remaining sterile water to reach the final desired volume.

    • Verify the final concentration.

    • Measure the pH of the solution. If necessary, adjust to a pH of 4.0-5.0 using a small amount of dilute HCl or NaOH to enhance stability.

    • Store the solution in a sterile, light-protected container at 2-8°C. Prepare fresh daily unless stability has been validated for a longer period.

Protocol 2: Oral Gavage Administration in Rats
  • Objective: To administer a prepared this compound solution to a rat via oral gavage.

  • Materials:

    • Prepared this compound dosing solution

    • Appropriately sized syringe

    • 16-18 gauge, 2-3 inch flexible or ball-tipped gavage needle

    • Animal scale

  • Procedure:

    • Weigh the rat to determine the correct dosing volume (typically 5-10 mL/kg).

    • Measure the correct length of insertion for the gavage needle by holding it alongside the rat from the tip of the nose to the last rib. Mark this length on the needle.

    • Draw the calculated volume of the dosing solution into the syringe and attach the gavage needle.

    • Restrain the rat firmly but gently, holding it in an upright position.

    • Gently insert the gavage needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The animal should swallow the tube.

    • If there is no resistance, the tube should pass smoothly into the esophagus to the pre-measured mark.

    • Administer the solution slowly over 2-3 seconds.

    • Gently remove the needle along the same path of insertion.

    • Return the rat to its cage and monitor for any signs of distress for at least 10-15 minutes.

Visualizations

Experimental_Workflow_Oral_Gavage cluster_prep Formulation Preparation cluster_animal_prep Animal Preparation cluster_admin Administration cluster_post Post-Dosing weigh Weigh this compound HCl dissolve Dissolve in Vehicle (e.g., Water) weigh->dissolve ph_adjust Adjust pH to 4.0-5.0 dissolve->ph_adjust qc_check QC Check (Concentration, Appearance) ph_adjust->qc_check calc_dose Calculate Dose Volume weigh_animal Weigh Animal weigh_animal->calc_dose restrain Restrain Animal calc_dose->restrain insert_needle Insert Gavage Needle restrain->insert_needle admin_dose Administer Dose Slowly insert_needle->admin_dose remove_needle Withdraw Needle admin_dose->remove_needle monitor Monitor Animal for Distress remove_needle->monitor collect_samples Collect Blood Samples at Time Points monitor->collect_samples analyze Analyze Plasma Concentrations collect_samples->analyze

Caption: Workflow for oral gavage studies with this compound.

Troubleshooting_Bioavailability cluster_formulation Formulation Issues cluster_metabolism Metabolic Issues cluster_procedure Procedural Issues start Low/Variable Bioavailability Observed? check_sol Check for Precipitation start->check_sol Yes check_ph Check Formulation pH start->check_ph sol_precip Precipitation Observed? check_sol->sol_precip ph_neutral pH > 6.0? check_ph->ph_neutral sol_precip->check_ph No sol_action Action: Use Solubilizers or Create a Suspension sol_precip->sol_action Yes review_gavage Review Gavage Technique ph_neutral->review_gavage No ph_action Action: Buffer Formulation to pH 4.0-5.0 ph_neutral->ph_action Yes first_pass Consider First-Pass Metabolism use_prodrug Action: Use a Prodrug (e.g., Serthis compound) first_pass->use_prodrug inconsistent_tech Inconsistent Technique? review_gavage->inconsistent_tech inconsistent_tech->first_pass No retrain Action: Retrain Personnel inconsistent_tech->retrain Yes

Caption: Troubleshooting decision tree for low bioavailability.

References

Technical Support Center: Troubleshooting Probe Recovery in Dexmethylphenidate In Vivo Microdialysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting probe recovery issues in dexmethylphenidate in vivo microdialysis experiments. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and provide clear, actionable solutions.

Frequently Asked Questions (FAQs)

Q1: What is a typical in vitro probe recovery percentage for small molecules like this compound?

A1: In vitro probe recovery for small molecules is highly dependent on experimental parameters, especially flow rate and the length of the dialysis membrane.[1][2] Generally, recoveries for small molecules are between 10% and 40% at typical flow rates of 0.5 to 2.0 µL/min.[3] Slower flow rates increase the time for diffusion across the membrane, leading to higher recovery rates, potentially approaching 100% at very low flow rates (e.g., 100 nL/min).[3] It's crucial to determine the in vitro recovery for each probe before implantation.[4]

Q2: My in vivo recovery of this compound is significantly lower than my in vitro recovery. What are the potential causes and how can I troubleshoot this?

A2: Discrepancies between in vitro and in vivo recovery are common because the tissue environment introduces complexities not present in a simple solution.[1] Here are the primary factors and troubleshooting steps:

  • Tissue Tortuosity and Diffusion: The extracellular space in the brain is a complex environment that can impede the diffusion of this compound to the probe membrane. This is a significant reason why in vivo recovery is often lower than in vitro.[1]

  • Probe Placement and Tissue Damage: Trauma from probe insertion can create an area of damaged tissue and edema around the probe, which can affect local blood flow and diffusion characteristics.[5] Allow for a sufficient stabilization period (often 1-2 hours) after probe implantation for the tissue to equilibrate.[6]

  • Biofouling: Proteins and other endogenous molecules can adhere to the probe membrane over time, reducing its permeability. While less of an issue for acute experiments, it can be a factor in longer-term studies.

  • Active Biological Processes: Drug uptake by transporters or metabolism in the vicinity of the probe can reduce the local concentration of this compound available for dialysis.

  • Solution: While you cannot eliminate the difference completely, you can account for it by performing in vivo calibration for each experiment using methods like the "no-net-flux" or retrodialysis techniques.[6][7]

Q3: I am observing inconsistent and variable probe recovery between different animals. How can I improve reproducibility?

A3: Inter-animal variability is a common challenge in in vivo microdialysis. Here are key strategies to enhance consistency:

  • Standardized Surgical Procedures: Use a stereotaxic frame for precise and reproducible probe implantation.[5] Ensure the surgical procedure is consistent across all animals to minimize variations in tissue trauma.

  • Consistent Probe Handling: Handle probes carefully to avoid damaging the delicate membrane.

  • Pre-experiment Probe Testing: Perform in vitro recovery tests on all probes before surgery to ensure they are functioning correctly and have similar recovery characteristics.[4]

  • In Vivo Calibration: Employ an in vivo calibration method for each animal to account for individual differences in tissue environment and probe placement. The no-net-flux method is particularly useful for this.[7]

  • Control of Physiological Parameters: Monitor and maintain consistent physiological parameters such as body temperature, as this can influence drug diffusion and metabolism.

Q4: My this compound concentration in the dialysate is below the limit of detection of my analytical instrument. What can I do to increase the recovered amount?

A4: If your analyte concentration is too low, you can try the following adjustments:

  • Decrease the Perfusion Flow Rate: Lowering the flow rate is one of the most effective ways to increase the relative recovery of your analyte.[3] Halving the flow rate can significantly increase the concentration in your dialysate. However, this will also reduce the temporal resolution of your sampling.

  • Increase the Probe Membrane Length: A longer membrane provides a larger surface area for diffusion, which can lead to higher recovery.[1] This is constrained by the size of the brain region of interest.

  • Optimize Sample Collection Time: Increase the duration of your sample collection to accumulate more analyte. This will also decrease temporal resolution.

  • Enhance Analytical Sensitivity: If possible, use a more sensitive analytical method, such as ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS).

Q5: Can the composition of the perfusate affect this compound recovery?

A5: Yes, the perfusate composition is critical. It should be an artificial cerebrospinal fluid (aCSF) that is isoosmotic with the brain's extracellular fluid to avoid fluid shifts across the probe membrane.[1] The pH of the aCSF should also be stable and within a physiological range, as changes in pH can affect the charge and, consequently, the diffusion of this compound.

Data Presentation: Factors Influencing Probe Recovery

The following tables summarize quantitative data on how different experimental parameters can affect microdialysis probe recovery. Note that specific recovery rates for this compound are not widely published; therefore, data for other small molecules with similar properties (e.g., dopamine (B1211576), ethanol) are presented as a reference.

Table 1: Effect of Perfusion Flow Rate on In Vitro Probe Recovery

Flow Rate (µL/min)AnalyteProbe Membrane Length (mm)Average In Vitro Recovery (%)
2.0Ethanol (B145695)111.7
1.5Ethanol114.8
1.0Ethanol122.4
0.5Ethanol141.2
0.2Ethanol168.5
0.1Ethanol181.9
1.0Dopamine235.5
1.0Serotonin (B10506)236.5

Data for ethanol adapted from a study on home-made microdialysis probes.[2] Data for dopamine and serotonin from a study using a 2mm membrane probe.[8]

Table 2: Effect of Probe Membrane Length on In Vitro Probe Recovery of Ethanol

Probe Membrane Length (mm)Flow Rate (µL/min)Average In Vitro Recovery (%)
12.011.7
22.018.7
32.032.4
10.181.9
20.195.6
30.197.3

Data adapted from a study on home-made microdialysis probes.[2]

Experimental Protocols

Protocol 1: In Vitro Probe Recovery Calibration

This protocol is essential to verify probe functionality before surgical implantation.

Materials:

  • Microdialysis probe

  • Syringe pump

  • Standard solution of this compound (e.g., 100 ng/mL) in aCSF

  • Beaker or vial

  • Stir plate and stir bar

  • Collection vials

  • Analytical instrument (e.g., LC-MS/MS)

Procedure:

  • Prepare a known concentration of this compound standard solution in aCSF.

  • Place the standard solution in a beaker on a stir plate and maintain a constant temperature (e.g., 37°C).

  • Immerse the membrane of the microdialysis probe into the stirred standard solution.

  • Perfuse the probe with blank aCSF at the intended in vivo flow rate (e.g., 1.0 µL/min).

  • Allow the system to equilibrate for at least 30-60 minutes.

  • Collect 3-5 dialysate samples at the desired time interval (e.g., 20 minutes).

  • Analyze the concentration of this compound in the dialysate samples (Cdialysate).

  • Calculate the in vitro recovery using the following formula:

    • Recovery (%) = (Cdialysate / Cstandard) x 100

Protocol 2: In Vivo Probe Calibration by No-Net-Flux

This method allows for the determination of the actual in vivo recovery for each experiment.

Materials:

  • Animal with surgically implanted microdialysis probe

  • Syringe pump

  • At least four different concentrations of this compound in aCSF (two above and two below the expected extracellular concentration)

  • Blank aCSF

  • Collection vials

  • Analytical instrument

Procedure:

  • After a post-surgical recovery and probe stabilization period, begin by perfusing the probe with blank aCSF to establish a baseline extracellular concentration.

  • Sequentially perfuse the probe with each of the this compound-containing aCSF solutions, from the lowest concentration to the highest.

  • Allow for equilibration (e.g., 60 minutes) at each concentration before collecting 3-4 samples.

  • After the highest concentration, perfuse again with blank aCSF to wash out the probe.

  • Analyze the this compound concentration in the dialysate for each perfusion concentration (Cout).

  • For each concentration perfused (Cin), calculate the net flux of the analyte across the probe membrane (Flux = Cin - Cout).

  • Plot the net flux (y-axis) against the perfusion concentration (Cin) (x-axis).

  • Perform a linear regression on the data points. The x-intercept of the regression line represents the point of no-net-flux, which is the estimated extracellular concentration of this compound. The slope of the line is the in vivo recovery rate.[7]

Mandatory Visualizations

G cluster_prep Pre-Experiment Preparation cluster_exp In Vivo Experiment cluster_analysis Post-Experiment Analysis probe_prep Probe Preparation & Flushing invitro_cal In Vitro Recovery Test probe_prep->invitro_cal animal_prep Animal Surgery & Probe Implantation invitro_cal->animal_prep stabilization Post-Implantation Stabilization animal_prep->stabilization histology Histological Verification of Probe Placement animal_prep->histology baseline Baseline Sample Collection (Blank aCSF) stabilization->baseline drug_admin This compound Administration baseline->drug_admin sample_collection Timed Dialysate Sample Collection drug_admin->sample_collection analysis LC-MS/MS Analysis of Dialysate sample_collection->analysis data_proc Data Processing & Recovery Calculation analysis->data_proc

Caption: Workflow for a typical in vivo microdialysis experiment.

G start Low or No Probe Recovery of this compound check_flow Is there fluid exiting the outlet tubing? start->check_flow check_pump Check syringe pump, lines for leaks/blockages. check_flow->check_pump No check_invitro Was in vitro recovery acceptable pre-surgery? check_flow->check_invitro Yes check_probe Is the probe clogged or damaged? check_pump->check_probe flush_probe Gently flush the probe. If unresolved, replace probe. check_probe->flush_probe Yes redo_invitro Perform in vitro test on a new probe. check_invitro->redo_invitro No low_invivo In vitro recovery is good, but in vivo is low. check_invitro->low_invivo Yes check_placement Verify probe placement via histology. low_invivo->check_placement optimize_params Optimize experimental parameters. check_placement->optimize_params decrease_flow Decrease perfusion flow rate. optimize_params->decrease_flow increase_length Use a probe with a longer membrane. decrease_flow->increase_length success Recovery Improved decrease_flow->success increase_collection Increase sample collection time. increase_length->increase_collection increase_length->success increase_collection->success

Caption: Troubleshooting decision tree for low probe recovery.

References

optimizing dexmethylphenidate dosing regimens to minimize behavioral side effects in rats

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing dexmethylphenidate (d-MPH) in rat models. The focus is on optimizing dosing regimens to achieve desired therapeutic effects while minimizing behavioral side effects.

Troubleshooting Guides

Issue 1: High Variability in Behavioral Responses

Question: We are observing high inter-individual variability in locomotor activity and anxiety-like behaviors in our rats following d-MPH administration. What could be the cause and how can we mitigate this?

Answer:

High variability is a common challenge in behavioral pharmacology. Several factors can contribute to this:

  • Animal Handling and Acclimation: Insufficient handling or acclimation to the testing environment can lead to stress-induced behavioral changes that confound the effects of the drug.

    • Recommendation: Handle rats for at least 3-5 days prior to the experiment. Allow for a habituation period of at least 45-60 minutes in the testing room before each behavioral assay.[1][2]

  • Route of Administration: The method of drug delivery can significantly impact absorption rates and peak plasma concentrations, leading to varied responses.

    • Recommendation: Ensure consistent administration technique. For oral gavage, use appropriate tube sizes and gentle handling to minimize stress and potential injury.[3][4] For intraperitoneal (IP) injections, ensure consistent injection placement.

  • Genetic and Environmental Factors: The strain, age, and sex of the rats can influence their response to d-MPH. Housing conditions and light-dark cycles also play a role.[5]

    • Recommendation: Use a consistent strain, age, and sex of rats within an experimental cohort. Maintain a standardized environment with controlled light-dark cycles, temperature, and humidity.

  • Dose Preparation: Inconsistent drug formulation can lead to variable dosing.

    • Recommendation: Prepare fresh solutions of d-MPH for each experiment. Ensure the drug is fully dissolved and the concentration is accurate.

Issue 2: Unexpected Sedation or Hypoactivity at Low Doses

Question: We administered a low dose of d-MPH (e.g., 1-2 mg/kg) and observed a decrease in locomotor activity instead of the expected increase. Is this normal?

Answer:

Yes, this phenomenon, known as hypoactivity, can occur at lower doses of psychostimulants.

  • Dose-Response Relationship: The relationship between d-MPH dose and locomotor activity is not always linear. Some studies have reported that lower doses can lead to decreased activity, while higher doses produce the expected hyperactivity.[6] For instance, one study using racemic methylphenidate found that a 20 mg/kg dose resulted in hypoactivity compared to controls at certain time points.[6]

  • Mechanism: The exact mechanism for this biphasic response is not fully understood but may involve preferential actions on different neuronal circuits or receptor subtypes at varying concentrations.

  • Troubleshooting:

    • Conduct a Dose-Response Study: If you are establishing a new model, it is crucial to perform a dose-response study to characterize the effects of d-MPH in your specific experimental conditions.

    • Review Literature: Consult literature for dose-response curves specific to the rat strain and behavioral assay you are using.

Issue 3: Stereotyped Behaviors at High Doses

Question: At higher doses of d-MPH, our rats are exhibiting repetitive, stereotyped behaviors (e.g., sniffing, gnawing, head weaving) which are interfering with locomotor activity assessment. How should we handle this?

Answer:

The emergence of stereotypy is a well-documented effect of high-dose psychostimulant administration and can indeed confound the measurement of locomotor activity.

  • Behavioral Competition: Stereotyped behaviors can become the predominant activity, leading to a decrease in forward ambulation. A study on methylphenidate noted that a high dose of 40 mg/kg elicited focused stereotyped activity that limited forward locomotion.[7]

  • Data Interpretation: It is crucial to score stereotyped behaviors separately from locomotor activity to get a complete picture of the drug's effects.

  • Experimental Design Considerations:

    • Dose Selection: If your primary outcome is locomotor activity, consider using a dose that is below the threshold for inducing significant stereotypy.

    • Behavioral Scoring: In addition to automated locomotor tracking, have a trained observer score the presence and severity of stereotyped behaviors.

Frequently Asked Questions (FAQs)

Q1: What are typical starting doses for d-MPH in rats for behavioral studies?

A1: The choice of dose depends heavily on the research question and the route of administration.

  • Oral Gavage: Doses ranging from 0.5 to 5 mg/kg are often used to model clinical use.[8] Higher doses (10-50 mg/kg) may be used to study adverse effects or illicit use scenarios.[4][8]

  • Intraperitoneal (IP) Injection: IP injections are more potent than oral administration.[3] Commonly used doses range from 1.0 to 2.5 mg/kg.[3][8] Even a 0.5 mg/kg IP dose can result in plasma concentrations at the high end of the clinically relevant spectrum.[6]

Q2: What are the most common behavioral side effects of d-MPH in rats?

A2: Common behavioral side effects include:

  • Changes in locomotor activity (hyperactivity or hypoactivity).[6][7]

  • Anxiety-like behaviors, which can be assessed using the elevated plus maze.[9]

  • Stereotyped behaviors at higher doses.[7]

  • Decreased appetite and body weight.[6][9]

Q3: How long after d-MPH administration should I conduct behavioral testing?

A3: The timing of behavioral testing should coincide with the peak plasma concentration of d-MPH.

  • Oral Gavage: Peak plasma levels are typically reached within 0.5 to 1 hour after administration.[3]

  • Intraperitoneal (IP) Injection: Peak effects are generally observed more rapidly, often within minutes.[6]

  • It is advisable to conduct pilot studies to determine the optimal time window for your specific experimental setup.

Q4: Can d-MPH induce long-term behavioral changes in rats?

A4: Yes, chronic administration of d-MPH, particularly during development, can lead to lasting behavioral alterations that persist into adulthood.[9] These can include changes in anxiety-like behaviors and locomotor activity.

Data Presentation

Table 1: Dose-Response of Racemic Methylphenidate on Locomotor Activity (Subcutaneous Injection)

Dose (mg/kg)Time to Maximal Effect (min)Duration of Effect (min)Qualitative Effect on Locomotor Activity
0.6N/AN/ANo significant effect
2.52070Significant increase
1050210Maximum increase
4090280Increased stereotypy, limiting forward ambulation

Data adapted from Gaytan et al. (2000).[7]

Table 2: Effects of Methylphenidate on Elevated Plus Maze Performance in Rats

Treatment GroupTime in Open Arms (seconds, mean ± SEM)
Control (Saline)55.03 ± 4.76
MPH (5 mg/kg, IP)73.71 ± 6.37*

*p < 0.05 compared to control. Data suggests a decrease in anxiety-like behavior. Adapted from Andersen et al. (2002).[9]

Experimental Protocols

Protocol 1: Open Field Test for Locomotor Activity and Anxiety-Like Behavior

Objective: To assess general locomotor activity and anxiety-like behavior in rats following d-MPH administration.

Apparatus: A square or circular arena with high walls to prevent escape. The arena is typically divided into a central zone and a peripheral zone. Automated tracking software is recommended.

Procedure:

  • Habituation: Allow rats to acclimate to the testing room for at least 45-60 minutes before the test.

  • Drug Administration: Administer d-MPH or vehicle at the predetermined dose and route.

  • Test Initiation: Place the rat gently in the center of the open field arena.

  • Data Collection: Record the rat's behavior for a specified duration, typically 5-10 minutes.[10]

  • Parameters Measured:

    • Locomotor Activity: Total distance traveled, number of line crossings.

    • Anxiety-Like Behavior: Time spent in the center zone, latency to enter the center zone, number of entries into the center zone (thigmotaxis or wall-hugging is indicative of anxiety).[10]

    • Other Behaviors: Rearing frequency, grooming bouts, and defecation boli can also be scored.[11]

  • Cleaning: Thoroughly clean the arena with an appropriate solution (e.g., 70% ethanol) between each rat to eliminate olfactory cues.

Protocol 2: Elevated Plus Maze for Anxiety-Like Behavior

Objective: To assess anxiety-like behavior in rats following d-MPH administration.

Apparatus: A plus-shaped maze elevated from the floor with two open arms and two enclosed arms.

Procedure:

  • Habituation: Acclimate the rats to the testing room for at least 45-60 minutes.

  • Drug Administration: Administer d-MPH or vehicle.

  • Test Initiation: Place the rat in the center of the maze, facing one of the open arms.[12]

  • Data Collection: Allow the rat to explore the maze for 5 minutes.[1][12][13] An overhead camera and tracking software are used for recording.

  • Parameters Measured:

    • Time spent in the open arms versus the closed arms.[1][13]

    • Number of entries into the open and closed arms.

    • An increase in the time spent in and/or entries into the open arms is interpreted as a decrease in anxiety-like behavior.[13]

  • Cleaning: Clean the maze thoroughly between each animal.[2]

Mandatory Visualizations

Dexmethylphenidate_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron dMPH This compound DAT Dopamine Transporter (DAT) dMPH->DAT Blocks NET Norepinephrine Transporter (NET) dMPH->NET Blocks DA_inc Increased Dopamine NE_inc Increased Norepinephrine DA Dopamine DAT->DA Reuptake NE Norepinephrine NET->NE Reuptake DA_R Dopamine Receptors DA->DA_R NE_R Norepinephrine Receptors NE->NE_R Signal Postsynaptic Signaling DA_R->Signal NE_R->Signal

Caption: Mechanism of action of this compound.

Experimental_Workflow_Behavioral_Testing cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Data Analysis Phase acclimation Animal Acclimation (3-5 days handling, >45 min to room) drug_prep d-MPH Solution Preparation admin d-MPH or Vehicle Administration drug_prep->admin behavioral_test Behavioral Assay (Open Field or Elevated Plus Maze) admin->behavioral_test data_collection Data Collection (Automated Tracking & Manual Scoring) behavioral_test->data_collection stat_analysis Statistical Analysis data_collection->stat_analysis

Caption: Workflow for behavioral testing with d-MPH.

References

mitigating matrix effects in LC-MS/MS analysis of dexmethylphenidate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating matrix effects during the LC-MS/MS analysis of dexmethylphenidate.

Troubleshooting Guide

Issue: Significant Ion Suppression or Enhancement

Q1: My this compound signal is significantly lower in the sample matrix compared to the neat solution. What are the likely causes and how can I fix this?

A1: This phenomenon is likely due to ion suppression, a common matrix effect where co-eluting endogenous components from the biological sample interfere with the ionization of the target analyte in the mass spectrometer's source.[1][2][3]

Troubleshooting Steps:

  • Confirm Matrix Effect: Perform a post-column infusion experiment. Infuse a standard solution of this compound directly into the MS while injecting a blank, extracted matrix sample onto the LC column. A dip in the baseline signal at the retention time of this compound confirms ion suppression.[1][2]

  • Improve Sample Preparation: The most effective way to combat matrix effects is to remove the interfering components before analysis.[4][5]

    • Evaluate Different Techniques: If you are using Protein Precipitation (PPT), consider switching to Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE). PPT is the least effective method for removing matrix components, often resulting in significant matrix effects.[6] SPE, particularly methods like HybridSPE, is very effective at removing phospholipids (B1166683), a major cause of ion suppression.[7]

    • Optimize SPE: If using SPE, ensure the sorbent chemistry and elution solvents are optimized for this compound. For basic compounds like this compound, mixed-mode SPE (combining reversed-phase and ion exchange) can produce cleaner extracts.[6]

  • Optimize Chromatographic Separation:

    • Modify Mobile Phase: Adjusting the mobile phase pH can alter the retention of this compound relative to interfering matrix components.[6][8]

    • Gradient Elution: Employ a gradient elution program to better separate this compound from early-eluting, polar matrix components that often cause suppression.[8]

    • Column Selection: Consider a different column chemistry. A Hydrophilic Interaction Liquid Chromatography (HILIC) column can be an alternative to traditional reversed-phase columns and may provide different selectivity for matrix components.[9]

  • Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., this compound-d9) co-elutes with the analyte and experiences similar matrix effects, thus providing more accurate quantification by correcting for signal suppression or enhancement.[9]

Issue: Poor Recovery

Q2: I am experiencing low recovery of this compound after sample preparation. What steps can I take to improve it?

A2: Low recovery can be caused by suboptimal extraction conditions or analyte loss during sample processing.

Troubleshooting Steps:

  • Review Extraction pH: this compound is a basic compound. Ensure the pH of your sample and wash solutions during LLE or SPE is optimized to keep the analyte in a neutral or charged state as required for retention on the sorbent or partitioning into the organic phase.

  • Check LLE Solvent: For LLE, the choice of organic solvent is critical. Experiment with different solvents or solvent mixtures to improve the partitioning of this compound.

  • Optimize SPE Elution Solvent: Ensure your SPE elution solvent is strong enough to fully elute this compound from the sorbent. You may need to increase the percentage of organic solvent or add a modifier like ammonia (B1221849) to disrupt the interaction with the sorbent.

  • Minimize Evaporation Steps: If your protocol involves an evaporation step, be cautious of analyte loss. Over-drying or high temperatures can lead to the loss of volatile compounds.

  • Evaluate Different Sample Preparation Methods: As detailed in the table below, different methods yield varying recoveries. For example, HybridSPE has been shown to provide high recovery for a range of compounds.[7]

Frequently Asked Questions (FAQs)

Q3: Which sample preparation technique is best for minimizing matrix effects in plasma for this compound analysis?

A3: While the optimal method can be matrix and analyte-specific, Solid-Phase Extraction (SPE), particularly mixed-mode or HybridSPE, is generally superior to Protein Precipitation (PPT) and often more robust than Liquid-Liquid Extraction (LLE) for minimizing matrix effects in plasma.[6][7] PPT is a simple and fast technique but is the least effective at removing interfering matrix components like phospholipids.[6] LLE can provide clean extracts but analyte recovery, especially for more polar compounds, can be low.[6] SPE offers a good balance of cleanup efficiency and recovery.

Q4: Can I just dilute my sample to reduce matrix effects?

A4: Diluting the sample can reduce the concentration of interfering matrix components and thereby lessen the matrix effect. However, this approach also dilutes the analyte, which may compromise the sensitivity of the assay, especially for low concentrations of this compound.[10] This strategy is only feasible if the assay has very high sensitivity.

Q5: My method uses a deuterated internal standard. Do I still need to worry about matrix effects?

A5: Yes. A stable isotope-labeled internal standard (SIL-IS) is excellent for compensating for matrix effects at the point of detection, as it is affected in the same way as the analyte.[9] However, significant ion suppression can still lead to a loss of sensitivity, potentially impacting the limit of quantification (LOQ) of your assay.[4] Therefore, it is always best practice to minimize matrix effects through effective sample preparation and chromatography, even when using a SIL-IS.

Q6: What are the most common sources of matrix effects in biological samples?

A6: In biological matrices like plasma and urine, common sources of matrix effects include phospholipids, salts, endogenous metabolites, and proteins.[1] Phospholipids are particularly problematic in ESI-MS and tend to elute in the same region as many drug compounds in reversed-phase chromatography, causing significant ion suppression.

Data Summary: Comparison of Sample Preparation Techniques

Sample Preparation TechniquePrincipleAdvantagesDisadvantagesTypical RecoveryMatrix Effect Removal
Protein Precipitation (PPT) Protein removal by precipitation with an organic solvent.Simple, fast, and inexpensive.Least effective cleanup; high levels of phospholipids and other matrix components remain, leading to significant matrix effects.[6]Variable, can be lower due to analyte co-precipitation.Poor
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases.Can provide very clean extracts.Can be labor-intensive, may have lower recovery for polar analytes, and uses larger volumes of organic solvents.[6]50-90%Good to Excellent
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while matrix interferences are washed away.High recovery and good cleanup. Can be automated.More complex and costly than PPT. Requires method development.>80%Good to Excellent
HybridSPE A hybrid technique combining protein precipitation and phospholipid removal in one device.Excellent removal of proteins and phospholipids, leading to minimal matrix effects and high recovery.[7]Higher cost per sample.>90%[7]Excellent

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound from Human Plasma

This protocol is a general guideline and should be optimized for your specific application.

  • Sample Pre-treatment:

    • To 200 µL of human plasma, add 20 µL of an internal standard solution (e.g., this compound-d9 in methanol).

    • Add 200 µL of 4% phosphoric acid to acidify the sample and disrupt protein binding. Vortex for 30 seconds.

    • Centrifuge at 10,000 x g for 5 minutes to pellet precipitated proteins.

  • SPE Cartridge Conditioning:

    • Use a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX).

    • Condition the cartridge with 1 mL of methanol (B129727) followed by 1 mL of water. Do not allow the sorbent to dry.

  • Sample Loading:

    • Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.

    • Apply a slow, steady flow rate (e.g., 1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of 0.1 M HCl in water to remove acidic and neutral interferences.

    • Wash the cartridge with 1 mL of methanol to remove non-polar interferences.

  • Elution:

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase. Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Protein Precipitation (PPT) for this compound from Human Plasma
  • Precipitation:

    • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard solution.

    • Add 300 µL of cold acetonitrile.

    • Vortex vigorously for 1 minute.

  • Centrifugation:

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer:

    • Carefully transfer the supernatant to a new tube or an autosampler vial.

  • Injection:

    • Inject an aliquot of the supernatant directly into the LC-MS/MS system.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt Option 1 spe Solid-Phase Extraction (Mixed-Mode Cation Exchange) add_is->spe Option 2 lle Liquid-Liquid Extraction (e.g., MTBE) add_is->lle Option 3 centrifuge_ppt Centrifuge ppt->centrifuge_ppt load_spe Load & Wash spe->load_spe extract_lle Extract & Separate Phases lle->extract_lle supernatant Collect Supernatant centrifuge_ppt->supernatant lc_separation LC Separation (e.g., C18 Column) supernatant->lc_separation elute_spe Elute load_spe->elute_spe evaporate Evaporate to Dryness elute_spe->evaporate extract_lle->evaporate reconstitute Reconstitute evaporate->reconstitute reconstitute->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection data_processing Data Processing & Quantification ms_detection->data_processing

Caption: Experimental workflow for this compound analysis.

troubleshooting_logic start Problem: Inaccurate or Imprecise Results check_suppression Observe Ion Suppression/ Enhancement? start->check_suppression improve_sp Improve Sample Prep (SPE > LLE > PPT) check_suppression->improve_sp Yes check_recovery Low Analyte Recovery? check_suppression->check_recovery No optimize_lc Optimize Chromatography (Gradient, pH, Column) improve_sp->optimize_lc use_sil_is Use Stable Isotope-Labeled Internal Standard optimize_lc->use_sil_is end Solution use_sil_is->end optimize_extraction Optimize Extraction/Elution (pH, Solvent Strength) check_recovery->optimize_extraction Yes check_recovery->end No optimize_extraction->end

Caption: Troubleshooting logic for matrix effects.

References

preventing enantiomeric interconversion during dexmethylphenidate sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and preparation of dexmethylphenidate samples to prevent enantiomeric interconversion and ensure accurate analytical results.

Frequently Asked Questions (FAQs)

Q1: What is enantiomeric interconversion and why is it a critical issue for this compound?

Q2: What are the primary factors that cause this compound to convert to its l-enantiomer (B50610) during sample preparation?

A2: The primary factors that can induce enantiomeric interconversion of this compound are exposure to non-optimal pH conditions and elevated temperatures.

  • pH: The most critical factor is exposure to basic (alkaline) conditions. The hydrogen atom on the carbon shared by the phenyl and ester groups is susceptible to removal under basic conditions, leading to a temporary loss of chirality and allowing for conversion between the d- and l-forms upon reprotonation. Forced degradation studies show that this compound undergoes significant degradation in the presence of bases like sodium hydroxide.[4] Studies on related compounds also demonstrate instability at pH values above 8.[5]

  • Temperature: Elevated temperatures can provide the energy needed to overcome the activation barrier for interconversion and can accelerate degradation.[4] Analytical techniques like Supercritical Fluid Chromatography (SFC) are noted to be suitable for temperature-labile compounds, suggesting methylphenidate's sensitivity to heat.[6][7]

Q3: What are the ideal storage and handling conditions for this compound samples and standards to maintain enantiomeric purity?

A3: To maintain enantiomeric integrity, samples and standards should be handled under controlled conditions. This includes keeping samples cool (e.g., on ice or in a refrigerated autosampler) and ensuring that all solvents and buffers used are neutral or slightly acidic. A pH range between 4 and 7 is generally safe. For example, a validated HPLC method for chiral separation of methylphenidate utilizes a mobile phase with a pH of 4.1.[8]

Troubleshooting Guide

Problem: My analytical results show a significant peak for l-methylphenidate (B1246959), but I started with a pure this compound standard.

This common issue almost always points to unintended enantiomeric interconversion during the sample preparation or analysis workflow. Use the following guide to identify the potential cause.

Troubleshooting Logic Diagram

This decision tree helps diagnose the source of enantiomeric interconversion.

G cluster_0 cluster_1 Step 1: pH Check cluster_2 Step 2: Temperature Check cluster_3 Step 3: Method Check cluster_4 Potential Causes & Solutions start Start: Unexpected l-MPH Peak Detected q1 Was sample pH > 7.0 during prep (e.g., extraction, reconstitution)? start->q1 q2 Was sample exposed to high heat (>40°C) for extended periods? q1->q2 No sol1 Cause: Base-catalyzed racemization. Solution: Maintain pH between 4-7. Use buffered solutions (e.g., ammonium (B1175870) acetate). Avoid alkaline reagents. q1->sol1 Yes q3 Is the analytical column specifically for chiral separations? q2->q3 No sol2 Cause: Thermally-induced interconversion. Solution: Keep samples on ice. Use a cooled autosampler. Avoid sample heating steps. q2->sol2 Yes sol3 Cause: Achiral method used. Solution: Use a validated chiral column (e.g., CHIROBIOTIC V2). Confirm method separates enantiomers. q3->sol3 No sol_other Cause: Contamination. Solution: Check for cross-contamination from racemic methylphenidate samples. Use fresh, high-purity solvents. q3->sol_other Yes

Caption: Troubleshooting workflow for detecting enantiomeric interconversion.

Data & Protocols

Key Factors Influencing this compound Stability

The following table summarizes the critical parameters to control during sample preparation to prevent enantiomeric interconversion.

ParameterRisk FactorRecommendationRationale
pH pH > 7.0 (Alkaline)Maintain sample and solvent pH between 4.0 and 7.0.Basic conditions can deprotonate the chiral carbon, leading to racemization. Acidic to neutral pH stabilizes the molecule.[4][5][8]
Temperature Exposure to > 40°CProcess samples on ice or at controlled room temperature (15-25°C). Use a cooled autosampler set to 4-10°C.Heat provides the energy for interconversion and accelerates degradation reactions.[4][6]
Solvent Reactive SolventsUse high-purity, non-reactive solvents such as methanol, acetonitrile, and HPLC-grade water.Impurities or reactive functional groups in solvents could potentially contribute to degradation.
Time Extended Processing TimePrepare samples immediately before analysis whenever possible. Minimize time between preparation and injection.Prolonged exposure to any non-ideal condition increases the risk of interconversion.
Recommended Sample Preparation Workflow

The following workflow is designed to minimize the risk of enantiomeric interconversion.

Caption: Optimized workflow for preparing this compound samples.

Example Protocol: Chiral HPLC Analysis of this compound

This protocol is based on established methods for the chiral separation of methylphenidate enantiomers and is optimized to prevent interconversion.[8]

1. Sample Preparation (Liquid-Liquid Extraction)

  • Pipette a 500 µL aliquot of the plasma sample into a clean microcentrifuge tube.

  • To alkalinize slightly for extraction purposes, add 50 µL of a weak, low-concentration base (e.g., 0.1M sodium bicarbonate) and vortex briefly. Crucially, do not use strong bases like NaOH and minimize time in this state.

  • Immediately add 1 mL of a pre-chilled, non-polar extraction solvent (e.g., cyclohexane (B81311) or methyl tert-butyl ether).

  • Vortex for 1 minute to ensure thorough mixing.

  • Centrifuge at 4°C for 10 minutes at 10,000 x g to separate the layers.

  • Carefully transfer the upper organic layer to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at a temperature no higher than 30°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase.

  • Transfer the reconstituted sample to an autosampler vial for injection.

2. Chromatographic Conditions

  • Instrument: High-Performance Liquid Chromatography (HPLC) system with UV detector.

  • Chiral Column: CHIROBIOTIC V2 (150 x 4.6 mm, 5-µm particles) or equivalent vancomycin-based column.[8][9]

  • Mobile Phase: Methanol / Ammonium Acetate buffer (20 mM, pH 4.1) in a 92:8 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 25 µL.

  • Column Temperature: 25°C (maintain consistent temperature).

  • Detection: UV at 215 nm.

  • Expected Retention Times: Approximately 7.0 min for l-methylphenidate and 8.1 min for d-methylphenidate.[8]

References

strategies for reducing variability in behavioral responses to dexmethylphenidate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges of variability in behavioral responses to dexmethylphenidate in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of variability in behavioral responses to this compound?

Variability in response to this compound is multifactorial, stemming from genetic predispositions, environmental influences, and methodological aspects of experimental design. Key factors include:

  • Genetic Factors: Polymorphisms in genes primarily related to the dopamine (B1211576) and norepinephrine (B1679862) pathways can significantly alter drug efficacy and side effect profiles.[1][2][3][4][5][6]

  • Environmental Conditions: The subject's environment, both in early life and during the experiment, can impact neurobiology and subsequent drug response. This includes factors like enriched or impoverished living conditions.[7][8][9][10]

  • Pharmacokinetics: Individual differences in drug absorption, metabolism, and the rate of delivery to the central nervous system can lead to varied behavioral outcomes.[11][12]

  • Experimental Protocol: Inconsistencies in study design, dosing regimens, and the methods used to assess behavior can introduce significant variability.[13]

Q2: How can I proactively control for genetic factors in my preclinical or clinical study?

While it is not always feasible to eliminate genetic variability, several strategies can be employed to account for it:

  • Genotyping: In preclinical studies, using genetically homogenous inbred animal strains can reduce inter-individual variability. In clinical research, genotyping subjects for key candidate genes can allow for stratification and analysis of response based on genetic profiles.[1][4][14]

  • Candidate Gene Analysis: Focus on genes that have been shown to moderate treatment effects, such as those involved in dopamine and serotonin (B10506) transport and reception (e.g., SLC6A3, DRD4).[1][4][14][15]

  • Statistical Analysis: Incorporate genotype as a covariate in statistical models to determine its contribution to the observed variance in response.

Q3: What role does the route of administration and formulation play in response variability?

The pharmacokinetic profile of this compound is a critical determinant of its behavioral effects.

  • Rate of Onset: Rapid increases in plasma and brain concentrations, often associated with intravenous administration, are more likely to produce reinforcing effects, whereas the slower, steadier increases from oral administration are linked to therapeutic effects.[11]

  • Extended-Release vs. Immediate-Release: Extended-release formulations are designed to provide a more stable plasma concentration over time, which can help standardize the therapeutic window and reduce variability associated with multiple daily doses of immediate-release formulations.[12][16]

  • Food Effects: The presence of food, particularly high-fat meals, can delay the absorption and time to peak plasma concentration of this compound, which should be standardized in experimental protocols.[12][17]

Troubleshooting Guides

Issue 1: High Inter-Individual Variability in Locomotor Activity (Preclinical)
Possible Cause Troubleshooting Step
Genetic Heterogeneity Use an inbred strain of rodents to minimize genetic differences. If using an outbred stock, increase the sample size to ensure sufficient statistical power to detect treatment effects despite the variability.
Environmental Differences Standardize housing conditions. Ensure all animals have the same access to enrichment, social interaction, and are handled similarly. Studies have shown that enriched environments can blunt locomotor responses to stimulants compared to impoverished environments.[7][8]
Dose-Response Differences Conduct a dose-response study to determine the optimal dose for the specific strain and behavioral paradigm. Some animals may be more or less sensitive to the drug's effects.[18]
Circadian Rhythm Conduct behavioral testing at the same time each day to control for variations in activity levels related to the light-dark cycle.
Issue 2: Inconsistent Efficacy in Clinical Trial Participants
Possible Cause Troubleshooting Step
Pharmacogenetic Differences Collect DNA samples for post-hoc analysis of candidate genes (SLC6A3, DRD4, COMT, etc.) to determine if specific genotypes are associated with non-response or adverse effects.[4][14][15]
Comorbid Conditions Screen participants thoroughly for comorbid psychiatric or medical conditions that could influence their response to this compound.[13]
Adherence Issues Implement measures to monitor and encourage adherence to the dosing schedule. For extended-release formulations, inquire about any crushing or chewing of capsules, which would alter the release profile.[19]
Subjective Reporting Bias Utilize standardized and validated rating scales for assessing ADHD symptoms.[20][21] Collect ratings from multiple informants (e.g., parents and teachers for pediatric studies) to get a more comprehensive picture of the behavioral response.[13]
Dose Inadequacy Implement a systematic dose-titration protocol to individualize the dose for each participant, balancing efficacy and tolerability.[20][22] A "forced titration" trial, where each participant is exposed to several doses, can help identify the optimal dose.[20]
Issue 3: Development of Tolerance or Sensitization
Possible Cause Troubleshooting Step
Neuroadaptive Changes Long-term administration of stimulants can lead to changes in the dopamine system, such as an upregulation of dopamine transporters, which may contribute to a reduced therapeutic effect over time.[23]
Experimental Design In preclinical studies, be aware that repeated administration can lead to either behavioral sensitization (an increased response) or tolerance (a decreased response), depending on the dosing regimen and the behavior being measured.[18]
Clinical Management If tolerance is suspected in a long-term study, a "drug holiday" or a switch to a different class of medication may be considered as part of the study protocol to assess for a return of efficacy.[23]

Data Presentation

Table 1: Key Genes Associated with Variable Response to Methylphenidate/Dexmethylphenidate
GenePolymorphismEffect on Behavioral ResponseCitation(s)
SLC6A3 (DAT1) 10-repeat alleleCarriers may show a less robust improvement in hyperactive-impulsive symptoms with increasing dose.[4]
9/9 genotypeAssociated with higher overall ADHD symptoms and a less adequate response to increasing doses of stimulants.[14]
DRD4 7-repeat alleleAssociated with a greater likelihood of social withdrawal as a side effect with increasing dose.[6]
4-repeat alleleCarriers may show more improvement across MPH doses compared to non-carriers.[4]
COMT Val158MetMay predict irritability as a side effect.[1]
SLC6A4 (5-HTT) 5-HTTLPRCan influence math test outcomes and vegetative symptoms.[1]
ADRA2A -Genotype may suggest a reduced response to methylphenidate.[15]
DBH -Associated with both the efficacy of and adverse events to methylphenidate.[2]
TH -Contributes to the clinical efficacy of methylphenidate.[2]

Experimental Protocols

Protocol 1: Standardized Assessment of Behavioral Response in a Preclinical Rodent Model
  • Animal Model: Select a single, inbred rodent strain (e.g., C57BL/6J mice or Spontaneously Hypertensive Rats - SHR) to minimize genetic variability.

  • Housing: House animals under a strict 12:12 hour light-dark cycle with controlled temperature and humidity. Provide standardized caging and enrichment to all animals to avoid variability from environmental factors.[7][8][9]

  • Habituation: Prior to drug administration, habituate animals to the testing apparatus (e.g., open field arena for locomotor activity) for a set period (e.g., 30 minutes) for 2-3 consecutive days to reduce novelty-induced hyperactivity.

  • Drug Administration: Administer this compound or vehicle via a consistent route (e.g., intraperitoneal injection). Doses should be calculated based on body weight.

  • Behavioral Testing:

    • Place the animal in the testing apparatus at a fixed time after drug administration.

    • Record activity using an automated video-tracking system for a predetermined duration (e.g., 60 minutes).

    • Key dependent variables include total distance traveled, time spent in the center vs. periphery of the arena, and stereotypic counts.

  • Data Analysis: Use appropriate statistical tests (e.g., ANOVA) to compare the effects of different doses of this compound to the vehicle control group.

Protocol 2: Systematic Dose-Titration in a Clinical Setting
  • Baseline Assessment: Before initiating treatment, conduct a thorough baseline assessment using standardized, validated ADHD rating scales (e.g., ADHD Rating Scale-IV, Vanderbilt ADHD Rating Scales).[20][21] Collect ratings from the patient and, if applicable, parents and/or teachers.

  • Initiation of Treatment: Start with a low dose of this compound (e.g., 5 mg/day for patients new to methylphenidate).[24]

  • Weekly Titration:

    • Increase the dose in small increments (e.g., 2.5 to 5 mg) on a weekly basis.[24]

    • Before each dose increase, collect symptom and side-effect ratings using the same standardized scales used at baseline.[20]

  • Optimal Dose Identification: The titration is stopped when a maximal therapeutic benefit is achieved with minimal and tolerable side effects.[20] This is considered the optimal dose for that individual.

  • Forced Titration (Alternative): In a controlled research setting, a "forced titration" or crossover design may be used. Participants receive several different dosages (e.g., 5, 10, 15, 20 mg) and a placebo, each for a set period (e.g., one week), in a randomized and blinded fashion. Rating scales are completed for each dose period, allowing for a within-subject comparison to determine the most effective dose with the fewest side effects.[20]

Visualizations

experimental_workflow cluster_preclinical Preclinical Workflow cluster_clinical Clinical Workflow p1 Select Inbred Strain p2 Standardize Environment p1->p2 p3 Habituation to Apparatus p2->p3 p4 Dose-Response Study p3->p4 p5 Automated Behavioral Tracking p4->p5 p6 Data Analysis p5->p6 c1 Baseline Assessment (Standardized Scales) c2 Genotyping (Optional) c1->c2 c3 Systematic Dose Titration c1->c3 c6 Statistical Analysis (with Genotype Covariate) c2->c6 c4 Weekly Symptom & Side Effect Monitoring c3->c4 c5 Identify Optimal Dose c4->c5 c5->c6

Caption: Workflow for reducing variability in preclinical and clinical studies.

troubleshooting_variability cluster_preclinical Preclinical Path cluster_clinical Clinical Path start High Behavioral Variability Observed q1 Preclinical or Clinical? start->q1 pc1 Check Animal Strain (Inbred?) q1->pc1 Preclinical cc1 Assess Adherence & PK Factors (e.g., food) q1->cc1 Clinical pc2 Review Environmental Standardization pc1->pc2 pc3 Verify Dosing & Timing Consistency pc2->pc3 end_node Implement Corrective Actions pc3->end_node cc2 Review Dose Titration Protocol cc1->cc2 cc3 Consider Pharmacogenetic Analysis cc2->cc3 cc3->end_node

Caption: Logical troubleshooting guide for high response variability.

signaling_pathway cluster_synapse Dopaminergic Synapse cluster_variability Sources of Variability DEX This compound DAT Dopamine Transporter (DAT/SLC6A3) DEX->DAT Blocks DA_syn Synaptic Dopamine DAT->DA_syn Reuptake (-) DR Dopamine Receptors (e.g., DRD4) DA_syn->DR Activates Response Behavioral Response DR->Response Genetics Genetic Polymorphisms (SLC6A3, DRD4) Genetics->DAT Genetics->DR Environment Environmental Factors Environment->Response PK Pharmacokinetics PK->DEX

Caption: Key factors influencing this compound's mechanism of action.

References

optimizing anesthesia protocols for surgical procedures in dexmethylphenidate-treated animals

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dexmethylphenidate-treated animals undergoing surgical procedures.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of interaction between this compound and general anesthetics?

A1: this compound is a central nervous system (CNS) stimulant that primarily works by blocking the reuptake of dopamine (B1211576) (DA) and norepinephrine (B1679862) (NE) through inhibition of their respective transporters (SLC6A3 for DA and SLC6A2 for NE).[1] This leads to increased extracellular concentrations of these neurotransmitters in the brain.[1] Anesthetic agents, on the other hand, generally cause a state of unconsciousness, in part, by enhancing inhibitory neurotransmission (e.g., via GABAA receptors) or inhibiting excitatory pathways. The interaction arises from this compound's enhancement of arousal-promoting monoaminergic neurotransmission, which can counteract the sedative effects of anesthetics.[2][3]

Q2: Should this compound be withheld before a planned surgical procedure?

A2: Yes, it is generally recommended to withhold this compound on the day of surgery.[4] The primary concern is the risk of a sudden increase in blood pressure and heart rate, particularly when used concomitantly with halogenated anesthetics like isoflurane (B1672236) or sevoflurane.[4]

Q3: Can this compound accelerate recovery from anesthesia?

A3: The evidence is mixed and appears to depend on the anesthetic agent, the animal species, and the dosage of both this compound and the anesthetic.

  • In rats, intravenous methylphenidate has been shown to decrease the time to emergence from propofol (B549288) and isoflurane anesthesia.[5][6] It also reversed sedation induced by low-dose dexmedetomidine (B676).[2] However, it did not significantly affect the recovery time from high-dose dexmedetomidine or ketamine.[2]

  • In pigs, methylphenidate (at doses of 10 mg/kg and 20 mg/kg) did not shorten or modify the recovery from propofol anesthesia.[7][8]

  • In dogs, methylphenidate at 1 mg/kg did not shorten recovery time in animals premedicated with acepromazine (B1664959) and anesthetized with either propofol or ketamine. The recovery in these dogs was also associated with some adverse effects.[9]

Troubleshooting Guide

Issue 1: Difficulty in achieving a stable anesthetic plane.

  • Question: I am having trouble inducing and maintaining a consistent level of anesthesia in a this compound-treated animal. What could be the cause and how can I address it?

  • Answer: this compound's stimulation of the CNS can counteract the effects of sedative and anesthetic drugs.[10] This can manifest as resistance to induction or a lighter-than-expected plane of anesthesia at standard doses.

    • Recommendation: Consider a multimodal approach to anesthesia. The use of premedication with an anxiolytic or sedative can help calm the animal and may reduce the required dose of the induction and maintenance anesthetic.[11] Be prepared to titrate the anesthetic dose to effect, carefully monitoring the animal's physiological responses.[12]

Issue 2: Intraoperative hypertension and tachycardia.

  • Question: I am observing a significant increase in blood pressure and heart rate in my this compound-treated animal during surgery with an inhalant anesthetic. What should I do?

  • Answer: This is a known risk due to the synergistic effects of this compound and some anesthetics on the sympathetic nervous system.[6][13]

    • Immediate Action:

      • Reduce the concentration of the inhalant anesthetic if the anesthetic plane allows.[14]

      • Ensure adequate oxygenation and ventilation.[15]

      • Administer intravenous fluids to support circulation.[15]

    • Pharmacological Intervention: If hypertension persists, consider the use of a short-acting antihypertensive agent. The choice of agent should be made carefully, considering potential interactions with both this compound and the anesthetic.

    • Prevention: Withholding this compound on the day of surgery is the most effective preventative measure.[4]

Issue 3: Prolonged or rough recovery from anesthesia.

  • Question: The animal is taking a long time to recover, or the recovery is characterized by agitation and hyperactivity. How can I manage this?

  • Answer: While some studies suggest methylphenidate can hasten recovery, others report eventful recoveries with adverse effects.[9] A prolonged or rough recovery could be due to a number of factors, including the residual effects of the anesthetic, hypothermia, or hypoglycemia.[15]

    • Management:

      • Provide a calm and quiet recovery environment. Minimize external stimuli that could exacerbate agitation.

      • Maintain normothermia. Use heating pads or other warming devices to prevent hypothermia, which can prolong drug metabolism.[15]

      • Monitor blood glucose levels. Anesthesia and surgery can be metabolically stressful.

      • Consider supportive care. If recovery is significantly prolonged, intravenous fluids can aid in drug clearance.

      • For rough recoveries, low doses of a sedative like dexmedetomidine can be used to smooth the transition from anesthesia to wakefulness.[11]

Data Presentation

Table 1: Summary of Methylphenidate's Effect on Anesthetic Recovery in Different Animal Models

Animal ModelAnesthetic Agent(s)Methylphenidate (MPH) DoseOutcome on RecoveryReference(s)
Rat Propofol5 mg/kg IVDecreased median time to emergence from 735s to 448s.[5]
Rat Isoflurane0.5 mg/kg, 5 mg/kg IVDose-dependently induced return of righting during continuous isoflurane.[3]
Rat Dexmedetomidine (low dose)5 mg/kg IVRestored locomotion.[2]
Rat Dexmedetomidine (high dose)1-5 mg/kg IVNo significant effect on return of righting reflex latency.[2]
Rat Ketamine (high dose)1-5 mg/kg IVNo significant effect on return of righting reflex latency.[2]
Pig Propofol10 mg/kg, 20 mg/kg IVDid not shorten or modify anesthesia recovery.[7][8]
Dog Propofol or Ketamine (with Acepromazine premedication)1 mg/kg IVDid not shorten recovery time; recovery was eventful.[9]

Table 2: Recommended Anesthetic and Analgesic Dosages for Rodents (General Reference)

DrugSpeciesDosageRouteUseReference(s)
Ketamine/Xylazine Mouse80-150 mg/kg / 7.5-16 mg/kgIPAnesthesia[16]
Rat40-80 mg/kg / 5-10 mg/kgIPAnesthesia[16]
Isoflurane Mouse & Rat1.0-3.0% (maintenance)InhalationAnesthesia[16]
Buprenorphine Mouse0.05-2.5 mg/kgSC, IPAnalgesia[17]
Rat0.05-0.1 mg/kgSCAnalgesia[18]
Carprofen Rat5-10 mg/kgPOAnalgesia[17]
Lidocaine Rat4 mg/kg (max)SCLocal Anesthetic[18]
Bupivacaine Rat1-2 mg/kg (max)SCLocal Anesthetic[18]

Experimental Protocols

Protocol 1: Evaluation of Methylphenidate on Emergence from Propofol Anesthesia in Rats (Adapted from[5])

  • Animal Preparation: Adult male Sprague-Dawley rats are used. An intravenous (IV) catheter is placed in a lateral tail vein under brief isoflurane anesthesia.

  • Anesthesia Induction: A single bolus of propofol (e.g., 8 mg/kg) is administered intravenously to induce loss of righting reflex.

  • Treatment Administration: Immediately following propofol administration, either methylphenidate (5 mg/kg in sterile saline) or a saline control is administered intravenously.

  • Data Collection: The primary endpoint is the "time to emergence," defined as the time from the administration of the treatment (methylphenidate or saline) until the animal spontaneously rights itself with all four paws on the ground.

  • Statistical Analysis: Due to potential non-normal distribution of emergence times, a Mann-Whitney test is appropriate for comparing the two groups.

Protocol 2: Anesthesia for Orchiectomy in Cats using Ketamine-Dexmedetomidine (Adapted from[19][20])

  • Premedication and Induction: A combination of dexmedetomidine (e.g., 10-25 µg/kg) and ketamine (e.g., 3-7 mg/kg) is administered intramuscularly (IM). An opioid such as butorphanol (B1668111) (0.2 mg/kg), hydromorphone (0.05 mg/kg), or buprenorphine (30 µg/kg) can be included for enhanced analgesia and sedation.[20]

  • Local Anesthesia: Once an adequate level of sedation is achieved, local anesthesia (e.g., 2 mg/kg of lidocaine) is administered intratesticularly and subcutaneously.[19]

  • Monitoring: Standard physiological parameters including heart rate, respiratory rate, and oxygen saturation should be monitored throughout the procedure.

Visualizations

Dexmethylphenidate_Anesthesia_Interaction cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dex This compound DAT Dopamine Transporter (DAT) Dex->DAT Blocks NET Norepinephrine Transporter (NET) Dex->NET Blocks Dopamine Dopamine Norepinephrine Norepinephrine Inc_DA Increased Dopamine Dopamine->Inc_DA Inc_NE Increased Norepinephrine Norepinephrine->Inc_NE Arousal Increased Arousal Inc_DA->Arousal Inc_NE->Arousal Sedation Sedation / Unconsciousness Arousal->Sedation Counteracts Anesthetic Anesthetic Action (e.g., GABAergic enhancement) Anesthetic->Sedation Promotes

Caption: this compound blocks dopamine and norepinephrine reuptake, increasing arousal and counteracting anesthetic-induced sedation.

Anesthesia_Troubleshooting_Workflow Start Intraoperative Complication Observed (e.g., Hypertension, Light Anesthesia) Assess Assess Anesthetic Depth and Vital Signs Start->Assess AdjustAnesthetic Adjust Inhalant Anesthetic Concentration Assess->AdjustAnesthetic CheckVitals Re-check Vitals AdjustAnesthetic->CheckVitals Stable Patient Stable CheckVitals->Stable NotStable Patient Not Stable CheckVitals->NotStable Pharmacological Consider Pharmacological Intervention (e.g., Antihypertensives, Analgesics) NotStable->Pharmacological Supportive Provide Supportive Care (IV Fluids, Ventilation) NotStable->Supportive Pharmacological->Assess Supportive->Assess

Caption: Workflow for troubleshooting common intraoperative complications in this compound-treated animals.

References

challenges in long-term stability testing of dexmethylphenidate formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the long-term stability testing of dexmethylphenidate formulations.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Q: My this compound formulation is showing significant degradation during long-term stability studies. What is the most likely degradation pathway?

A: The primary degradation pathway for this compound is hydrolysis of the methyl ester group to form its main, inactive metabolite, ritalinic acid.[1][2][3][4] This hydrolysis is pH-dependent and can be accelerated by elevated temperature and humidity.[1][2][3] In oral solutions, transesterification can also occur if certain excipients, such as glycerin, are present, leading to the formation of methylphenidate-glycerin isomers.[5]

2. Q: I am observing unexpected peaks in my HPLC chromatogram during stability analysis. How can I identify these unknown impurities?

A: Unexpected peaks often indicate the presence of degradation products. To identify these, a forced degradation study is recommended to intentionally degrade the drug substance under various stress conditions (acid, base, oxidation, heat, light).[6][7][8] This helps to establish the degradation profile and confirm if the unknown peaks correspond to known degradants. LC-MS/MS is a powerful technique for elucidating the structures of these degradation products.[5][9]

3. Q: My tablet formulation is failing hardness and dissolution tests after storage at accelerated conditions (e.g., 40°C/75% RH). What could be the cause?

A: Physical changes in tablet properties are often related to the excipients used in the formulation, particularly under high humidity.[10][11] Hygroscopic fillers, such as microcrystalline cellulose, can absorb moisture, leading to a decrease in tablet hardness and changes in disintegration time.[10] This moisture can also accelerate the chemical degradation of this compound. It is crucial to evaluate drug-excipient compatibility early in the formulation development process.[1]

4. Q: What are the key considerations for developing a stability-indicating HPLC method for this compound?

A: A robust stability-indicating method must be able to separate the active pharmaceutical ingredient (API) from its degradation products and any excipients. The method should be validated according to ICH Q2(R1) guidelines, including specificity, linearity, accuracy, precision, and robustness.[12][13] Forced degradation studies are essential to demonstrate the method's specificity and ability to resolve all potential degradants from the parent drug peak.[8] Common analytical techniques include Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[12][13]

5. Q: How do I handle out-of-specification (OOS) results for purity/impurity levels during my stability study?

A: An OOS result requires a thorough investigation to determine the root cause. The investigation should include a review of the manufacturing process, analytical procedures, and storage conditions. It is important to confirm that the OOS result is not due to an analytical error. If the OOS is confirmed, it may indicate an issue with the formulation's stability and could impact the product's shelf-life.

Data Presentation: Degradation under Stress

The following table summarizes typical data from a forced degradation study on a this compound formulation, illustrating the conditions and the primary degradant formed.

Stress ConditionTimeTemperaturePrimary Degradant% Degradation (Example)
Acid Hydrolysis (0.1 N HCl)24 hoursRoom TemperatureRitalinic Acid~3.1% - 21.5%[8]
Base Hydrolysis (0.1 N NaOH)24 hoursRoom TemperatureRitalinic Acid~3.3% - 24.9%[8]
Oxidative (e.g., H₂O₂)30 minutes60°CRitalinic AcidVaries
Thermal1 hour105°CRitalinic AcidVaries
Photolytic (UV Chamber)24 hoursAmbientRitalinic AcidVaries

Note: The percentage of degradation can vary significantly based on the specific formulation and experimental conditions.

Experimental Protocols

Protocol: Stability-Indicating RP-HPLC Method for this compound

This protocol provides a general framework for the analysis of this compound and its primary degradant, ritalinic acid. Method optimization and validation are required for specific formulations.

  • Instrumentation:

    • High-Performance Liquid Chromatograph with a UV detector.

    • Data acquisition and processing software.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 250mm x 4.6mm, 5 µm particle size).[13]

    • Mobile Phase: A mixture of a phosphate (B84403) buffer (e.g., pH 4.8) and an organic solvent like methanol (B129727) or acetonitrile. A common ratio is 70:30 (v/v) buffer to organic solvent.[13]

    • Flow Rate: 0.8 - 1.0 mL/min.[13]

    • Detection Wavelength: Isosbestic point of 215 nm.[13]

    • Injection Volume: 20 µL.

    • Column Temperature: 30°C.[12]

  • Standard and Sample Preparation:

    • Standard Solution: Prepare a stock solution of this compound reference standard in a suitable diluent (e.g., the mobile phase). Further dilute to a working concentration.

    • Sample Solution: For solid dosage forms, weigh and finely powder a representative number of units. Accurately weigh a portion of the powder equivalent to a target concentration of this compound and dissolve it in the diluent. Sonication may be required to ensure complete dissolution. Filter the solution through a 0.45 µm filter before injection.[12]

  • Forced Degradation Sample Preparation:

    • Acid Degradation: Reflux the drug solution with 2N HCl at 60°C for 30 minutes.[7]

    • Base Degradation: Reflux the drug solution with 2N NaOH at 60°C for 30 minutes.[7]

    • Oxidative Degradation: Treat the drug solution with hydrogen peroxide at 60°C for 30 minutes.[7]

    • Thermal Degradation: Expose the solid drug product or solution to dry heat (e.g., 105°C for 1 hour).[7]

    • Photodegradation: Expose the drug solution to UV light in a photostability chamber for 24 hours.[7]

    • Neutralize the acidic and basic solutions before injection.

  • Analysis:

    • Inject the standard and sample solutions into the HPLC system.

    • Identify and quantify the peaks based on the retention times of the reference standards.

    • Calculate the percentage of degradants in the stressed samples.

Visualizations

Dexmethylphenidate_Stability_Factors cluster_formulation Formulation Components cluster_stress Environmental Stress Factors cluster_degradation Degradation & Instability API This compound (API) Chemical Chemical Degradation (Hydrolysis, Oxidation) API->Chemical Excipients Excipients (e.g., Fillers, Binders) Physical Physical Instability (Hardness, Dissolution) Excipients->Physical Temperature Temperature Temperature->Chemical Humidity Humidity Humidity->Chemical Humidity->Physical Light Light Light->Chemical pH pH pH->Chemical

Caption: Factors influencing this compound formulation stability.

Stability_Testing_Workflow start Start: Stability Study Initiation formulation Prepare Formulation Batches start->formulation storage Place in Stability Chambers (ICH Conditions) formulation->storage pull Pull Samples at Time Points storage->pull analysis Analytical Testing (HPLC, Dissolution, etc.) pull->analysis data Data Review & Analysis analysis->data spec Results within Specification? data->spec pass Continue Study spec->pass Yes fail Out-of-Specification (OOS) Investigation spec->fail No pass->pull end End of Study / Shelf-life Determination pass->end fail->data

Caption: Workflow for long-term stability testing of formulations.

References

Technical Support Center: Method Refinement for Consistent Dexmethylphenidate Administration in Juvenile Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the consistent administration of dexmethylphenidate to juvenile animal models.

Troubleshooting Guides

This section addresses specific issues that may arise during experimental procedures involving this compound administration.

Oral Gavage Administration

IssuePotential Cause(s)Recommended Solution(s)
Animal Distress or Resistance During Restraint Improper handling technique, lack of habituation, excessive restraint pressure.Habituation: Handle the animals for several days prior to the experiment to acclimate them to the procedure.[1] Proper Restraint: Use a firm but gentle grip. For rats, ensure the head and body are held vertically. A small towel can be used to wrap the animal to minimize movement.[2] Alternative Methods: Consider training animals to voluntarily accept dosing from a syringe or using palatable mixtures.[3]
Regurgitation or Aspiration of the Compound Incorrect gavage needle placement, excessive administration volume, rapid administration.Verify Needle Placement: Ensure the gavage needle passes easily into the esophagus. If resistance is met, do not force it.[2] Control Volume and Speed: Administer the solution slowly. The maximum recommended volume is 10 mL/kg, though smaller volumes (e.g., 5 mL/kg) are preferable to reduce the risk of reflux.[2] Post-Administration Monitoring: Observe the animal for 5-10 minutes post-gavage for any signs of respiratory distress.[4]
Esophageal or Stomach Injury Improper gavage needle size, rough insertion technique, reuse of damaged needles.Select Appropriate Needle Size: For juvenile rats, a 16-20 gauge gavage needle with a ball tip is typically recommended. The length should be pre-measured from the animal's nose to the xiphoid process.[2] Use Flexible Tubes: Flexible catheters or tubes are preferred over rigid cannulae to minimize the risk of trauma.[3] Proper Technique: Moisten the tip of the gavage needle with water or a sucrose (B13894) solution to ease passage.[5] Advance the needle gently along the upper palate.[2]
Inconsistent Dosing Leading to Variable Results Inaccurate measurement of the drug solution, loss of substance during administration.Accurate Volume Measurement: Use calibrated syringes and ensure no air bubbles are present. Minimize Dead Space: Use low-dead-space syringes and needles. Observe for Leakage: Ensure the full dose is delivered and there is no leakage from the mouth during or after administration.

Administration in Drinking Water

IssuePotential Cause(s)Recommended Solution(s)
Reduced Water Intake and Dehydration Unpalatable taste of the this compound solution.Masking the Taste: Add sucrose (e.g., 2.5-5.0 g/L) to the water to improve palatability.[6] Gradual Introduction: Start with a low concentration of the drug and gradually increase to the target concentration. Monitor Fluid Intake: Measure water consumption daily for the first few days to ensure it has not significantly decreased. If intake is less than 90% of baseline, adjust the formulation.[7]
Variable Drug Dosage Per Animal Fluctuations in individual water consumption, changes in body weight affecting dose calculation.Individual or Small Group Housing: House animals individually or in small groups to more accurately measure water intake per animal. Daily Dose Calculation: If possible, calculate the drug concentration daily based on the animal's current weight and the previous day's water intake.[8] Alternative Methods: For precise dosing, oral gavage or administration in a small, palatable treat may be more suitable.[9]
Degradation of this compound in Solution Exposure to light, instability in water over time.Protect from Light: Use colored glass or wrap water bottles with aluminum foil to protect light-sensitive compounds.[6] Fresh Solution Preparation: Prepare fresh drug solutions regularly, based on the stability of the compound in water. For some compounds, daily or every few days is recommended.
Inaccurate Dose Calculation for Group-Housed Animals Dominant animals may consume more water, leading to uneven dosing within a cage.Use Multiple Water Bottles: Provide more than one water bottle per cage to reduce competition. Monitor Individual Animals: Regularly observe the animals to identify any that may not be drinking adequately. Check for signs of dehydration or adverse effects.

Frequently Asked Questions (FAQs)

Q1: What is the recommended vehicle for preparing this compound for oral gavage in juvenile rats?

A1: this compound hydrochloride is freely soluble in water and methanol.[10] For oral gavage, sterile water or saline are commonly used as vehicles. It is important to ensure the final solution is at a pH that is non-irritating to the animal.

Q2: How can I minimize the stress associated with repeated oral gavage in young animals?

A2: Habituation is key. Handle the juvenile animals for several days before starting the gavage schedule to acclimate them to being held.[1] Using a gentle and consistent restraint technique is also crucial. Some studies suggest that moistening the gavage needle with a sucrose solution can make the procedure more tolerable for the animal.[5]

Q3: My juvenile rats are losing weight after starting this compound treatment. Is this normal and what should I do?

A3: A decrease in body weight or a slower rate of weight gain is a known side effect of this compound and racemic methylphenidate in both juvenile animals and children.[10][11] It is crucial to monitor the body weight of the animals regularly. If significant weight loss occurs, you may need to reconsider the dose. In clinical settings with pediatric patients, treatment may be interrupted if they are not growing or gaining weight as expected.[10]

Q4: How do I ensure accurate dosing when administering this compound in the drinking water to group-housed juvenile animals?

A4: Accurate dosing in drinking water for group-housed animals is challenging due to individual variations in water intake. To improve accuracy, you can measure the average water intake per cage and calculate the drug concentration based on the average body weight of the animals in that cage.[12] However, for studies requiring precise dosing, oral gavage or administering the drug in a small, pre-measured palatable treat are more reliable methods.[9]

Q5: What are the expected behavioral effects of this compound in juvenile animal models?

A5: In juvenile rats, administration of racemic methylphenidate has been shown to lead to a decrease in spontaneous locomotor activity in adulthood.[10] Some studies have also observed a deficit in the acquisition of specific learning tasks in females treated with high doses.[10] The specific behavioral outcomes can vary depending on the dose, duration of treatment, and the specific behavioral tests used.

Data Presentation

Table 1: Effects of Oral this compound and Racemic Methylphenidate on Juvenile Rats

CompoundDoseAdministration RouteDurationAnimal AgeKey FindingsReference(s)
Racemic MethylphenidateUp to 100 mg/kg/dayOral9 weeksStarted at Postnatal Day 7Decreased spontaneous locomotor activity in adulthood at 50 mg/kg/day and above. Deficit in a specific learning task in females at the highest dose.[10][13][14]
Racemic Methylphenidate5 mg/kg/dayOral-JuvenileNo effect level for juvenile neurobehavioral development.[14][15]
This compoundUp to 20 mg/kg/dayOralDuring organogenesisPregnant RatsDelayed fetal skeletal ossification at the highest dose.[10]
This compoundUp to 20 mg/kg/dayOralThroughout pregnancy and lactationPregnant/Lactating RatsDecreased post-weaning body weight gain in male offspring at the highest dose.[10]

Experimental Protocols

Protocol 1: Oral Gavage of this compound in Juvenile Rats

  • Drug Preparation:

    • Calculate the required dose of this compound hydrochloride based on the animal's body weight.

    • Dissolve the this compound hydrochloride in sterile water or 0.9% saline to the desired concentration. Ensure the solution is fully dissolved. For example, a concentration of 2.5 mg/mL can be used.[16]

    • Prepare the solution fresh daily unless stability data indicates otherwise.

  • Animal Habituation:

    • For at least 3-5 days prior to the first gavage, handle the juvenile rats daily to acclimate them to the researcher and the restraint procedure.[1]

  • Gavage Procedure:

    • Weigh the animal to determine the correct volume for administration.

    • Select an appropriately sized gavage needle (e.g., 18-20 gauge for young rats) with a flexible tube and a ball tip.[4]

    • Measure the length of the gavage tube from the tip of the rat's nose to the bottom of the sternum and mark the tube to prevent over-insertion.[4]

    • Restrain the rat securely but gently, holding it in a vertical position.

    • Gently insert the gavage needle into the diastema of the mouth and advance it along the upper palate into the esophagus. The tube should pass smoothly without resistance.[4]

    • Slowly administer the pre-determined volume of the this compound solution.

    • Gently remove the gavage needle along the same path of insertion.

  • Post-Administration Monitoring:

    • Return the animal to its home cage and monitor for 5-10 minutes for any signs of respiratory distress, such as labored breathing.[4]

    • Continue to monitor the animals for any adverse effects, such as changes in behavior, appetite, or weight, throughout the study period.

Protocol 2: Administration of this compound in Drinking Water

  • Drug Solution Preparation:

    • Calculate the total daily dose of this compound required per animal or per cage.

    • Based on the average daily water consumption, calculate the concentration of this compound needed in the drinking water.

    • Dissolve the this compound hydrochloride in the drinking water. To improve palatability, 2.5-5.0 g/L of sucrose can be added.[6]

    • Prepare the medicated water fresh at appropriate intervals, protecting it from light by using opaque or foil-wrapped bottles.[6]

  • Acclimation and Dosing:

    • Measure the baseline water intake for several days before introducing the medicated water.[7]

    • Introduce the medicated water and monitor the daily water consumption for at least the first three days to ensure there is no significant decrease.[7]

    • If a decrease in water intake is observed, consider a gradual introduction of the drug, starting with a lower concentration.

  • Monitoring:

    • Weigh the animals at least twice during the first week of administration and regularly thereafter to monitor for weight loss.[7]

    • Check the animals daily for signs of dehydration, such as skin tenting and reduced activity.

    • Ensure the water bottles are functioning correctly and are being refilled with the fresh medicated solution as needed.

Mandatory Visualization

Dexmethylphenidate_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DOPA DOPA DA Dopamine (DA) DOPA->DA NE Norepinephrine (NE) DA->NE Conversion VMAT2 VMAT2 DA->VMAT2 Uptake NE->VMAT2 Uptake Vesicle Synaptic Vesicle VMAT2->Vesicle Synaptic_Cleft Vesicle->Synaptic_Cleft Release DAT Dopamine Transporter (DAT) NET Norepinephrine Transporter (NET) DA_cleft DA NE_cleft NE Dex This compound DA_cleft->DAT Reuptake DA_Receptor Dopamine Receptors DA_cleft->DA_Receptor Binds NE_cleft->NET Reuptake NE_Receptor Norepinephrine Receptors NE_cleft->NE_Receptor Binds Dex->DAT Inhibits Dex->NET Inhibits Signal Signal Transduction DA_Receptor->Signal NE_Receptor->Signal

Caption: this compound's mechanism of action.

References

overcoming solubility issues of dexmethylphenidate for in vitro experiments

Author: BenchChem Technical Support Team. Date: December 2025

This center provides researchers, scientists, and drug development professionals with essential information and troubleshooting strategies for overcoming solubility challenges with dexmethylphenidate hydrochloride in in vitro experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to prepare a stock solution of this compound hydrochloride?

A1: this compound hydrochloride is freely soluble in water and methanol.[1][2][3] For most in vitro applications, especially cell-based assays, preparing a primary stock solution in sterile, nuclease-free water is recommended. If a higher concentration is required than what water allows, Dimethyl Sulfoxide (DMSO) can be used, followed by serial dilution in an aqueous buffer or cell culture medium. Ethanol is also a viable solvent.[1]

Q2: My this compound hydrochloride is not dissolving in water. What should I do?

A2: First, ensure you are using this compound hydrochloride, as the free base has very low water solubility. If you are using the hydrochloride salt and still face issues:

  • Check the pH: this compound hydrochloride solutions are acidic.[1][2][3] Ensure the pH of your water is neutral or slightly acidic before dissolving.

  • Gentle Warming: Warming the solution to 37°C can aid dissolution.

  • Vortexing/Sonication: Use a vortex mixer or a sonicator bath to provide mechanical agitation, which can significantly improve the rate of dissolution.

Q3: I observed precipitation after diluting my DMSO stock solution into my aqueous cell culture medium. How can I prevent this?

A3: This is a common issue when a compound is much less soluble in an aqueous environment than in the organic stock solvent. To mitigate this:

  • Perform Serial Dilutions: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This gradual change in solvent composition can keep the compound in solution.

  • Pre-warm the Medium: Adding the stock solution to a pre-warmed (37°C) medium can help maintain solubility.

  • Increase Final DMSO Concentration (with caution): While not ideal, slightly increasing the final percentage of DMSO in your working solution can help. However, it is critical to keep the final DMSO concentration below a level that is toxic to your specific cell line, typically ≤ 0.5%, and ideally ≤ 0.1%.[4] Always run a vehicle control (medium with the same final DMSO concentration) to assess solvent toxicity.

  • Lower the Final Drug Concentration: If possible, working at a lower final concentration of this compound may prevent it from exceeding its solubility limit in the final medium.

Q4: What are the key physicochemical properties of this compound that influence its solubility?

A4: The key properties are its salt form, pKa, and logP. This compound is most commonly used as a hydrochloride salt, which greatly enhances its aqueous solubility compared to the free base. Its pKa is approximately 9.09 for the piperidine (B6355638) nitrogen, meaning it is protonated and more water-soluble at physiological pH.[1] The logP value of ~1.47 to 2.25 indicates moderate lipophilicity.[1]

Physicochemical & Solubility Data

The following tables summarize key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₄H₁₉NO₂ (free base)[5]
Molecular Weight233.31 g/mol (free base)[5]
Molecular Weight269.77 g/mol (HCl salt)[6]
pKa (strongest basic)~9.09[1]
logP1.47 - 2.25[1][7]

Table 2: Solubility of this compound Hydrochloride

SolventSolubilityReference
WaterFreely Soluble (18.6 mg/mL for racemic methylphenidate HCl)[1][2][3]
MethanolFreely Soluble[1][2][3]
EthanolSoluble (29.3 mg/mL for racemic methylphenidate HCl)[1]
ChloroformSlightly Soluble[1][2][3]
AcetoneSlightly Soluble[1][2][3]

Experimental Protocols & Workflows

Protocol: Preparation of a 10 mM Aqueous Stock Solution

This protocol details the steps for preparing a concentrated stock solution of this compound hydrochloride in water.

Materials:

  • This compound hydrochloride powder (MW: 269.77 g/mol )

  • Sterile, nuclease-free water

  • Sterile conical tube or vial

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Calculate Mass: To prepare 10 mL of a 10 mM stock solution, calculate the required mass:

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (mg) = 10 mmol/L x 0.01 L x 269.77 g/mol x 1000 mg/g = 26.98 mg

  • Weigh Compound: Carefully weigh out 26.98 mg of this compound hydrochloride powder and transfer it to a sterile conical tube.

  • Add Solvent: Add 10 mL of sterile, nuclease-free water to the tube.

  • Dissolve: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. A clear solution with no visible particulates should be formed. Gentle warming in a 37°C water bath may be used if necessary.

  • Sterilization & Storage: Filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile tube. Aliquot into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for preparing working solutions from a primary stock for use in cell culture experiments.

G cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation cluster_qc Quality Control s1 Weigh this compound HCl s2 Dissolve in Sterile Water (e.g., to 10 mM) s1->s2 s3 Vortex / Sonicate s2->s3 s4 Sterile Filter (0.22 µm) s3->s4 s5 Aliquot & Store at -20°C s4->s5 w1 Thaw Stock Aliquot s5->w1 Begin Experiment w2 Perform Serial Dilution in Pre-warmed Culture Medium w1->w2 w3 Add to Cell Culture Plate (Final DMSO ≤ 0.1%) w2->w3 q1 Visual Check for Precipitation w2->q1 q2 Include Vehicle Control w3->q2 G cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron vesicle Vesicles (DA/NE) release Release DA_NE Dopamine (DA) & Norepinephrine (NE) release->DA_NE receptors DA/NE Receptors signal Postsynaptic Signal receptors->signal DA_NE->receptors Binds DAT DAT / NET (Transporter) DA_NE->DAT Reuptake Dex This compound Dex->DAT Blocks

References

Validation & Comparative

Preclinical Comparative Efficacy of Dexmethylphenidate versus D-amphetamine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed preclinical comparison of dexmethylphenidate (d-MPH) and d-amphetamine (d-AMP), two commonly prescribed psychostimulants for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD). The information presented is intended for researchers, scientists, and drug development professionals, focusing on key preclinical efficacy data, mechanisms of action, and experimental methodologies.

Executive Summary

This compound, the d-threo enantiomer of methylphenidate, and d-amphetamine, the dextrorotatory isomer of amphetamine, both exert their therapeutic effects by modulating catecholaminergic neurotransmission in the brain.[1] While both drugs increase the synaptic availability of dopamine (B1211576) (DA) and norepinephrine (B1679862) (NE), their underlying mechanisms of action are distinct.[1] this compound primarily acts as a dopamine and norepinephrine reuptake inhibitor, blocking the dopamine transporter (DAT) and norepinephrine transporter (NET).[2] In contrast, d-amphetamine not only blocks DAT and NET but also promotes the release of these neurotransmitters from presynaptic vesicles and reverses the direction of the transporters.[2] These mechanistic differences are reflected in their preclinical pharmacological profiles.

Mechanism of Action

The primary pharmacological action of both this compound and d-amphetamine is the enhancement of central dopamine and norepinephrine activity, which plays a crucial role in executive function and attention.[1]

This compound (d-MPH) is a potent and selective inhibitor of DAT and NET.[2] By binding to these transporters, it blocks the reuptake of DA and NE from the synaptic cleft, thereby increasing their concentration and prolonging their signaling.[2]

D-amphetamine (d-AMP) has a more complex mechanism of action. It is a competitive inhibitor of DAT and NET, and it also acts as a substrate for these transporters, leading to their reversal and the non-vesicular release of dopamine and norepinephrine.[2] Furthermore, d-amphetamine can enter the presynaptic neuron and disrupt the vesicular storage of monoamines by inhibiting the vesicular monoamine transporter 2 (VMAT-2), leading to increased cytoplasmic concentrations of DA and NE, which are then transported out of the cell by the reversed DAT and NET.[2]

dot

Caption: Comparative Mechanisms of Action.

Pharmacodynamics: Transporter Binding Affinity

The affinity of this compound and d-amphetamine for monoamine transporters is a key determinant of their potency and selectivity. Preclinical studies have characterized these binding affinities using radioligand binding assays in rodent brain tissue.

CompoundTransporterKi (nM)Animal ModelReference
This compound DAT13.1Rat Striatum[Gatley et al., 1996]
NET39.4Rat Hippocampus[Gatley et al., 1996]
SERT>10,000Rat Brain[Gatley et al., 1996]
d-Amphetamine DAT24.8Rat Striatum[Heal et al., 2013]
NET7.3Rat Hippocampus[Heal et al., 2013]
SERT3380Rat Brain[Heal et al., 2013]

Preclinical Efficacy Models

Locomotor Activity

Locomotor activity in rodents is a widely used behavioral assay to assess the stimulant properties of drugs. Both this compound and d-amphetamine dose-dependently increase locomotor activity in rats and mice.

CompoundAnimal ModelDose Range (mg/kg, i.p.)Effect on Locomotor ActivityReference
This compound Mice1 - 3Significant increase[3]
d-Amphetamine Mice1 - 3Significant increase[3]
d-Amphetamine Rats0.5 - 1.0Dose-dependent increase[4]
Drug Discrimination

Drug discrimination paradigms are used to evaluate the subjective effects of drugs. In these studies, animals are trained to recognize the interoceptive cues of a specific drug and differentiate it from saline. The ability of a novel compound to substitute for the training drug is a measure of its similar subjective effects.

Training DrugTest CompoundED50 (mg/kg, i.p.)Animal ModelReference
d-Amphetamine (0.5 mg/kg)d-Amphetamine 0.23Rat[5]
d-Amphetamine (0.5 mg/kg)Methylphenidate 1.1Rat[5]
Methamphetamine (1.0 mg/kg)d-Amphetamine 0.3Rat[6]

Experimental Protocols

In Vivo Microdialysis

In vivo microdialysis is a technique used to measure extracellular neurotransmitter levels in specific brain regions of freely moving animals.

dot

InVivoMicrodialysis A Stereotaxic Surgery: Implant guide cannula above target brain region B Recovery Period (Several days) A->B C Probe Insertion: Insert microdialysis probe through guide cannula B->C D Perfusion & Equilibration: Perfuse with aCSF (1-2 µL/min) for 60-90 min C->D E Baseline Sampling: Collect 3-4 baseline dialysate samples D->E F Drug Administration: Systemic (i.p., s.c.) or local (reverse dialysis) E->F G Post-Drug Sampling: Collect dialysate samples at timed intervals F->G H Neurochemical Analysis: HPLC-ECD to quantify DA and NE levels G->H

Caption: In Vivo Microdialysis Experimental Workflow.

Protocol:

  • Animal Model: Adult male Sprague-Dawley rats (250-350g) are typically used.

  • Stereotaxic Surgery: Under anesthesia, a guide cannula is stereotaxically implanted above the brain region of interest (e.g., prefrontal cortex, striatum) and secured to the skull.[7]

  • Recovery: Animals are allowed to recover for several days post-surgery.

  • Microdialysis Experiment: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).[7]

  • Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) before and after drug administration.[7]

  • Analysis: The concentrations of dopamine and norepinephrine in the dialysate are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).[8]

Locomotor Activity Assessment

This assay measures the spontaneous motor activity of rodents in a novel environment.

dot

LocomotorActivity A Habituation: Place animal in the open-field arena for 30-60 min B Drug Administration: Administer test compound (i.p., s.c., p.o.) A->B C Data Collection: Record locomotor activity for 60-120 min using automated tracking system B->C D Data Analysis: Quantify distance traveled, rearing frequency, and time spent in different zones C->D

Caption: Locomotor Activity Experimental Workflow.

Protocol:

  • Apparatus: A square open-field arena (e.g., 40x40 cm) equipped with infrared photobeams or a video tracking system is used.[4]

  • Procedure: Animals are habituated to the testing room before being placed in the center of the open-field arena. Following habituation, animals are administered the test compound or vehicle and their activity is recorded for a specified period (e.g., 60-120 minutes).[9]

  • Data Analysis: Automated software is used to quantify various parameters of locomotor activity, including total distance traveled, horizontal and vertical activity (rearing), and time spent in the center versus the periphery of the arena.[9]

Drug Discrimination Paradigm

This procedure assesses the subjective effects of a drug by training an animal to make a specific response to receive a reward in the presence of the drug's internal cue.

dot

DrugDiscrimination A Training Phase: Train animals to press one lever after drug administration and another lever after saline to receive a food reward B Acquisition Criteria: Continue training until a high degree of accuracy is achieved (e.g., >80% correct responses) A->B C Test Phase: Administer a novel compound or different doses of the training drug and observe which lever is pressed B->C D Data Analysis: Calculate the percentage of responses on the drug-appropriate lever to determine generalization C->D

Caption: Drug Discrimination Experimental Workflow.

Protocol:

  • Apparatus: Standard operant conditioning chambers equipped with two response levers and a food dispenser are used.[10]

  • Training: Food-deprived rats are trained to press one lever to receive a food reward following an injection of the training drug (e.g., d-amphetamine) and to press a second lever for a reward after a saline injection. Training sessions are conducted daily until the animals reliably discriminate between the drug and saline conditions.[11]

  • Testing: Once the discrimination is established, test sessions are conducted where various doses of the training drug or other compounds are administered. The percentage of responses on the drug-associated lever is measured as an index of generalization to the training drug's cue.[12]

References

A Head-to-Head Comparison of Dexmethylphenidate and Modafinil on Cognitive Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cognitive effects of dexmethylphenidate and modafinil (B37608), drawing upon available experimental data. While direct head-to-head trials of this compound and modafinil are limited, this guide synthesizes findings from studies comparing modafinil with methylphenidate, of which this compound is the more active d-enantiomer.

Mechanisms of Action: A Tale of Two Stimulants

This compound and modafinil both enhance wakefulness and cognitive function, but through distinct neurochemical pathways.

This compound primarily acts as a dopamine (B1211576) and norepinephrine (B1679862) reuptake inhibitor.[1] By blocking the dopamine transporter (DAT) and the norepinephrine transporter (NET), it increases the levels of these crucial neurotransmitters in the synaptic cleft, thereby enhancing dopaminergic and noradrenergic signaling.[1] This targeted action is believed to be the primary driver of its effects on attention, motivation, and executive function.[2]

Modafinil's mechanism is more complex and less fully understood. While it also weakly inhibits the dopamine transporter, its cognitive-enhancing effects are thought to stem from a broader range of neurochemical interactions.[3][4] Modafinil influences several neurotransmitter systems, including increasing histamine (B1213489) and orexin (B13118510) levels in the hypothalamus, which are critical for promoting wakefulness.[3] It also modulates glutamate, GABA, and serotonin (B10506) levels, contributing to its multifaceted effects on alertness and cognitive processes.[4][5]

Signaling Pathway Diagrams

To visualize these distinct mechanisms, the following diagrams illustrate the primary signaling pathways of this compound and modafinil.

Dexmethylphenidate_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DEX This compound DAT Dopamine Transporter (DAT) DEX->DAT Blocks NET Norepinephrine Transporter (NET) DEX->NET Blocks DA_vesicle Dopamine Vesicle DA Dopamine DA_vesicle->DA Release NE_vesicle Norepinephrine Vesicle NE Norepinephrine NE_vesicle->NE Release DA->DAT Reuptake DA_receptor Dopamine Receptor DA->DA_receptor Binds NE->NET Reuptake NE_receptor Norepinephrine Receptor NE->NE_receptor Binds Cognitive_Function Enhanced Cognitive Function (Attention, Executive Function) DA_receptor->Cognitive_Function NE_receptor->Cognitive_Function Modafinil_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_hypothalamus Hypothalamus MOD Modafinil DAT Dopamine Transporter (DAT) MOD->DAT Weakly Blocks Glutamate_vesicle Glutamate Vesicle MOD->Glutamate_vesicle Enhances Release GABA_neuron GABAergic Neuron MOD->GABA_neuron Inhibits Orexin_neuron Orexin Neuron MOD->Orexin_neuron Activates Histamine_neuron Histamine Neuron MOD->Histamine_neuron Activates DA_vesicle Dopamine Vesicle DA Dopamine DA_vesicle->DA Release Glutamate Glutamate Glutamate_vesicle->Glutamate Release GABA GABA GABA_neuron->GABA Release DA->DAT Reuptake DA_receptor Dopamine Receptor DA->DA_receptor Binds Glutamate_receptor Glutamate Receptor Glutamate->Glutamate_receptor Binds GABA_receptor GABA Receptor GABA->GABA_receptor Binds Cognitive_Function Enhanced Cognitive Function (Wakefulness, Attention) DA_receptor->Cognitive_Function Glutamate_receptor->Cognitive_Function GABA_receptor->Cognitive_Function Inhibitory Input Orexin_neuron->Cognitive_Function Promotes Wakefulness Histamine_neuron->Cognitive_Function Promotes Wakefulness Experimental_Workflow cluster_screening Phase 1: Screening & Baseline cluster_randomization Phase 2: Randomization & Intervention cluster_assessment Phase 3: Post-Intervention Assessment cluster_analysis Phase 4: Data Analysis Recruitment Participant Recruitment Informed_Consent Informed Consent Recruitment->Informed_Consent Baseline_Assessment Baseline Cognitive Assessment (e.g., TMT, SDMT, Memory Tasks) Informed_Consent->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Group_A Group A: this compound Randomization->Group_A Group_B Group B: Modafinil Randomization->Group_B Group_C Group C: Placebo Randomization->Group_C Post_Drug_Assessment Post-Intervention Cognitive Assessment Group_A->Post_Drug_Assessment Group_B->Post_Drug_Assessment Group_C->Post_Drug_Assessment Data_Analysis Statistical Analysis (Comparison of cognitive scores between groups) Post_Drug_Assessment->Data_Analysis Conclusion Conclusion on Comparative Efficacy Data_Analysis->Conclusion

References

Validating Dexmethylphenidate's Therapeutic Efficacy in a Preclinical Model of ADHD: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of preclinical data underscores the therapeutic potential of dexmethylphenidate in mitigating attention-deficit/hyperactivity disorder (ADHD)-like behaviors. This guide provides a comparative analysis of this compound against other pharmacological alternatives, leveraging experimental data from dopamine (B1211576) transporter (DAT) knockout mouse models, a well-established paradigm for studying ADHD.

Researchers in the fields of neuroscience and drug development now have access to a consolidated resource summarizing the effects of this compound and its alternatives on key behavioral and neurochemical outcomes in DAT knockout mice. This guide presents quantitative data in clearly structured tables, details experimental protocols for reproducibility, and visualizes complex biological pathways and experimental workflows to facilitate a deeper understanding of the mechanisms of action.

Unraveling the Mechanism: How this compound Works

This compound, the more active d-enantiomer of methylphenidate, primarily functions by blocking the dopamine transporter (DAT) and, to a lesser extent, the norepinephrine (B1679862) transporter (NET). This action increases the extracellular concentrations of dopamine and norepinephrine, particularly in the prefrontal cortex, a brain region crucial for executive functions like attention and impulse control.[1] In DAT knockout mice, which exhibit hallmark features of ADHD such as hyperactivity and deficits in sensorimotor gating, the therapeutic effects of psychostimulants like methylphenidate are thought to be mediated through the norepinephrine transporter system.[2]

Comparative Efficacy: this compound vs. Alternatives

The following tables summarize the quantitative effects of this compound and alternative treatments on hyperactivity and attention deficits in DAT knockout (KO) or knockdown mice.

Table 1: Effects of Psychostimulants on Locomotor Activity in DAT Knockdown/KO Mice

TreatmentDose (mg/kg)Genotype% Change in Locomotor ActivityReference
d-amphetamine1DAT-/-[3][4]
d-amphetamine3DAT-/-[3][4]
d-amphetamine10DAT-/-[3][4]
Methylphenidate20DAT-tg[5]
Cocaine20DAT-tg[5]

Note: Data for this compound was not available in a comparable format. Methylphenidate is a racemic mixture of d- and l-isomers, with this compound being the active component. DAT-tg refers to mice overexpressing the dopamine transporter. A decrease (↓) in locomotor activity in hyperactive DAT-/- mice is considered a therapeutic effect.

Table 2: Effects of Non-Stimulant Alternatives on Attentional Deficits in DAT Knockout Rodents

TreatmentDose (mg/kg)Genotype% Improvement in Prepulse InhibitionReference
Atomoxetine3DAT-KO (Rat)Significant Improvement[6][7][8]
NisoxetineN/ADAT-KO (Mouse)Ameliorated Impulsivity[2]

Visualizing the Science: Pathways and Protocols

To further elucidate the mechanisms and methods behind these findings, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

This compound Signaling Pathway Figure 1: this compound Signaling in the Prefrontal Cortex cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron (Prefrontal Cortex) This compound This compound DAT Dopamine Transporter (DAT) This compound->DAT Blocks NET Norepinephrine Transporter (NET) This compound->NET Blocks Dopamine_Vesicle Dopamine Dopamine Dopamine Dopamine_Vesicle->Dopamine Release Norepinephrine_Vesicle Norepinephrine Norepinephrine Norepinephrine Norepinephrine_Vesicle->Norepinephrine Release D1_Receptor Dopamine D1 Receptor Dopamine->D1_Receptor Activates Alpha2_Receptor α2 Adrenergic Receptor Norepinephrine->Alpha2_Receptor Activates Downstream_Signaling Downstream Signaling Cascade D1_Receptor->Downstream_Signaling Alpha2_Receptor->Downstream_Signaling Improved_Cognition Improved Attentional and Cognitive Function Downstream_Signaling->Improved_Cognition

Caption: this compound blocks DAT and NET, increasing synaptic dopamine and norepinephrine, which activate postsynaptic D1 and α2 receptors in the prefrontal cortex to improve cognitive function.[1][9][10][11][12]

Experimental_Workflow Figure 2: Workflow for Behavioral Testing in DAT-KO Mice Animal_Model DAT Knockout Mice (ADHD Model) Treatment_Groups Treatment Groups: - Vehicle - this compound - Alternative Drug Animal_Model->Treatment_Groups Behavioral_Testing Behavioral Testing Treatment_Groups->Behavioral_Testing Open_Field Open Field Test (Hyperactivity) Behavioral_Testing->Open_Field PPI Prepulse Inhibition Test (Attention) Behavioral_Testing->PPI EPM Elevated Plus Maze (Anxiety) Behavioral_Testing->EPM Data_Analysis Data Collection and Statistical Analysis Open_Field->Data_Analysis PPI->Data_Analysis EPM->Data_Analysis Results Comparative Efficacy Results Data_Analysis->Results

Caption: A typical experimental workflow for evaluating the therapeutic effects of drugs in DAT knockout mice involves treatment administration followed by a battery of behavioral tests to assess different ADHD-related domains.

Detailed Experimental Protocols

1. Open Field Test for Locomotor Activity (Hyperactivity)

  • Apparatus: A square arena (e.g., 40 x 40 cm) with walls high enough to prevent escape, typically made of a non-reflective material. The arena is often placed in a sound-attenuating chamber with controlled lighting.

  • Procedure:

    • Acclimatize the mouse to the testing room for at least 30 minutes before the test.

    • Gently place the mouse in the center of the open field arena.

    • Allow the mouse to explore the arena freely for a specified period (e.g., 30-60 minutes).

    • An automated video tracking system records the mouse's activity.

  • Parameters Measured:

    • Total distance traveled (cm)

    • Time spent in the center versus the periphery of the arena

    • Rearing frequency (a measure of exploratory behavior)

  • Interpretation: DAT knockout mice typically exhibit significantly increased total distance traveled compared to wild-type mice. A therapeutic drug is expected to reduce this hyperactivity.[5][13]

2. Prepulse Inhibition (PPI) Test for Sensorimotor Gating (Attention)

  • Apparatus: A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the startle response.

  • Procedure:

    • Acclimatize the mouse to the startle chamber for a brief period (e.g., 5 minutes) with background white noise.

    • The test consists of different trial types presented in a pseudo-random order:

      • Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB) is presented to elicit a startle response.

      • Prepulse-pulse trials: A weaker, non-startling acoustic stimulus (the prepulse, e.g., 74-86 dB) is presented shortly before the startling pulse.

      • No-stimulus trials: Only background noise is present.

  • Parameters Measured:

    • Startle amplitude in response to the pulse-alone trials.

    • Startle amplitude in the prepulse-pulse trials.

    • Percent PPI is calculated as: [1 - (startle response on prepulse-pulse trial / startle response on pulse-alone trial)] x 100.

  • Interpretation: DAT knockout mice often show deficits in PPI (i.e., a lower %PPI) compared to wild-type mice, indicating impaired sensorimotor gating. A therapeutic drug is expected to increase the %PPI towards wild-type levels.[14]

3. Elevated Plus Maze (EPM) for Anxiety-Like Behavior

  • Apparatus: A plus-shaped maze elevated from the floor with two open arms and two enclosed arms.[15][16][17]

  • Procedure:

    • Acclimatize the mouse to the testing room.

    • Place the mouse in the center of the maze, facing one of the open arms.

    • Allow the mouse to explore the maze for a set time (e.g., 5 minutes).

    • A video camera records the session for later analysis.[15][16][17]

  • Parameters Measured:

    • Time spent in the open arms versus the closed arms.

    • Number of entries into the open and closed arms.

  • Interpretation: An increase in the time spent and the number of entries into the open arms is indicative of reduced anxiety-like behavior.[15][16][17]

Conclusion

The data from DAT knockout mouse models provides strong preclinical evidence for the therapeutic effects of this compound in ameliorating ADHD-like behaviors. While direct comparative studies with a full range of alternatives are still needed to provide a complete picture, the available evidence suggests that this compound and other compounds that modulate the dopamine and norepinephrine systems hold significant promise. The detailed protocols and pathway visualizations provided in this guide are intended to support further research and development in this critical area of neuroscience.

References

A Comparative Guide to the Cross-Validation of Open-Field and Elevated Plus-Maze Tests for Dexmethylphenidate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the open-field and elevated plus-maze tests for assessing the behavioral effects of dexmethylphenidate, a central nervous system stimulant primarily used in the treatment of Attention Deficit Hyperactivity Disorder (ADHD). By examining the interplay between locomotor activity and anxiety-like behaviors, researchers can achieve a more comprehensive understanding of the drug's psychopharmacological profile. This document is intended for researchers, scientists, and drug development professionals.

While direct cross-validation studies for this compound are limited, this guide synthesizes findings from studies on methylphenidate (MPH), the racemic mixture from which this compound is the active d-enantiomer. The behavioral effects of this compound are expected to be similar to, if not more pronounced than, those of methylphenidate.

Experimental Protocols

To ensure reproducibility and validity, standardized experimental protocols are crucial. Below are detailed methodologies for the open-field and elevated plus-maze tests.

Open-Field Test Protocol

The open-field test is a widely used assay to assess general locomotor activity and anxiety-like behavior in rodents.

Apparatus:

  • A square arena (e.g., 40 x 40 x 30 cm for mice; 90 x 90 x 50 cm for rats) with opaque walls to prevent escape.

  • The floor is typically divided into a grid of equal-sized squares, delineating a central and a peripheral zone.

  • An overhead camera is used for automated tracking of the animal's movement.

Procedure:

  • Habituation: Animals are brought to the testing room at least 30-60 minutes before the test to acclimate to the new environment.

  • Drug Administration: this compound or a vehicle control is administered at a predetermined time before the test (e.g., 30 minutes for intraperitoneal injection).

  • Test Initiation: Each animal is gently placed in the center or a corner of the open-field arena.

  • Data Collection: The animal's behavior is recorded for a set duration, typically 5-15 minutes. Key parameters measured include:

    • Total Distance Traveled: An indicator of overall locomotor activity.

    • Time Spent in the Center Zone: A measure of anxiety-like behavior; less time in the center suggests higher anxiety.

    • Rearing Frequency: The number of times the animal stands on its hind legs, which can indicate exploratory behavior.

    • Thigmotaxis: The tendency to remain close to the walls, another indicator of anxiety.

  • Cleaning: The arena is thoroughly cleaned with 70% ethanol (B145695) or a similar cleaning agent between each trial to eliminate olfactory cues.

Elevated Plus-Maze Test Protocol

The elevated plus-maze is a classic behavioral assay for assessing anxiety-like behavior in rodents.

Apparatus:

  • A plus-shaped maze elevated above the floor (typically 50-55 cm).

  • Two opposite arms are enclosed by high walls (closed arms), while the other two are open (open arms).

  • A central platform connects the four arms.

  • An overhead camera records the animal's movements.

Procedure:

  • Habituation: Similar to the open-field test, animals are habituated to the testing room.

  • Drug Administration: this compound or a vehicle control is administered prior to testing.

  • Test Initiation: The animal is placed on the central platform, facing one of the open arms.

  • Data Collection: The test is typically run for 5 minutes. The following parameters are recorded:

    • Time Spent in Open Arms: A primary measure of anxiety; more time in the open arms suggests an anxiolytic effect.

    • Number of Entries into Open Arms: Another indicator of anxiety and exploratory behavior.

    • Number of Entries into Closed Arms: Often used as a measure of general activity.

  • Cleaning: The maze is cleaned between each animal to remove any scent cues.

Data Presentation: this compound's Effects on Behavior

The following tables summarize quantitative data from studies investigating the effects of methylphenidate on locomotor activity and anxiety-like behaviors in rodents. These findings serve as a proxy for the expected effects of this compound.

Table 1: Effects of Methylphenidate in the Open-Field Test

ParameterSpeciesDose of MethylphenidateRoute of AdministrationEffect
Total Distance Traveled Rat2.5 and 5.0 mg/kgSubcutaneousDose-related increase in locomotion.
Time in Center Rat30 and 60 mg/kgOralIncreased number of entries into the center.
Rearing Rat30 and 60 mg/kgOralHigh dose (HD) rats spent significantly less time rearing.

Table 2: Effects of Methylphenidate in the Elevated Plus-Maze Test

ParameterSpeciesDose of MethylphenidateRoute of AdministrationEffect
Time in Open Arms RatNot specifiedNot specifiedMPH-administered rats spent significantly more time in the open arms compared to controls.[1]
Open Arm Entries Mouse1 and 10 mg/kgIntraperitonealNo significant effect on the number of entries into the open arms.[2]
Closed Arm Entries Mouse10 mg/kgIntraperitonealIncreased number of transitions into the enclosed arms.[2]

Cross-Validation and Interpretation

The open-field and elevated plus-maze tests provide complementary information for a comprehensive behavioral assessment of this compound.

  • Locomotor Effects: The open-field test is the primary assay for quantifying the stimulant effects of this compound on general locomotor activity. An increase in total distance traveled is the expected outcome.

  • Anxiolytic/Anxiogenic Effects: Both tests offer insights into anxiety-like behavior. In the open-field test, an increase in the time spent in the center suggests an anxiolytic effect. In the elevated plus-maze, an increase in the time spent in and/or entries into the open arms indicates reduced anxiety.

  • Interpreting Combined Results: When used together, these tests can help to dissociate the effects on locomotion from the effects on anxiety. For instance, if a drug increases activity in the open-field test and also increases open-arm exploration in the elevated plus-maze, it may have both stimulant and anxiolytic properties. Conversely, a drug that increases locomotion but does not alter open-arm time might be purely a stimulant. The finding that methylphenidate can increase locomotion while also increasing time in the open arms of the elevated plus-maze suggests it may have anxiolytic-like effects in addition to its stimulant properties.[1]

Visualizations

Experimental Workflow

The following diagram illustrates a typical experimental workflow for assessing the behavioral effects of this compound using both the open-field and elevated plus-maze tests.

G cluster_prep Preparation Phase cluster_testing Behavioral Testing Phase cluster_oft Open-Field Test cluster_epm Elevated Plus-Maze Test cluster_analysis Data Analysis Phase animal_acclimation Animal Acclimation & Habituation drug_admin Drug Administration animal_acclimation->drug_admin drug_prep This compound & Vehicle Preparation drug_prep->drug_admin oft Place in Arena & Record drug_admin->oft epm Place on Maze & Record drug_admin->epm data_extraction Extract Key Metrics oft->data_extraction epm->data_extraction stat_analysis Statistical Analysis data_extraction->stat_analysis interpretation Interpretation & Cross-Validation stat_analysis->interpretation

Caption: Experimental workflow for behavioral testing.

Signaling Pathway of this compound

This compound primarily acts by blocking the reuptake of dopamine (B1211576) and norepinephrine, thereby increasing their concentrations in the synaptic cleft.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron dopa_vesicle Dopamine Vesicle dopa Dopamine dopa_vesicle->dopa Release ne_vesicle Norepinephrine Vesicle ne Norepinephrine ne_vesicle->ne Release dat Dopamine Transporter (DAT) net Norepinephrine Transporter (NET) dopa->dat Reuptake dopa_receptor Dopamine Receptors dopa->dopa_receptor Binds ne->net Reuptake ne_receptor Norepinephrine Receptors ne->ne_receptor Binds postsynaptic_effect Postsynaptic Effects (Altered Neuronal Firing) dopa_receptor->postsynaptic_effect ne_receptor->postsynaptic_effect dex This compound dex->dat Blocks dex->net Blocks

Caption: Mechanism of action of this compound.

References

A Comparative Neurochemical Analysis of Dexmethylphenidate and Atomoxetine in the Prefrontal Cortex

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the neurochemical effects of dexmethylphenidate and atomoxetine (B1665822) within the prefrontal cortex (PFC), a critical brain region for executive function and attention. The following sections detail their mechanisms of action, impact on neurotransmitter levels, and the downstream signaling pathways they modulate, supported by experimental data and detailed methodologies.

Core Mechanisms of Action: A Tale of Two Monoamine Modulators

This compound, the d-threo enantiomer of methylphenidate, and atomoxetine are both effective treatments for Attention-Deficit/Hyperactivity Disorder (ADHD), yet they exhibit distinct neurochemical profiles. This compound functions as a norepinephrine-dopamine reuptake inhibitor (NDRI), while atomoxetine is a selective norepinephrine (B1679862) reuptake inhibitor (NRI).[1][2] This fundamental difference in their primary targets dictates their subsequent effects on catecholamine signaling in the PFC.

Atomoxetine's selectivity for the norepinephrine transporter (NET) is significantly higher than for the dopamine (B1211576) transporter (DAT).[3][4] In contrast, this compound blocks both NET and DAT.[2] This dual action of this compound leads to a direct increase in both norepinephrine (NE) and dopamine (DA) in the synaptic cleft.[4] Atomoxetine, on the other hand, primarily increases synaptic NE levels directly. However, due to the relative scarcity of DAT in the PFC, NET is also responsible for the reuptake of DA in this brain region.[3] Consequently, by inhibiting NET, atomoxetine also indirectly elevates extracellular dopamine levels in the PFC.[3][4]

Quantitative Comparison of Neurochemical Effects

The following tables summarize the key quantitative data from preclinical studies, offering a direct comparison of the binding affinities and the impact on neurotransmitter levels in the prefrontal cortex.

Table 1: Monoamine Transporter Binding Affinities (Ki in nM)

CompoundNorepinephrine Transporter (NET)Dopamine Transporter (DAT)
Atomoxetine 5[3][4]1451[3][4]
This compound Potent BlockerPotent Blocker

Note: Specific Ki values for this compound can vary across studies, but it is consistently shown to be a potent blocker of both NET and DAT.

Table 2: Effects on Extracellular Neurotransmitter Levels in the Prefrontal Cortex (PFC)

CompoundIncrease in Norepinephrine (NE)Increase in Dopamine (DA)
Atomoxetine ~3-fold increase[3][4]~3-fold increase[3][4]
Methylphenidate (racemic) Equal increase to DAEqual increase to NE

Note: Data for methylphenidate is presented as it is the racemic mixture containing this compound. The d-threo isomer (this compound) is the more pharmacologically active component.

Signaling Pathways and Downstream Effects

The elevation of norepinephrine and dopamine in the prefrontal cortex by both this compound and atomoxetine leads to the modulation of downstream signaling pathways crucial for cognitive function. Both drugs enhance signaling at postsynaptic α2-adrenergic and dopamine D1 receptors.[5][6]

cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal cluster_drugs NE_vesicle NE NE_synapse NE_vesicle->NE_synapse Release DA_vesicle DA DA_synapse DA_vesicle->DA_synapse Release NET NET DAT DAT NE_synapse->NET Reuptake alpha2 α2 Receptor NE_synapse->alpha2 DA_synapse->DAT Reuptake D1 D1 Receptor DA_synapse->D1 signaling Downstream Signaling (Improved PFC Function) alpha2->signaling D1->signaling Dex This compound Dex->NET Blocks Dex->DAT Blocks Atom Atomoxetine Atom->NET Selectively Blocks

Figure 1: Comparative Mechanisms of Action in the PFC. This diagram illustrates how both this compound and atomoxetine increase synaptic norepinephrine and dopamine, leading to enhanced postsynaptic signaling.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of this compound and atomoxetine.

In Vivo Microdialysis

This technique is used to measure extracellular neurotransmitter levels in the prefrontal cortex of freely moving animals.

Experimental Workflow:

cluster_surgery Surgical Implantation cluster_microdialysis Microdialysis Procedure cluster_analysis Sample Analysis animal_prep Anesthetize Animal stereotaxic Mount in Stereotaxic Frame animal_prep->stereotaxic implant Implant Guide Cannula in PFC stereotaxic->implant recover Post-operative Recovery implant->recover probe_insertion Insert Microdialysis Probe recover->probe_insertion perfusion Perfuse with aCSF probe_insertion->perfusion equilibration Equilibration Period perfusion->equilibration baseline Collect Baseline Samples equilibration->baseline drug_admin Administer Drug (i.p.) baseline->drug_admin collection Collect Post-drug Samples drug_admin->collection hplc HPLC-ECD Analysis collection->hplc quantification Quantify Neurotransmitter Levels hplc->quantification data_analysis Data Analysis (% of Baseline) quantification->data_analysis

Figure 2: Workflow for In Vivo Microdialysis. This flowchart outlines the key steps from surgical preparation to data analysis for measuring neurotransmitter levels.

Methodology:

  • Animal Model: Male Sprague-Dawley rats are typically used.

  • Surgical Implantation: Animals are anesthetized, and a guide cannula is stereotaxically implanted targeting the medial prefrontal cortex. Animals are allowed to recover for several days.

  • Microdialysis Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula.

  • Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

  • Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) before and after intraperitoneal (i.p.) administration of this compound, atomoxetine, or vehicle.

  • Analysis: Neurotransmitter concentrations in the dialysate are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).

  • Data Analysis: Neurotransmitter levels are typically expressed as a percentage of the average baseline concentrations.

Brain Slice Electrophysiology

This ex vivo technique allows for the study of the effects of this compound and atomoxetine on the electrical properties of neurons in the prefrontal cortex.

Methodology:

  • Slice Preparation: Animals are anesthetized and decapitated. The brain is rapidly removed and placed in ice-cold, oxygenated slicing solution. Coronal slices of the prefrontal cortex (e.g., 300 µm thick) are prepared using a vibratome.

  • Incubation: Slices are allowed to recover in oxygenated aCSF at room temperature for at least one hour before recording.

  • Recording: Slices are transferred to a recording chamber and continuously perfused with oxygenated aCSF. Whole-cell patch-clamp recordings are obtained from pyramidal neurons in the PFC.

  • Drug Application: this compound or atomoxetine is bath-applied to the slice to determine their effects on neuronal firing, synaptic currents (e.g., EPSCs, IPSCs), and membrane properties.

  • Data Acquisition and Analysis: Electrophysiological data is acquired using a patch-clamp amplifier and appropriate software. Changes in neuronal activity are analyzed and compared to baseline conditions.

Competitive Radioligand Binding Assay

This in vitro assay is used to determine the binding affinity (Ki) of this compound and atomoxetine for the dopamine and norepinephrine transporters.

Methodology:

  • Membrane Preparation: Cell lines stably expressing human DAT or NET, or brain tissue homogenates from the prefrontal cortex, are used to prepare cell membranes.

  • Assay Setup: In a multi-well plate, a fixed concentration of a radiolabeled ligand (e.g., [³H]nisoxetine for NET, [³H]WIN 35,428 for DAT) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled competitor drug (this compound or atomoxetine).

  • Incubation: The mixture is incubated to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Conclusion

This compound and atomoxetine, while both effective in treating ADHD, exhibit distinct neurochemical profiles in the prefrontal cortex. This compound acts as a direct blocker of both DAT and NET, leading to a broad increase in synaptic dopamine and norepinephrine. Atomoxetine, with its high selectivity for NET, primarily increases norepinephrine directly and dopamine indirectly in the PFC. These differential mechanisms converge on the modulation of key postsynaptic receptors, ultimately enhancing prefrontal cortical function. Understanding these comparative neurochemical effects is paramount for the rational design and development of novel therapeutics for disorders involving catecholaminergic dysfunction.

References

A Comparative Analysis of the Abuse Potential of Dexmethylphenidate and Racemic Methylphenidate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the abuse potential of dexmethylphenidate (d-MPH), the pharmacologically active d-threo enantiomer of methylphenidate, and racemic methylphenidate (dl-MPH), a 50:50 mixture of d-threo and l-threo enantiomers. This analysis is supported by experimental data from pharmacodynamic, pharmacokinetic, and behavioral studies to inform research and drug development.

Executive Summary

The abuse potential of methylphenidate is primarily, if not exclusively, mediated by its d-threo enantiomer (this compound) due to its significantly higher binding affinity for the dopamine (B1211576) transporter (DAT). The l-threo enantiomer is largely considered isomeric ballast with minimal pharmacological activity at key catecholaminergic sites. While equimolar doses of this compound and racemic methylphenidate result in comparable systemic exposure to the active d-MPH, differences in early absorption rates for immediate-release formulations may influence abuse potential. The key determinant of abuse liability for methylphenidate products is not the presence of the l-isomer, but rather the formulation's delivery system, with immediate-release and rapid-onset formulations posing a higher risk.

Pharmacodynamic Comparison: Receptor Binding Affinity

The abuse potential of stimulants like methylphenidate is strongly linked to their ability to block the dopamine transporter (DAT) in the brain's reward pathways, leading to an increase in extracellular dopamine. In vitro binding assays are used to determine the affinity of a compound for specific transporters, typically expressed as an IC50 value (the concentration of a drug that inhibits 50% of a specific biological function) or a Ki value (inhibition constant). Lower values indicate higher binding affinity.

Experimental data demonstrates that d-MPH has a substantially higher affinity for both the dopamine transporter (DAT) and the norepinephrine (B1679862) transporter (NET) compared to l-MPH.[1] The affinity for DAT is particularly relevant to the reinforcing and euphoric effects that drive abuse. The l-enantiomer (B50610) shows markedly weaker binding, confirming that the pharmacological activity of racemic methylphenidate is predominantly driven by the d-enantiomer.[1][2]

CompoundTransporterIC50 (nM)
d-threo-Methylphenidate Dopamine (DAT)33
Norepinephrine (NET)244
l-threo-Methylphenidate Dopamine (DAT)540
Norepinephrine (NET)5100
dl-threo-Methylphenidate (Racemic) Dopamine (DAT)34
Norepinephrine (NET)339
Data sourced from in vitro studies on rat brain membranes and human/canine kidney cells.[1]
Signaling Pathway: Mechanism of Action

The diagram below illustrates the mechanism by which methylphenidate inhibits the reuptake of dopamine and norepinephrine, leading to increased concentrations in the synaptic cleft.

cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MPH Methylphenidate (d-MPH Enantiomer) DAT Dopamine Transporter (DAT) MPH->DAT Blocks NET Norepinephrine Transporter (NET) MPH->NET Blocks DA_vesicle Dopamine Vesicle DA_vesicle->Synaptic Cleft Release NE_vesicle Norepinephrine Vesicle NE_vesicle->Synaptic Cleft Release Synaptic Cleft->DAT Reuptake Synaptic Cleft->NET Reuptake DA DA DA_R Dopamine Receptors DA->DA_R Binds NE NE NE_R Norepinephrine Receptors NE->NE_R Binds

Methylphenidate blocks DAT and NET, increasing synaptic dopamine and norepinephrine.

Pharmacokinetic Profile

The abuse potential of a drug is heavily influenced by its pharmacokinetics, particularly the maximum plasma concentration (Cmax) and the time to reach that peak (Tmax). A faster Tmax and higher Cmax are associated with a more rapid onset of subjective effects and greater abuse liability.

Studies comparing single immediate-release (IR) doses of this compound (0.15 mg/kg) and racemic methylphenidate (0.3 mg/kg) show that while the overall exposure to d-MPH (AUC0–∞) is similar, the early exposure is significantly different.[3] Administration of pure d-MPH results in a faster absorption and higher initial plasma concentrations of the active enantiomer compared to the racemic mixture.[3] This suggests that for IR formulations, this compound may have a slightly higher abuse potential due to a more rapid delivery of the active compound to the central nervous system. For extended-release (bimodal) formulations, however, a 20 mg dose of d-MPH was found to be bioequivalent to a 40 mg dose of dl-MPH, with similar Cmax and AUC values for the d-enantiomer.[2]

Formulation (Dose)AnalyteCmax (ng/mL)Tmax (hr)AUC0-∞ (ng·hr/mL)pAUC0-3h (ng·hr/mL)
IR this compound (0.15 mg/kg)d-MPH~11.5~1.5102.522.1
IR Racemic Methylphenidate (0.3 mg/kg)d-MPH~9.7~2.091.216.8
XR this compound (20 mg)d-MPH15.5 (± 4.3)~1.5 and ~6.5119 (± 41)N/A
XR Racemic Methylphenidate (40 mg)d-MPH16.4 (± 4.4)~2.0 and ~5.5122 (± 36)N/A
IR data adapted from Patrick et al.[3] XR data from Tuerck et al.[2]

Evidence from Preclinical and Clinical Studies

Human Abuse Potential (HAP) Studies

HAP studies are specialized clinical trials designed to assess the abuse liability of a drug in experienced, non-dependent recreational drug users. The primary endpoint is typically "Drug Liking," measured on a 0-100 point visual analog scale (VAS), where higher scores indicate greater abuse potential.

The abuse potential of racemic methylphenidate is understood to be driven by its d-MPH component. Therefore, the "Drug Liking" scores for d-MPH can be considered representative of the maximum abuse potential of an equivalent dose of racemic methylphenidate, particularly when administered via routes that allow for rapid absorption.

Administration RouteDrug (Dose)Mean "Drug Liking" Emax (0-100 VAS)
Oral (Extended-Release)d-MPH (80 mg)81.5
Intranasald-MPH (40 mg)93.2
Intravenousd-MPH (15 mg)84.3
PlaceboPlacebo~50-55
Data from HAP studies of serthis compound (B610792) using d-MPH as an active control.[4]
Animal Self-Administration Studies

Animal self-administration studies are a cornerstone of preclinical abuse potential assessment. In these models, animals (typically rats or non-human primates) are trained to perform a task, such as pressing a lever, to receive an intravenous infusion of a drug. The rate and persistence of lever pressing indicate the reinforcing properties of the drug, which is a predictor of its abuse potential in humans. Studies have shown that rats will readily self-administer racemic methylphenidate, demonstrating its reinforcing effects.[1][5] The reinforcing efficacy is mediated by the drug's action on dopamine D1 and D2 receptors.[1] Given that the d-enantiomer is responsible for the potent DAT blockade, it is the primary driver of this reinforcing behavior.

Experimental Protocols

In Vitro Receptor Binding Assay

cluster_prep Preparation cluster_assay Competitive Binding Assay cluster_analysis Data Analysis P1 Isolate brain tissue (e.g., rat striatum for DAT) P2 Homogenize tissue and prepare cell membranes P1->P2 P3 Quantify protein concentration P2->P3 A1 Incubate membranes with: 1. Radioligand (e.g., [3H]WIN 35,428) 2. Test compound (d-MPH or l-MPH) at various concentrations P3->A1 A2 Separate bound from free radioligand (via vacuum filtration) A1->A2 A3 Measure radioactivity of bound fraction (scintillation counting) A2->A3 D1 Plot % inhibition vs. log[test compound] A3->D1 D2 Calculate IC50 value via non-linear regression D1->D2

Workflow for a competitive radioligand binding assay to determine IC50 values.

Protocol:

  • Tissue Preparation: Brain regions rich in the target transporter (e.g., rat striatum for DAT) are dissected and homogenized. Cell membranes containing the transporters are isolated via centrifugation.

  • Assay: A constant concentration of a radiolabeled ligand known to bind to the transporter (e.g., [3H]WIN 35,428 for DAT) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test drug (d-MPH, l-MPH, or dl-MPH).

  • Separation and Counting: The reaction is terminated, and the mixture is rapidly filtered to separate the membrane-bound radioligand from the unbound radioligand in the solution. The radioactivity retained on the filter is quantified using a scintillation counter.

  • Analysis: The data are used to generate a competition curve, from which the IC50 value is determined.

Human Abuse Potential (HAP) Study

cluster_design Study Design cluster_procedure Per-Session Procedure S1 Recruit recreational, non-dependent stimulant users S2 Randomized, double-blind, crossover design S1->S2 S3 Test Conditions: - Test Drug (e.g., d-MPH) - Active Control (known abuse potential) - Placebo S2->S3 P1 Administer single dose of blinded study drug S3->P1 Washout Period Between Sessions P2 Collect subjective data at multiple time points (e.g., 'Drug Liking' VAS) P1->P2 P3 Collect pharmacokinetic blood samples P1->P3 P4 Monitor safety (vitals, AEs) P1->P4

Typical workflow for a Human Abuse Potential (HAP) clinical trial.

Protocol:

  • Subjects: Participants are healthy, experienced recreational users of drugs from the same pharmacological class as the test drug.

  • Design: A randomized, double-blind, placebo- and active-controlled, crossover design is typically used. Each subject receives each of the study drugs (e.g., this compound, placebo, and an active comparator like d-amphetamine) in a different order over several sessions, separated by a washout period.

  • Assessments: Following drug administration, subjective effects are measured repeatedly using validated questionnaires and Visual Analog Scales (VAS) for endpoints like "Drug Liking," "Good Drug Effects," "Bad Drug Effects," and "Take Drug Again."

  • Data Collection: Pharmacokinetic blood samples are collected concurrently to correlate drug exposure with subjective effects. Safety and tolerability are monitored throughout.

Conclusion

The abuse potential of racemic methylphenidate is almost entirely attributable to its this compound (d-MPH) component. The l-MPH enantiomer has significantly lower affinity for DAT and NET and is considered pharmacologically weak in this context. While this compound offers the therapeutic effects of the racemate at half the milligram dose, its intrinsic abuse potential, on an equimolar basis, is comparable to that of racemic methylphenidate.

For immediate-release formulations, the faster absorption and higher early plasma concentrations of d-MPH following administration of pure this compound compared to the racemic mixture could translate to a marginally higher abuse liability.[3] However, the most critical factor influencing the abuse potential of any methylphenidate-containing product remains the formulation and route of administration, with those providing rapid delivery of d-MPH to the brain posing the greatest risk.

References

Validating the Spontaneously Hypertensive Rat (SHR) Model for Dexmethylphenidate Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate animal model is a critical step in the preclinical evaluation of therapeutics for Attention-Deficit/Hyperactivity Disorder (ADHD). This guide provides a comprehensive comparison of the spontaneously hypertensive rat (SHR) model and its validation for research involving dexmethylphenidate, the pharmacologically active d-enantiomer of methylphenidate. We present supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant signaling pathways and workflows.

The Spontaneously Hypertensive Rat: A Validated Model of ADHD

The Spontaneously Hypertensive Rat (SHR) is widely regarded as the best-validated animal model for the combined subtype of ADHD.[1][2] Originating from the Wistar-Kyoto (WKY) rat strain, SHRs exhibit the core behavioral characteristics of ADHD: hyperactivity, inattention, and impulsivity.[1][2][3][4][5][6] These behavioral traits are accompanied by neurochemical alterations that mirror findings in human ADHD, notably dysregulation of the dopamine (B1211576) system, including reduced dopamine signaling and increased expression of the dopamine transporter (DAT).[3][7] The Wistar-Kyoto (WKY) rat is considered the most appropriate control strain for comparison with the SHR, though careful selection of the WKY substrain is crucial due to genetic and behavioral heterogeneity.[1]

Behavioral and Neurochemical Effects of this compound in the SHR Model

This compound, a central nervous system stimulant, primarily acts as a dopamine and norepinephrine (B1679862) reuptake inhibitor.[4] By blocking the dopamine transporter (DAT) and the norepinephrine transporter (NET), it increases the extracellular concentrations of these neurotransmitters in the synaptic cleft, thereby enhancing dopaminergic and noradrenergic signaling.[4] This mechanism of action is believed to underlie its therapeutic effects in ADHD.

Quantitative Comparison of Behavioral Outcomes

The following tables summarize the typical quantitative outcomes observed in key behavioral tests used to validate the SHR model and assess the effects of this compound. It is important to note that the majority of published research has utilized racemic methylphenidate. As this compound is the active enantiomer, similar qualitative effects are expected, though dose-response relationships may differ. Where available, data for this compound is presented; otherwise, data for methylphenidate is provided as a proxy.

Table 1: Open Field Test (Hyperactivity)

Parameter SHR (Vehicle) WKY (Vehicle) SHR (this compound/Methylphenidate) WKY (this compound/Methylphenidate)
Total Distance Traveled Significantly higher than WKY[7][8]Lower than SHR[7][8]Dose-dependent effects; low to medium doses may increase activity, while higher doses may decrease it or induce stereotypy.[9][10]Increased activity.[9]
Time in Center Variable; some studies report more time than WKY[8]Variable; some studies report less time than SHR[8]Not consistently reportedNot consistently reported
Rearing Frequency Higher than WKYLower than SHRReduced at higher doses.[9]Not consistently reported

Table 2: 5-Choice Serial Reaction Time Task (Attention and Impulsivity)

Parameter SHR (Vehicle) WKY (Vehicle) SHR (this compound/Methylphenidate) WKY (this compound/Methylphenidate)
% Accuracy Lower than WKY (in some studies)[11]Higher than SHR (in some studies)[11]Increased at low to medium doses.[10][12]Performance may be disrupted at higher doses.[12]
Premature Responses Higher than WKY[11]Lower than SHR[11]Decreased at low to medium doses.[10]Not consistently reported
Omissions Higher than WKYLower than SHRDecreased at low doses.[13]Increased at higher doses.[12]

Table 3: Elevated Plus Maze (Impulsivity/Anxiety)

Parameter SHR (Vehicle) WKY (Vehicle) SHR (this compound/Methylphenidate) WKY (this compound/Methylphenidate)
Time in Open Arms (%) Generally comparable to Wistar rats (a measure of anxiety)[6]WKY rats show more anxiety-like behavior (less time in open arms) than SHRs.[12]Low doses of methylphenidate show ameliorative effects on impulsivity-related behaviors.[6]Not consistently reported
Open Arm Entries (%) Higher than WKY[12]Lower than SHR[12]Not consistently reportedNot consistently reported

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. Below are summaries of the protocols for the key behavioral experiments cited.

Open Field Test

The open field test is used to assess locomotor activity and exploratory behavior, which serve as measures of hyperactivity.

  • Apparatus: A square arena (e.g., 100 x 100 cm) with walls high enough to prevent escape. The arena is often made of a non-reflective material and is typically equipped with an overhead camera and automated tracking software.

  • Procedure:

    • Habituate the rat to the testing room for at least 30 minutes before the test.

    • Gently place the rat in the center or a designated corner of the open field arena.

    • Allow the rat to freely explore the arena for a predetermined period (e.g., 15-30 minutes).

    • The tracking software records various parameters, including total distance traveled, time spent in different zones (center vs. periphery), rearing frequency, and velocity.

  • Data Analysis: Compare the recorded parameters between SHR and WKY rats with and without this compound treatment.

5-Choice Serial Reaction Time Task (5-CSRTT)

The 5-CSRTT is a complex operant conditioning task used to measure sustained attention and impulsivity.

  • Apparatus: An operant chamber with five apertures arranged horizontally, each with a light stimulus. A food dispenser provides reinforcement.

  • Procedure:

    • Rats are first trained to associate a nose poke in an illuminated aperture with a food reward.

    • The task difficulty is gradually increased by shortening the stimulus duration and introducing a delay between trials (inter-trial interval, ITI).

    • During the task, a light stimulus is briefly presented in one of the five apertures.

    • A correct response (nose poke in the illuminated aperture) is rewarded.

    • An incorrect response (nose poke in a non-illuminated aperture) is not rewarded.

    • A premature response (nose poke before the stimulus is presented) is recorded as a measure of impulsivity.

    • An omission (failure to respond) is recorded as a measure of inattention.

  • Data Analysis: Key metrics for comparison include the percentage of correct responses (accuracy), the number of premature responses, and the number of omissions.

Elevated Plus Maze (EPM)

The EPM is primarily used to assess anxiety-like behavior, but can also provide insights into impulsivity.

  • Apparatus: A plus-shaped maze elevated above the floor with two open arms and two enclosed arms.

  • Procedure:

    • Habituate the rat to the testing room.

    • Place the rat in the center of the maze, facing one of the open arms.

    • Allow the rat to explore the maze for a set time (e.g., 5 minutes).

    • An overhead camera and tracking software record the time spent in and the number of entries into the open and closed arms.

  • Data Analysis: The percentage of time spent in the open arms and the number of entries into the open arms are the primary measures. An increase in these parameters is generally interpreted as a decrease in anxiety-like behavior. In the context of ADHD models, some researchers interpret increased open arm exploration as a measure of impulsivity.[6][14]

Signaling Pathways and Experimental Workflow

To visualize the mechanisms of action and experimental processes, the following diagrams are provided.

SHR_Validation_Workflow cluster_setup Experimental Setup cluster_testing Behavioral Testing cluster_analysis Data Analysis Strain Animal Strains - SHR (Model) - WKY (Control) OFT Open Field Test (Hyperactivity) Strain->OFT CSRTT 5-CSRTT (Attention/Impulsivity) Strain->CSRTT EPM Elevated Plus Maze (Impulsivity/Anxiety) Strain->EPM Drug Drug Administration - this compound - Vehicle Drug->OFT Drug->CSRTT Drug->EPM Data Quantitative Data - Locomotion - Accuracy - Premature Responses OFT->Data CSRTT->Data EPM->Data Comparison Comparative Analysis (SHR vs. WKY) Data->Comparison Dexmethylphenidate_Signaling cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dex This compound DAT Dopamine Transporter (DAT) Dex->DAT Blocks NET Norepinephrine Transporter (NET) Dex->NET Blocks DA_inc Increased Dopamine NE_inc Increased Norepinephrine DA Dopamine DA->DAT NE Norepinephrine NE->NET D1R D1 Receptor DA_inc->D1R D2R D2 Receptor DA_inc->D2R A2AR Alpha-2 Adrenergic Receptor NE_inc->A2AR AC_stim ↑ Adenylyl Cyclase D1R->AC_stim AC_inhib ↓ Adenylyl Cyclase D2R->AC_inhib A2AR->AC_inhib cAMP_stim ↑ cAMP AC_stim->cAMP_stim cAMP_inhib ↓ cAMP AC_inhib->cAMP_inhib PKA ↑ PKA cAMP_stim->PKA Downstream Modulation of Neuronal Excitability and Gene Expression cAMP_inhib->Downstream ERK ↑ ERK Pathway PKA->ERK ERK->Downstream

References

A Comparative Guide to the Pharmacokinetic Profiles of Immediate-Release and Extended-Release Dexmethylphenidate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacokinetic (PK) profiles of immediate-release (IR) and extended-release (ER) formulations of dexmethylphenidate, the pharmacologically active d-threo enantiomer of methylphenidate. Understanding the distinct plasma concentration-time profiles of these formulations is critical for research and the development of novel drug delivery systems for central nervous system (CNS) stimulants.

Core Pharmacokinetic Parameters: A Tabular Comparison

The following table summarizes the key pharmacokinetic parameters for immediate-release (Focalin®) and extended-release (Focalin XR®) this compound, derived from a single-dose, three-way crossover study in 25 healthy adult volunteers. The extended-release formulation was administered as a single 20 mg dose, while the immediate-release formulation was given as two 10 mg doses four hours apart to mimic a typical daily regimen and achieve comparable total exposure.[1]

Pharmacokinetic ParameterImmediate-Release (IR) this compound (2 x 10 mg, 4h apart)Extended-Release (ER) this compound (1 x 20 mg)
Maximum Plasma Concentration (Cmax) 17.9 ± 5.3 ng/mL15.5 ± 4.3 ng/mL
Time to Maximum Concentration (Tmax) First dose: ~1.5 hours[2]First Peak: ~1.5 hours (range 1-4 hours)[2]; Second Peak: ~6.5 hours (range 4.5-7 hours)[2]
Area Under the Curve (AUC0-inf) 115 ± 40 ng·h/mL119 ± 41 ng·h/mL
Elimination Half-Life (t½) Mean of ~3 hours (range 2-4.5 hours)[2]Mean of ~3 hours (range 2-4.5 hours)[2]

Data presented as mean ± standard deviation.

The data demonstrates that a single 20 mg dose of the extended-release formulation is bioequivalent to two 10 mg doses of the immediate-release formulation administered four hours apart, as indicated by the comparable AUC values.[1]

Understanding the Plasma Concentration Profiles

The fundamental difference between the IR and ER formulations lies in their drug release mechanisms, which directly impacts the plasma concentration curve over time.

  • Immediate-Release (IR): This formulation leads to a rapid increase in plasma this compound concentrations, reaching a peak approximately 1 to 1.5 hours after administration.[2] The concentration then declines exponentially. To maintain therapeutic levels throughout the day, multiple doses are required.

  • Extended-Release (ER): This formulation is designed with a bimodal release profile. Each capsule contains 50% of the dose in immediate-release beads and 50% in enteric-coated, delayed-release beads.[1] This results in two distinct plasma concentration peaks. The initial peak mirrors the IR formulation, providing a rapid onset of action. A second, delayed peak occurs approximately 6.5 hours post-administration, extending the therapeutic effect.[2]

Visualization of Pharmacokinetic Profiles

The following diagram illustrates the conceptual difference in plasma concentration-time profiles between the two formulations.

G Conceptual Plasma Concentration vs. Time Profiles cluster_ir cluster_er Time (hours) Time (hours) 0 0 2 2 4 4 6 6 8 8 10 10 12 12 Plasma Conc. Plasma Conc. p_ir_start p_ir_peak1 p_ir_start->p_ir_peak1 p_ir_trough p_ir_peak1->p_ir_trough p_ir_peak2 p_ir_end p_ir_peak2->p_ir_end Second Dose at 4h p_ir_dose2_start p_ir_dose2_start->p_ir_peak2 Second Dose at 4h p_er_start p_er_peak1 p_er_start->p_er_peak1 p_er_dip p_er_peak1->p_er_dip p_er_peak2 p_er_dip->p_er_peak2 p_er_end p_er_peak2->p_er_end

Caption: IR vs. ER this compound Plasma Profiles.

Experimental Protocols

The pharmacokinetic data presented are primarily based on a bioequivalence study with the following design:

  • Study Design: A single-dose, open-label, randomized, three-way crossover study.[1]

  • Study Population: 25 healthy male and female adult volunteers.[1]

  • Treatments Administered:

    • A single 20 mg this compound extended-release (ER) capsule.

    • Two 10 mg this compound immediate-release (IR) tablets administered four hours apart.

    • A single 40 mg dose of racemic (d,l)-methylphenidate bimodal release formulation (for comparative purposes).[1]

  • Washout Period: A 7-day washout period was implemented between each treatment phase.[1]

  • Blood Sampling: Serial blood samples were collected at regular intervals post-dosing to characterize the plasma concentration-time profile. While the exact schedule is not detailed in the abstract, typical pharmacokinetic studies involve frequent sampling in the initial hours post-dose and less frequent sampling later in the time course.

  • Bioanalytical Method: Plasma concentrations of this compound were determined using a validated analytical method, likely high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS), which is standard for such studies due to its high sensitivity and specificity.

Drug Metabolism and Elimination Pathway

The metabolic fate of this compound is consistent regardless of the formulation. The following diagram outlines the primary metabolic pathway.

G DEX This compound (d-threo-methylphenidate) MET d-Ritalinic Acid (d-α-phenyl-piperidine acetic acid) DEX->MET Metabolism via De-esterification (Primary Pathway) ELIM Renal Excretion (~80% of dose) MET->ELIM Elimination ABS Oral Administration (IR or ER Formulation) ABS->DEX Absorption

Caption: Metabolism of this compound.

This compound is primarily metabolized through de-esterification to form d-α-phenyl-piperidine acetic acid, also known as d-ritalinic acid. This metabolite has little to no pharmacological activity.[2] Approximately 80% of the administered dose is excreted in the urine as this metabolite.[2] The mean plasma elimination half-life of this compound is approximately 3 hours, although this can vary.[2]

References

A Comparative Analysis of Dexmethylphenidate and Novel Norepinephrine Reuptake Inhibitors for ADHD

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the established therapeutic agent, dexmethylphenidate, and emerging novel norepinephrine (B1679862) reuptake inhibitors (NRIs) for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD). This document is intended for an audience with expertise in pharmacology and drug development and aims to facilitate an objective evaluation of these compounds based on available clinical data and mechanistic understanding.

Executive Summary

This compound, the d-threo enantiomer of methylphenidate, is a well-established psychostimulant that functions as a norepinephrine and dopamine (B1211576) reuptake inhibitor. It is a first-line treatment for ADHD, with proven efficacy in improving symptoms of inattention, hyperactivity, and impulsivity. In recent years, a number of novel norepinephrine reuptake inhibitors with distinct pharmacological profiles have entered clinical development, offering potential new therapeutic options for ADHD. This guide evaluates the efficacy of this compound against these novel agents, presenting available quantitative data from clinical trials, detailing experimental methodologies where accessible, and visualizing key pathways and workflows.

Data Presentation: Comparative Efficacy and Safety

The following tables summarize key quantitative data from clinical trials of this compound and selected novel norepinephrine reuptake inhibitors. It is important to note that direct head-to-head clinical trials are limited, and comparisons should be interpreted with caution due to variations in study design, patient populations, and outcome measures.

Table 1: Efficacy of this compound in ADHD Clinical Trials

FormulationStudy PopulationPrimary Efficacy EndpointMean Change from Baseline (Drug)Mean Change from Baseline (Placebo)p-valueReference
Extended-Release (ER)AdultsADHD-RS Total Score-16.9 (40 mg/d)-7.9<0.001[1]
Extended-Release (ER)AdultsADHD-RS Total Score-13.7 (20 mg/d)-7.90.006[1]
Immediate-Release (IR)ChildrenTeacher SNAP RatingSignificant Improvement-0.0004[2]
Extended-Release (ER)Children & AdolescentsSKAMP-Combined ScoreSignificantly Superior to Placebo--[3]

Table 2: Efficacy of Novel Norepinephrine Reuptake Inhibitors in Clinical Trials

CompoundIndicationPrimary Efficacy EndpointMean Change from Baseline (Drug)Mean Change from Baseline (Placebo)p-valueReference
Viloxazine ADHD (Pediatric)ADHD-RS-V Total ScoreSignificant Improvement--[4]
Solriamfetol ADHD (Adults)AISRS Total Score-17.7 (150 mg)-14.30.039[5][6]
Ansofaxine (B1682980) Major Depressive DisorderMADRS Total Score-20.0 (80 mg/d)-14.6<0.0001[7]
Centanafadine ADHD (Adults)AISRS Total Score-12.5 (400 mg)-8.1-[8]
Centanafadine ADHD (Adolescents)ADHD-RS-5 Total Score-18.5 (high dose)-14.2-[8]

Table 3: Comparative Pharmacokinetic Properties

ParameterThis compoundViloxazineSolriamfetolAnsofaxine
Mechanism of Action Norepinephrine & Dopamine Reuptake InhibitorSelective Norepinephrine Reuptake InhibitorDopamine & Norepinephrine Reuptake InhibitorSerotonin, Norepinephrine & Dopamine Reuptake Inhibitor
Half-life ~2.2 hours (IR)~7 hours (ER)Not specifiedNot specified
Metabolism De-esterification to d-ritalinic acidNot specifiedNot specifiedProdrug of desvenlafaxine
Controlled Substance Yes (Schedule II)NoYes (Schedule IV)No

Experimental Protocols

Detailed experimental protocols for pivotal clinical trials are often proprietary. However, based on published literature, a general methodology for evaluating the efficacy of these compounds in ADHD can be outlined.

General Phase III Clinical Trial Protocol for ADHD Efficacy:

  • Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

  • Participant Population: Adults or children/adolescents (aged 6-17) with a primary diagnosis of ADHD according to DSM-5 criteria, and a minimum baseline score on a validated ADHD rating scale (e.g., ADHD-RS-5 or AISRS).

  • Intervention: Participants are randomized to receive a fixed or flexible dose of the investigational drug or a placebo, administered orally once or twice daily for a predefined period (typically 6-8 weeks).

  • Primary Outcome Measure: The primary efficacy endpoint is typically the change from baseline in the total score of a validated ADHD rating scale, such as the ADHD Investigator Symptom Rating Scale (AISRS) for adults or the ADHD Rating Scale-5 (ADHD-RS-5) for children and adolescents.[8]

  • Secondary Outcome Measures: Secondary endpoints often include the Clinical Global Impression of Severity (CGI-S) and Improvement (CGI-I) scales, responder analysis (e.g., percentage of patients with a ≥30% or ≥50% reduction in ADHD rating scale score), and measures of functional impairment.

  • Safety Assessments: Safety and tolerability are monitored through the recording of treatment-emergent adverse events (TEAEs), vital signs, electrocardiograms (ECGs), and laboratory tests.

Mandatory Visualizations

Signaling Pathways

cluster_this compound This compound cluster_NovelNRI Novel Norepinephrine Reuptake Inhibitor Dex This compound DAT Dopamine Transporter (DAT) Dex->DAT Inhibits NET_Dex Norepinephrine Transporter (NET) Dex->NET_Dex Inhibits Dopamine ↑ Dopamine in Synapse Norepinephrine_Dex ↑ Norepinephrine in Synapse NRI Novel NRI NET_NRI Norepinephrine Transporter (NET) NRI->NET_NRI Inhibits Other_Targets Other Potential Targets (e.g., SERT, DAT) NRI->Other_Targets Variable Affinity Norepinephrine_NRI ↑ Norepinephrine in Synapse

Caption: Comparative Mechanism of Action.

Experimental Workflow

cluster_Screening Patient Screening cluster_Treatment Treatment Phase cluster_FollowUp Follow-up & Analysis Screening Inclusion/Exclusion Criteria Met (DSM-5 Diagnosis of ADHD) Baseline Baseline Assessment (ADHD-RS, CGI-S) Screening->Baseline Randomization Randomization Baseline->Randomization Drug_Arm Active Drug (e.g., this compound or Novel NRI) Randomization->Drug_Arm Placebo_Arm Placebo Randomization->Placebo_Arm Weekly Weekly Assessments (Efficacy & Safety) Drug_Arm->Weekly Placebo_Arm->Weekly Endpoint End of Study Assessment (Primary & Secondary Endpoints) Weekly->Endpoint Analysis Statistical Analysis Endpoint->Analysis

Caption: Generalized Clinical Trial Workflow.

Logical Relationship: Therapeutic Action

Drug Drug Administration (this compound or Novel NRI) Reuptake Norepinephrine Reuptake Inhibition Drug->Reuptake Dopamine_Reuptake Dopamine Reuptake Inhibition (Primarily this compound) Drug->Dopamine_Reuptake Neurotransmitter Increased Synaptic Norepinephrine (& Dopamine for this compound) Reuptake->Neurotransmitter Dopamine_Reuptake->Neurotransmitter Postsynaptic Enhanced Postsynaptic Receptor Signaling Neurotransmitter->Postsynaptic Symptom Amelioration of ADHD Symptoms (Inattention, Hyperactivity, Impulsivity) Postsynaptic->Symptom

Caption: Therapeutic Action Cascade.

Discussion and Future Directions

This compound remains a cornerstone in the pharmacological management of ADHD, with a well-documented efficacy and safety profile. The novel norepinephrine reuptake inhibitors discussed herein represent a promising evolution in the treatment landscape.

  • Viloxazine offers a non-stimulant option with a selective mechanism of action, which may be advantageous for patients who do not respond to or cannot tolerate stimulants.[4][9]

  • Solriamfetol , a dopamine and norepinephrine reuptake inhibitor, has demonstrated significant reductions in ADHD symptoms in adults.[5][6][10] Its dual mechanism is similar to this compound, but further research is needed to delineate its comparative efficacy and safety.

  • Ansofaxine and Centanafadine , with their broader monoamine reuptake inhibition profiles, are also under investigation for ADHD and related disorders.[7][8][11] These compounds may offer a different therapeutic approach, potentially addressing a wider range of symptoms.

The development of these novel agents underscores the continued need for diverse therapeutic options for ADHD. Future research should prioritize direct, head-to-head comparative efficacy trials to provide clinicians with the evidence needed to make informed treatment decisions. Furthermore, a deeper understanding of the nuanced pharmacological differences between these compounds will be crucial in personalizing treatment for individuals with ADHD.

References

Pro-Cognitive Effects of Dexmethylphenidate: A Comparative Analysis Using the Five-Choice Serial Reaction Time Task

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pro-cognitive effects of dexmethylphenidate, the d-threo-enantiomer of methylphenidate, with other cognitive-enhancing agents. The primary focus is on performance data obtained from the five-choice serial reaction time task (5-CSRTT), a robust behavioral paradigm for assessing attention and impulsivity in preclinical models.

Comparative Efficacy in the 5-CSRTT

The 5-CSRTT is a translational behavioral task used to evaluate sustained attention and impulse control. Key performance metrics include accuracy (correct responses), omissions (failures to respond), premature responses (a measure of impulsivity), and response latencies. The following tables summarize quantitative data from studies comparing methylphenidate (as a proxy for this compound) with the selective norepinephrine (B1679862) reuptake inhibitor, atomoxetine (B1665822).

Drug AdministrationAccuracy (% Correct)Premature ResponsesOmissionsKey Findings
Vehicle (Control) BaselineBaselineBaselineEstablishes baseline performance.
Methylphenidate (0.1-2.0 mg/kg) No significant change or modest improvement.[1]Increased at higher doses (e.g., 5.0 mg/kg).[2]Decreased at low doses (0.1 and 0.5 mg/kg).[1]May enhance attention at low doses but can increase impulsivity at higher doses.[2]
Atomoxetine (0.5-2.0 mg/kg) Modest improvement.[2]Decreased, particularly at prolonged inter-trial intervals.[1]No significant change.[3]Effectively reduces impulsivity while modestly improving attention.[2]
Drug AdministrationCorrect Response LatencyIncorrect Response LatencyMagazine LatencyKey Findings
Vehicle (Control) BaselineBaselineBaselineEstablishes baseline response times.
Methylphenidate (2.5 and 5.0 mg/kg) Decreased.[2]Decreased.[2]Decreased.[2]Suggests a general increase in motor activity.[2]
Atomoxetine (0.1, 0.5, and 1.0 mg/kg) No significant change.[2]No significant change.[2]No significant change.[2]Does not appear to produce the same level of hyperactivity as methylphenidate.[2]

Comparison with Modafinil (B37608)

Direct comparative studies of this compound and modafinil using the 5-CSRTT are limited. However, clinical studies in healthy individuals provide some insights into their distinct cognitive-enhancing profiles. A systematic review found that methylphenidate showed an improvement in memory, while modafinil improved attention in well-rested individuals.[4] Another study reported that methylphenidate had positive effects on self-reported fatigue and declarative memory, whereas caffeine (B1668208), but not modafinil, had a positive effect on sustained attention.[5] These findings suggest that while both are considered cognitive enhancers, their specific effects on different cognitive domains may vary.

Experimental Protocols

Five-Choice Serial Reaction Time Task (5-CSRTT) Protocol

The following is a generalized protocol for the 5-CSRTT based on common practices in psychostimulant research.[6]

Apparatus:

  • Standard five-hole operant chambers equipped with a food magazine and a house light. Each of the five response apertures can be illuminated.

Training:

  • Habituation: Animals are first habituated to the operant chamber and trained to retrieve a food reward from the magazine.

  • Initial Training: A single aperture is illuminated, and a nose poke into that aperture is rewarded. This is repeated for all five apertures.

  • Go/No-Go Training: Trials are initiated by the animal, and a brief light stimulus is presented in one of the five apertures after a fixed inter-trial interval (ITI). A correct response (nose poke in the illuminated aperture) is rewarded. An incorrect response or failure to respond within a limited hold period results in a time-out period.

  • Variable Stimulus Duration and ITI: To increase task difficulty and assess different aspects of attention and impulsivity, the stimulus duration and/or the ITI can be varied.[7]

Drug Testing:

  • Once stable baseline performance is achieved (typically >80% accuracy and <20% omissions), drug testing can commence.

  • Drugs are typically administered intraperitoneally (i.p.) at specified times before the behavioral session.

  • A within-subjects design is often used, where each animal receives all drug doses and the vehicle in a counterbalanced order.

Mandatory Visualizations

Signaling Pathway of this compound

This compound primarily acts as a dopamine (B1211576) and norepinephrine reuptake inhibitor. By blocking the dopamine transporter (DAT) and the norepinephrine transporter (NET), it increases the synaptic concentrations of these neurotransmitters, particularly in the prefrontal cortex. This leads to the activation of downstream signaling cascades that are crucial for cognitive functions like attention and executive control.

Dexmethylphenidate_Signaling_Pathway cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dex This compound DAT Dopamine Transporter (DAT) Dex->DAT Blocks NET Norepinephrine Transporter (NET) Dex->NET Blocks DA_vesicle Dopamine Vesicle DA Dopamine DA_vesicle->DA Release NE_vesicle Norepinephrine Vesicle NE Norepinephrine NE_vesicle->NE Release D1R Dopamine D1 Receptor AC_G Adenylyl Cyclase (Gs-coupled) D1R->AC_G Activates alpha2R Norepinephrine α2 Receptor AC_Gi Adenylyl Cyclase (Gi-coupled) alpha2R->AC_Gi Inhibits cAMP cAMP AC_G->cAMP Increases AC_Gi->cAMP Decreases PKA Protein Kinase A (PKA) CREB CREB PKA->CREB Phosphorylates Gene Gene Expression CREB->Gene Regulates ProCognitive ProCognitive Gene->ProCognitive Pro-Cognitive Effects DA->DAT Reuptake DA->D1R Binds NE->NET Reuptake NE->alpha2R Binds cAMP->PKA Activates Experimental_Workflow cluster_setup Study Setup cluster_training 5-CSRTT Training cluster_testing Drug Testing Phase cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation Habituation Habituation to Operant Chambers Animal_Acclimation->Habituation Initial_Training Initial Training (Single Hole) Habituation->Initial_Training Go_NoGo Go/No-Go Training Initial_Training->Go_NoGo Baseline Establish Stable Baseline (>80% accuracy) Go_NoGo->Baseline Drug_Admin Drug/Vehicle Administration (i.p.) Baseline->Drug_Admin Behavioral_Testing 5-CSRTT Session Drug_Admin->Behavioral_Testing Data_Collection Data Collection (Accuracy, Omissions, etc.) Behavioral_Testing->Data_Collection Stats Statistical Analysis (e.g., ANOVA) Data_Collection->Stats Interpretation Interpretation of Results Stats->Interpretation Publication Publication of Findings Interpretation->Publication

References

A Comparative Analysis of Gene Expression Changes Induced by Dexmethylphenidate and Methylphenidate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the gene and protein expression changes induced by dexmethylphenidate and its racemic parent compound, methylphenidate. While direct comparative transcriptomic and proteomic studies are currently lacking in the published literature, this document synthesizes available data for methylphenidate and contextualizes it with the known stereospecific pharmacology of its enantiomers to offer valuable insights for researchers in neurology, psychiatry, and drug development.

Executive Summary

Methylphenidate, a commonly prescribed psychostimulant for Attention-Deficit/Hyperactivity Disorder (ADHD), is a racemic mixture of d-threo- and l-threo-enantiomers. This compound is the isolated, pharmacologically more active d-threo-enantiomer.[1] The therapeutic effects of methylphenidate are primarily attributed to its action as a norepinephrine (B1679862) and dopamine (B1211576) reuptake inhibitor.[2] This guide summarizes the known effects of methylphenidate on gene and protein expression and discusses the implications for understanding the molecular actions of this compound.

Comparative Potency and Mechanism of Action

The primary mechanism of action for both methylphenidate and this compound is the blockade of the dopamine transporter (DAT) and the norepinephrine transporter (NET), leading to increased concentrations of these neurotransmitters in the synaptic cleft.[2] Crucially, the d-threo-enantiomer (this compound) exhibits a significantly higher affinity for both DAT and NET compared to the l-threo-enantiomer.[3]

An in vitro study using rat brain membranes demonstrated the following IC50 values:

  • d-methylphenidate (this compound):

    • DAT: 33 nM

    • NET: 244 nM

  • l-methylphenidate:

    • DAT: 540 nM

    • NET: 5100 nM[3]

This marked difference in binding affinity suggests that the gene and protein expression changes observed following the administration of racemic methylphenidate are predominantly driven by the actions of the d-enantiomer, this compound. Therefore, while the subsequent data is from studies using methylphenidate, it is reasonable to infer that these changes are largely attributable to this compound.

Data on Methylphenidate-Induced Gene and Protein Expression Changes

The following tables summarize the findings from key studies that have investigated the impact of methylphenidate on gene and protein expression.

Table 1: Differentially Expressed Proteins in Rat Cortex Following Methylphenidate Treatment

This data is derived from a proteomic analysis of Wistar-Kyoto rat cortices treated with methylphenidate (2 mg/kg) or saline for two weeks.[4]

ProteinFunctionFold Change
Upregulated Proteins
GfapGlial fibrillary acidic protein, an intermediate filament protein in astrocytes.Not specified
Syt1Synaptotagmin-1, a key calcium sensor in neurotransmitter release.Not specified
Camk2aCalcium/calmodulin-dependent protein kinase II alpha, involved in synaptic plasticity.Not specified
Dnm1Dynamin-1, involved in endocytosis.Not specified
Downregulated Proteins
Atp5bATP synthase subunit beta, mitochondrial.Not specified
Cox5aCytochrome c oxidase subunit 5A, mitochondrial.Not specified
Ndufs1NADH:ubiquinone oxidoreductase core subunit S1.Not specified
Tuba1aTubulin alpha-1A chain.Not specified
Note: This is a partial list of the 98 differentially expressed proteins identified in the study. The original publication should be consulted for the complete dataset.
Table 2: Genes Regulated by Methylphenidate in Human Lymphoblastoid Cells

This data is from a microarray analysis of lymphoblastoid cells from adult ADHD patients and healthy controls treated with methylphenidate. The study identified 138 marginally significantly regulated genes.[5]

GeneFunctionRegulation
ATXN1Ataxin-1, involved in protein regulation and neurodevelopment.Acute treatment effect in ADHD patients
NAV2Neuron navigator 2, involved in neuronal migration.Acute treatment effect in ADHD patients
HEY1Hairy/enhancer-of-split related with YRPW motif 1, a transcriptional repressor in the Notch signaling pathway.Chronic treatment effect in controls
MAP3K8Mitogen-activated protein kinase kinase kinase 8, involved in cell signaling.Chronic treatment effect in controls
GLUT3 (SLC2A3)Solute carrier family 2 member 3, a glucose transporter.Chronic treatment effect in controls
GUCY1B3Guanylate cyclase 1 soluble subunit beta 3.Differential expression based on diagnosis
Table 3: Summary of Methylphenidate's Effects on Key Neurotransmission-Related Genes

This table is a synthesis of findings from a review on the chronic effects of methylphenidate on brain gene expression.[6][7]

Gene/ProteinSystemEffect of Methylphenidate
c-FosImmediate Early GeneUpregulation
Zif268 (Egr1)Immediate Early GeneUpregulation
Homer1aPostsynaptic DensityUpregulation
DRD1Dopamine ReceptorDecreased expression with chronic use
DRD2Dopamine ReceptorDecreased expression with chronic use
DAT (SLC6A3)Dopamine TransporterIncreased protein levels in nucleus accumbens
NET (SLC6A2)Norepinephrine TransporterBlockade of reuptake
Htr7Serotonin ReceptorUpregulation with chronic use
Grik2Glutamate ReceptorUpregulation with chronic use

Putative Mechanistic Genes for this compound

While direct experimental data is lacking, one study has proposed a set of "pathogenic" and "mechanistic" genes for this compound based on its known pharmacological targets and the genetics of ADHD.

  • Pathogenic Genes: ADRA2A, COMT, DRD4, SLC6A2, SLC6A3

  • Mechanistic Genes: ADRA2A, DRD4, SLC6A2, SLC6A3

Experimental Protocols

Proteomic Analysis of Rat Cortex[4]
  • Animal Model: Male Wistar-Kyoto rats.

  • Treatment: Oral gavage of methylphenidate (2 mg/kg) or saline daily for two weeks.

  • Tissue Preparation: Rats were euthanized, and the cerebral cortex was dissected and snap-frozen.

  • Protein Extraction: Cortical tissue was homogenized in lysis buffer containing urea, thiourea, CHAPS, and a protease inhibitor cocktail.

  • Protein Digestion: Proteins were reduced with DTT, alkylated with iodoacetamide, and digested with trypsin.

  • Mass Spectrometry: Peptides were analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Protein identification and quantification were performed using appropriate software (e.g., SEQUEST, MASCOT). Differentially expressed proteins were identified based on p-value and fold change. Functional enrichment analysis was performed to identify modulated biological pathways.

Microarray Analysis of Human Lymphoblastoid Cells[5]
  • Cell Lines: Epstein-Barr virus-transformed lymphoblastoid cell lines from adult ADHD patients and healthy controls.

  • Treatment: Cells were treated with methylphenidate at a concentration intended to mimic therapeutic levels. Both acute and chronic (multiple day) treatment paradigms were used.

  • RNA Extraction: Total RNA was isolated from the cells using a standard RNA extraction kit.

  • Microarray Hybridization: Labeled cRNA was hybridized to a whole-genome microarray chip (e.g., Affymetrix).

  • Data Analysis: Microarray data was normalized, and statistical analysis was performed to identify differentially expressed genes between treated and untreated cells, and between patient and control groups. Significant findings were confirmed by quantitative Real-Time PCR (qRT-PCR).

Visualizations

Methylphenidate_Dopaminergic_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L_DOPA L_DOPA Tyrosine->L_DOPA TH Dopamine Dopamine L_DOPA->Dopamine DDC VMAT2 VMAT2 Dopamine->VMAT2 Loading Synaptic Vesicle Synaptic Vesicle VMAT2->Synaptic Vesicle Dopamine_Synapse Dopamine_Synapse Synaptic Vesicle->Dopamine_Synapse Release D1_Receptor D1_Receptor Dopamine_Synapse->D1_Receptor Binding D2_Receptor D2_Receptor Dopamine_Synapse->D2_Receptor Binding DAT Dopamine Transporter (DAT) Dopamine_Synapse->DAT Reuptake Gs_alpha Gs_alpha D1_Receptor->Gs_alpha Gi_alpha Gi_alpha D2_Receptor->Gi_alpha Inhibition AC AC Gs_alpha->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Gene Expression (e.g., c-Fos, Zif268) Gene Expression (e.g., c-Fos, Zif268) PKA->Gene Expression (e.g., c-Fos, Zif268) Gi_alpha->AC Methylphenidate Methylphenidate/ This compound Methylphenidate->DAT Inhibition

Caption: Simplified signaling pathway of methylphenidate's action at a dopaminergic synapse.

Experimental_Workflow cluster_in_vivo In Vivo / In Vitro Model cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_analysis Data Interpretation Animal_Model Rodent Model or Cell Culture Treatment Drug Administration (Methylphenidate/Dexmethylphenidate) Animal_Model->Treatment Tissue_Collection Tissue/Cell Collection Treatment->Tissue_Collection Extraction RNA or Protein Extraction Tissue_Collection->Extraction Transcriptomics Transcriptomics (Microarray/RNA-Seq) Extraction->Transcriptomics Proteomics Proteomics (LC-MS/MS) Extraction->Proteomics Bioinformatics Bioinformatic Analysis (DEG/DEP Identification) Transcriptomics->Bioinformatics Proteomics->Bioinformatics Pathway_Analysis Pathway Enrichment Analysis Bioinformatics->Pathway_Analysis

Caption: General experimental workflow for analyzing gene and protein expression changes.

Conclusion and Future Directions

The available evidence strongly indicates that methylphenidate modulates the expression of a wide range of genes and proteins, particularly those involved in neurotransmission, synaptic plasticity, and cellular metabolism. Given the significantly higher potency of this compound, it is the principal driver of these observed molecular changes.

A significant gap in the literature is the absence of dedicated transcriptomic and proteomic studies on this compound. Such studies are crucial to confirm that the effects observed with racemic methylphenidate are indeed attributable to the d-enantiomer and to potentially uncover more subtle or specific effects of this compound that might be masked or altered by the presence of the l-enantiomer. Future research employing high-throughput sequencing and mass spectrometry to directly compare the molecular signatures of this compound and methylphenidate in relevant brain regions will be invaluable for a more complete understanding of their respective mechanisms of action and for the development of more targeted therapeutic strategies.

References

Assessing the Cardiovascular Safety Profile of Dexmethylphenidate in Comparison to Other Stimulants: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the cardiovascular safety profiles of dexmethylphenidate and other commonly prescribed stimulants for Attention-Deficit/Hyperactivity Disorder (ADHD). This document synthesizes findings from clinical trials and observational studies, presenting quantitative data, experimental methodologies, and relevant physiological pathways.

Executive Summary

Stimulant medications are a cornerstone in the management of ADHD. However, their sympathomimetic action necessitates a thorough understanding of their cardiovascular safety profile. This guide focuses on this compound, the pharmacologically active d-enantiomer of methylphenidate, and compares its cardiovascular effects with other widely used stimulants, including mixed amphetamine salts, lisdexamfetamine, and its racemic parent compound, methylphenidate.

The available evidence from large-scale studies and meta-analyses indicates that while stimulants as a class are associated with modest mean increases in heart rate and blood pressure, they are not linked to an increased risk of serious cardiovascular events in individuals without pre-existing heart conditions.[1][2] Long-term studies, however, suggest a potential association between prolonged use and an elevated risk of hypertension and arterial disease.[3][4] Direct head-to-head clinical trials specifically isolating the cardiovascular effects of this compound against other stimulants are limited, with most large studies grouping this compound with methylphenidate.

Comparative Cardiovascular Effects of Stimulants

Stimulant medications exert their therapeutic and cardiovascular effects primarily by increasing the synaptic concentrations of norepinephrine (B1679862) and dopamine (B1211576) in the central and peripheral nervous systems. This leads to increased adrenergic stimulation, resulting in elevations in heart rate and blood pressure.[5][6]

Quantitative Analysis of Hemodynamic Changes

The following tables summarize the mean changes in key cardiovascular parameters observed with various stimulant medications in clinical trials. It is important to note that these are mean changes, and individual responses can vary.

Table 1: Mean Change in Heart Rate (beats per minute) vs. Placebo

MedicationPopulationMean Increase in Heart Rate (bpm)Citation(s)
MethylphenidateChildren & Adolescents3.88[7]
Adults4.37[7]
AmphetaminesAdultsNot specified in source[7]
LisdexamfetamineChildren & Adolescents4.17[7]
Adults5.07[7]

Table 2: Mean Change in Systolic Blood Pressure (mmHg) vs. Placebo

MedicationPopulationMean Increase in SBP (mmHg)Citation(s)
MethylphenidateChildren & Adolescents1.81[7]
Adults1.66[7]
AmphetaminesAdults2.3[7]
LisdexamfetamineChildren & Adolescents1.76[7]

Table 3: Mean Change in Diastolic Blood Pressure (mmHg) vs. Placebo

MedicationPopulationMean Increase in DBP (mmHg)Citation(s)
MethylphenidateChildren & AdolescentsNot specified in source
AdultsNot specified in source
AmphetaminesAdultsNot specified in source
LisdexamfetamineAdultsNot specified in source

Note: Data for this compound is often combined with methylphenidate in large meta-analyses. The cardiovascular effects of this compound are expected to be similar to or slightly more pronounced than racemic methylphenidate at an equivalent dose of the d-isomer.

Experimental Protocols for Cardiovascular Safety Assessment

Standardized protocols are crucial for the accurate assessment of cardiovascular safety in clinical trials of stimulant medications. While specific protocols for every cited study are not publicly available, the general methodology involves the following key components:

Pre-treatment Screening

A thorough pre-treatment evaluation is recommended to identify individuals at higher risk for cardiovascular adverse events.[8]

  • Medical and Family History: Detailed inquiry into personal history of syncope, palpitations, and chest pain, as well as family history of sudden cardiac death or known cardiac conditions.[8]

  • Physical Examination: Measurement of resting heart rate and blood pressure, and cardiac auscultation to detect murmurs or other abnormalities.[9]

  • Baseline Electrocardiogram (ECG): While routine pre-treatment ECGs are not universally recommended, they are often included in clinical trial protocols to screen for underlying abnormalities such as long QT syndrome or arrhythmias.[10]

On-treatment Monitoring
  • Regular Monitoring of Vital Signs: Heart rate and blood pressure should be monitored at baseline, following dose initiation and titration, and periodically throughout treatment.[11]

  • ECG Monitoring: In clinical trials, ECGs are typically performed at baseline and at specified intervals during the study to assess for any treatment-emergent changes in cardiac conduction or rhythm.[9]

  • Adverse Event Reporting: Systematic collection of any cardiovascular-related adverse events reported by participants.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways involved in the cardiovascular effects of stimulants and a typical experimental workflow for assessing cardiovascular safety.

Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron / Effector Cell Stimulants Stimulants (this compound, Amphetamines) DAT Dopamine Transporter (DAT) Stimulants->DAT Blockade NET Norepinephrine Transporter (NET) Stimulants->NET Blockade VMAT2 VMAT2 Stimulants->VMAT2 Disruption (Amphetamines) Synaptic_Dopamine Increased Synaptic Dopamine Synaptic_Norepinephrine Increased Synaptic Norepinephrine Dopamine Dopamine Dopamine->DAT Norepinephrine Norepinephrine Norepinephrine->NET Adrenergic_Receptors Adrenergic Receptors Synaptic_Norepinephrine->Adrenergic_Receptors Cardiovascular_Effects Cardiovascular Effects: - Increased Heart Rate - Increased Blood Pressure - Increased Contractility Adrenergic_Receptors->Cardiovascular_Effects

Figure 1: Simplified signaling pathway of stimulants' cardiovascular effects.

Experimental_Workflow cluster_screening Screening & Baseline cluster_treatment Treatment Phase cluster_analysis Data Analysis Informed_Consent Informed Consent Medical_History Medical & Family History Informed_Consent->Medical_History Physical_Exam Physical Examination Medical_History->Physical_Exam Baseline_Vitals Baseline Vitals (HR, BP) Physical_Exam->Baseline_Vitals Baseline_ECG Baseline ECG Baseline_Vitals->Baseline_ECG Randomization Randomization Baseline_ECG->Randomization Drug_Titration Drug Titration Randomization->Drug_Titration Regular_Monitoring Regular Monitoring (Vitals, AEs) Drug_Titration->Regular_Monitoring Periodic_ECG Periodic ECG Regular_Monitoring->Periodic_ECG Data_Collection Data Collection Regular_Monitoring->Data_Collection Periodic_ECG->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Safety_Report Safety Profile Report Statistical_Analysis->Safety_Report

Figure 2: Typical experimental workflow for a cardiovascular safety trial.

Discussion and Conclusion

The available data suggest that this compound, along with other stimulants, has a generally reassuring cardiovascular safety profile in healthy individuals. The observed increases in heart rate and blood pressure are typically small and not associated with an increased risk of serious cardiovascular events in the short to medium term.[1] However, the potential for long-term cardiovascular effects, particularly with sustained increases in blood pressure, warrants careful consideration and ongoing monitoring.[3][4]

For drug development professionals, these findings underscore the importance of robust cardiovascular safety monitoring in all phases of clinical trials for new stimulant medications. Future research should aim to conduct head-to-head comparative trials to delineate the specific cardiovascular risk profiles of different stimulant formulations, including this compound. Furthermore, long-term observational studies with detailed data on dosage and duration of use are needed to better understand the cumulative cardiovascular impact of these medications.

References

Safety Operating Guide

Safe Disposal of Dexmethylphenidate: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of dexmethylphenidate, a Schedule II controlled substance, is a critical component of laboratory safety and regulatory compliance.[1] Its handling and disposal are strictly regulated by the U.S. Drug Enforcement Administration (DEA) to prevent diversion and environmental contamination.[2][3][4] This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to ensure the safe and compliant disposal of this compound waste.

The primary DEA standard for the disposal of controlled substances is that they must be rendered "non-retrievable."[2][3] A substance is considered non-retrievable when it cannot be transformed back into a usable controlled substance or analogue.[3][5] Simply discarding this compound in the trash, crushing it, or dissolving it in a solvent for drain disposal are prohibited methods.[6][7]

Step-by-Step Disposal Protocol

Adherence to a structured disposal workflow is essential for regulatory compliance and safety. The following steps outline the decision-making process for disposing of unwanted this compound in a laboratory setting.

Step 1: Identify and Classify Waste

Properly categorize the this compound waste. The DEA distinguishes between two main categories of controlled substance materials designated for disposal:

  • Inventory: This includes expired, unwanted, or non-formulary controlled substances that are part of a DEA registrant's stock.[2]

  • Wastage: This refers to the residual amount of a controlled substance remaining after research, analysis, or administration, such as material left in a vial or syringe.[2]

Step 2: Segregate and Secure Waste

Immediately separate all this compound waste from active chemical inventories to prevent accidental use. Store the waste in a designated, secure location that complies with all security requirements for Schedule II substances. The container must be clearly labeled as "For Disposal" or "Expired" to avoid confusion.

Step 3: Select a Compliant Disposal Pathway

The appropriate disposal method depends on your institution's policies, the quantity of waste, and its classification.

  • Pathway A: Institutional Environmental Health & Safety (EH&S) For facilities operating under a larger institution like a university or major corporation, the designated EH&S department is the primary point of contact. These departments have established protocols and will arrange for the pickup and proper disposal of controlled substance waste.[6]

  • Pathway B: DEA-Registered Reverse Distributor This is the standard and required method for disposing of bulk inventory of expired or unwanted this compound.[2] A reverse distributor is a DEA-registered entity authorized to take possession of controlled substances for the purpose of return or destruction.

  • Pathway C: On-Site Destruction On-site destruction is a viable option for trace amounts or "wastage." This method must render the this compound non-retrievable and be formally documented.[3] It requires strict adherence to witnessing and record-keeping protocols. For larger quantities, it is recommended to contact a licensed hazardous waste disposal company.[8]

Step 4: Execute Disposal and Document Meticulously

Execute the chosen pathway and complete all required documentation. Record-keeping is a critical part of the controlled substance lifecycle.

  • For Off-Site Disposal (Pathways A & B): Maintain detailed records of the transfer of waste to EH&S or the reverse distributor. Ensure all chain-of-custody forms are completed accurately.

  • For On-Site Destruction (Pathway C): The destruction must be witnessed by at least two authorized employees.[3] Both individuals must sign a disposal log attesting to the destruction. The log must include the date, drug name, strength, form, quantity destroyed, and the method of destruction.[3] These records must be retained for a minimum of two years and be available for DEA inspection.[3]

Data Summary: this compound Disposal Pathways

The following table summarizes the primary disposal methods for easy comparison.

Disposal PathwayBest ForKey Regulatory RequirementRecordkeeping
Institutional EH&S Researchers at universities or large corporationsAdherence to institutional and DEA policiesInternal institutional waste forms; chain-of-custody records
Reverse Distributor Bulk "Inventory" (expired/unwanted stock)Transfer between DEA registrantsDEA Form 222 (for transfer); chain-of-custody records
On-Site Destruction Small quantities of "Wastage"Must render substance "non-retrievable"; witnessed by two authorized personnel[3]Detailed destruction log with witness signatures
Hazardous Waste Company Large quantitiesLicensed for hazardous and pharmaceutical waste transport and disposalHazardous waste manifest; chain-of-custody records[4][9]

Protocol for On-Site Chemical Deactivation

While specific experimental protocols for novel destruction methods are not sanctioned without extensive validation, a standard operating procedure for using a commercial chemical deactivation product (e.g., charcoal-based disposal kits) is provided below. These kits are designed to meet the DEA's "non-retrievable" standard.[8]

Methodology:

  • Preparation: Assemble the this compound waste, the chemical deactivation kit, personal protective equipment (PPE), and the official disposal log. Two authorized employees must be present for the entire procedure.[3]

  • Activation: If required by the kit manufacturer, add water to the container to activate the chemical matrix (often activated carbon).[3]

  • Introduction of Waste: Carefully add the this compound waste (pills, powders, or liquids) into the deactivation container. Do not crush tablets or capsules unless specified by the kit's instructions.

  • Deactivation: Seal the container securely and agitate it gently to ensure the waste is fully mixed with the deactivating agent.[3] The active agent will begin to neutralize and adsorb the medication, rendering it non-retrievable.

  • Final Disposal: Once the process is complete, the sealed container can typically be disposed of in the regular trash, as it is now considered inert. However, always confirm this is in line with your institution's and local regulations. If a hazardous waste was added to the container, the entire container must be treated as hazardous waste.[3]

  • Documentation: Both employees must immediately complete and sign the destruction log, recording all relevant details of the event.

Visualized Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 This compound Disposal Workflow start Unwanted this compound Identified process_segregate Segregate and Securely Store Waste (Clearly Label 'For Disposal') start->process_segregate Step 1 decision_type Classify Waste: Inventory or Wastage? decision_path Select Disposal Pathway decision_type->decision_path Inventory (Bulk) or Wastage (Trace) process_segregate->decision_type Step 2 path_ehs Pathway A: Contact Institutional EH&S decision_path->path_ehs Institutional Policy path_reverse Pathway B: Use Reverse Distributor decision_path->path_reverse Inventory path_onsite Pathway C: On-Site Destruction decision_path->path_onsite Wastage end_log Complete Disposal Log / Transfer Forms & Retain Records for ≥ 2 Years path_ehs->end_log path_reverse->end_log process_witness Perform Destruction with Witness Present (2 Authorized Employees) path_onsite->process_witness process_witness->end_log

Caption: Workflow for the compliant disposal of this compound.

References

Safeguarding Researchers: Personal Protective Equipment and Handling Protocols for Dexmethylphenidate

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals and researchers, ensuring safety during the handling of active pharmaceutical ingredients (APIs) like Dexmethylphenidate is paramount. This compound, a central nervous system stimulant and a Schedule II controlled substance, requires stringent handling protocols to mitigate risks of exposure and prevent diversion.[1][2] This guide provides essential, immediate safety and logistical information, including personal protective equipment (PPE) recommendations, operational workflows, and disposal plans tailored for a laboratory setting.

Personal Protective Equipment (PPE) Recommendations

The level of personal protective equipment required when handling this compound depends on the physical form of the substance and the procedure being performed. Handling of the final, compressed capsule form generally presents minimal occupational exposure risk, while working with the powder form necessitates more robust protective measures.[3]

Scenario Required Personal Protective Equipment Additional Recommendations
Handling Final Product (Capsules/Tablets) - Nitrile Gloves- Work in a well-ventilated area. - Avoid crushing or opening capsules.
Weighing/Compounding (Powder Form) - Chemical-resistant gloves (double-gloving recommended) - Impermeable gown - Tightly fitting safety goggles with side-shields - NIOSH/MSHA-approved respirator- Handle in a laboratory fume hood or other local exhaust ventilation.[4] - Use a face shield if there is a potential for direct contact with dusts, mists, or aerosols.[3]
Cleaning and Decontamination - Chemical-resistant gloves (double-gloving recommended) - Impermeable gown - Safety goggles or face shield- Use appropriate cleaning agents to decontaminate surfaces.
Waste Disposal - Chemical-resistant gloves- Follow all federal, state, and local regulations for controlled substance disposal.

Experimental Workflow for Handling this compound Powder

The following diagram outlines the procedural workflow for safely handling this compound powder in a laboratory setting, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Procedure prep_ppe Don Appropriate PPE (Gloves, Gown, Goggles, Respirator) prep_area Prepare Ventilated Workspace (Fume Hood) prep_ppe->prep_area weigh Weigh this compound Powder prep_area->weigh Proceed to handling compound Perform Compounding/Experimental Procedure weigh->compound decontaminate Decontaminate Workspace and Equipment compound->decontaminate Procedure complete dispose_waste Segregate and Dispose of Waste decontaminate->dispose_waste remove_ppe Doff PPE in Designated Area dispose_waste->remove_ppe

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dexmethylphenidate
Reactant of Route 2
Reactant of Route 2
Dexmethylphenidate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.